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  • Product: 5-Methylhexane-1,5-diol
  • CAS: 1462-11-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methylhexane-1,5-diol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Methylhexane-1,5-diol is a difunctional organic molecule featuring a six-carbon chain with hydroxyl groups at the 1 and 5 positions and a met...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexane-1,5-diol is a difunctional organic molecule featuring a six-carbon chain with hydroxyl groups at the 1 and 5 positions and a methyl group at the 5 position. Its unique structure, combining a primary and a tertiary alcohol, makes it an interesting building block for chemical synthesis. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthesis protocol, and a discussion of its potential applications in research and development.

Chemical Structure and Identifiers

The structure of 5-Methylhexane-1,5-diol is characterized by a hexane backbone with key functional groups that dictate its reactivity and physical properties.

IdentifierValue
IUPAC Name 5-methylhexane-1,5-diol[1]
CAS Number 1462-11-9[1]
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Canonical SMILES CC(C)(CCCCO)O[1]
InChI InChI=1S/C7H16O2/c1-7(2,9)5-3-4-6-8/h8-9H,3-6H2,1-2H3[1]
InChIKey LNFDWQCEHXSMLT-UHFFFAOYSA-N[1]

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// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];

Synthesis delta_valerolactone δ-Valerolactone intermediate Intermediate Ketone delta_valerolactone->intermediate 1. Nucleophilic Attack methylmagnesium_bromide Methylmagnesium Bromide (excess) methylmagnesium_bromide->intermediate product 5-Methylhexane-1,5-diol methylmagnesium_bromide->product intermediate->product 2. Nucleophilic Attack workup Aqueous Workup (e.g., NH₄Cl) product->workup

Synthesis of 5-Methylhexane-1,5-diol.
Experimental Protocol: Synthesis from δ-Valerolactone

This protocol is adapted from a procedure reported in the literature and provides a reliable method for the laboratory-scale synthesis of 5-Methylhexane-1,5-diol. [2] Materials:

  • δ-Valerolactone (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 4.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methylmagnesium bromide (4.0 eq) in diethyl ether, cooled to 0 °C under an inert atmosphere (e.g., argon), add a solution of δ-valerolactone (1.0 eq) in anhydrous THF dropwise. A white precipitate may form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4-5 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture in vacuo to remove the volatile solvents.

  • To the residue, add ethyl acetate and a saturated aqueous solution of ammonium chloride.

  • Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate in vacuo to yield the crude 5-Methylhexane-1,5-diol. The product can be further purified by column chromatography if necessary.

A reported yield for this reaction is approximately 84%. [2]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 5-Methylhexane-1,5-diol. While direct access to high-resolution spectra is limited, the expected features can be predicted based on its structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The two methyl groups at the C5 position would likely appear as a singlet. The methylene protons along the carbon chain would exhibit complex multiplets due to spin-spin coupling. The protons of the two hydroxyl groups would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The quaternary carbon at the C5 position would likely have a characteristic chemical shift. The chemical shifts of the other carbons can be predicted based on their proximity to the electron-withdrawing hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band is expected around 1050-1150 cm⁻¹.

  • Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) at m/z = 132 may be weak or absent. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. For 5-Methylhexane-1,5-diol, fragmentation could involve the loss of a methyl group (M-15) or cleavage adjacent to the hydroxyl groups.

Reactivity and Potential Applications

The presence of both a primary and a tertiary hydroxyl group in 5-Methylhexane-1,5-diol provides opportunities for selective chemical transformations.

  • Esterification: The primary hydroxyl group can be selectively esterified under controlled conditions, leaving the more sterically hindered tertiary hydroxyl group intact. This differential reactivity allows for the synthesis of mono-functionalized derivatives.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions.

  • Polymer Chemistry: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. [2]5-Methylhexane-1,5-diol could potentially be used as a comonomer to introduce a pendant methyl and hydroxyl group into the polymer backbone, thereby modifying the polymer's properties such as solubility, thermal stability, and cross-linking potential.

  • Drug Development and Bioactive Molecules: While no specific applications of 5-Methylhexane-1,5-diol in the synthesis of marketed drugs were identified in the public literature, its structure makes it a potential building block for the synthesis of complex organic molecules. The diol functionality can be used to introduce hydrophilicity or to serve as a handle for further chemical modifications in the design of novel bioactive compounds. One patent for an ophthalmic composition lists 5-methylhexane-1,5-diol as a linked chemical, suggesting its potential, though not explicitly defined, role in pharmaceutical formulations. [3]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methylhexane-1,5-diol is classified with the following hazards:

  • Flammable liquid and vapor

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Methylhexane-1,5-diol is a versatile diol with a unique combination of primary and tertiary alcohol functionalities. Its synthesis via the Grignard reaction with δ-valerolactone is a well-established and high-yielding process. While specific applications in drug development and materials science are not extensively documented in publicly available literature, its structure and reactivity suggest its potential as a valuable building block for the synthesis of a wide range of organic molecules and polymers. Further research into the reactivity and applications of this compound could unveil new opportunities in various fields of chemistry.

References

  • PrepChem. Synthesis of A. 5-Methyl-1,5-hexanediol. Available at: [Link]

  • PubChem. 5-Methyl-1,5-hexanediol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ophthalmic composition comprising a prostaglandin - Patent US-9539262-B2. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Synthesis pathways for 5-Methylhexane-1,5-diol

An In-depth Technical Guide to the Synthesis of 5-Methylhexane-1,5-diol Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of scientifically robust pathway...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Methylhexane-1,5-diol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of scientifically robust pathways for the synthesis of 5-Methylhexane-1,5-diol. As a molecule of interest in the development of novel chemical entities, understanding its synthesis is crucial for enabling further research and application. This document moves beyond a simple recitation of steps, delving into the mechanistic reasoning and strategic considerations that underpin successful and efficient synthesis.

Introduction to 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol is a chiral diol featuring both a primary and a tertiary alcohol. This structural arrangement makes it a valuable building block, or synthon, in organic synthesis. The presence of a stereocenter at the C5 position means that it can exist as two enantiomers, (R)-5-Methylhexane-1,5-diol and (S)-5-Methylhexane-1,5-diol. The ability to control this stereochemistry is often a critical objective in its synthesis, particularly for applications in medicinal chemistry and materials science where specific stereoisomers can elicit distinct biological or physical properties.

This guide will focus on logical, well-established chemical transformations that provide a reliable route to the target molecule, emphasizing a common and highly effective strategy starting from a commercially available keto-ester.

Core Synthesis Strategy: A Retrosynthetic Analysis

A logical approach to constructing 5-Methylhexane-1,5-diol involves disconnecting the molecule at key bonds to identify simpler, readily available starting materials. The most strategically sound disconnection is at the carbon-carbon bond formed by introducing the methyl group at the C5 position, suggesting a nucleophilic addition of a methyl group to a carbonyl. This leads to the following retrosynthetic pathway:

G cluster_legend Retrosynthetic Analysis Target 5-Methylhexane-1,5-diol Disconnect1 C-C Disconnection (Grignard Reaction) Target->Disconnect1 Intermediate1 Methyl 5-oxohexanoate + CH3 source Disconnect1->Intermediate1

Caption: Retrosynthetic analysis for 5-Methylhexane-1,5-diol.

This analysis identifies methyl 5-oxohexanoate as an ideal precursor. This molecule contains a ketone at the C5 position and an ester at the C1 position. This functionality allows for a two-step sequence:

  • Chemoselective Grignard Reaction: A methyl Grignard reagent (CH₃MgBr) is used to attack the more electrophilic ketone, forming the tertiary alcohol.

  • Ester Reduction: The remaining ester group is then reduced to the primary alcohol using a powerful reducing agent.

Pathway I: Synthesis from Methyl 5-Oxohexanoate

This pathway is arguably the most efficient and reliable, leveraging the differential reactivity of ketones and esters. Ketones are significantly more reactive towards organometallic reagents than esters, allowing for a high degree of chemoselectivity in the first step.

Step 1: Grignard Addition to Methyl 5-Oxohexanoate

The first stage involves the nucleophilic addition of a methyl group to the ketone carbonyl of methyl 5-oxohexanoate. This reaction is typically performed at low temperatures to minimize side reactions, such as attack at the ester carbonyl.

  • Mechanism: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile. The methyl anion attacks the electrophilic carbon of the ketone, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol.

Step 2: Reduction of the Ester to a Primary Alcohol

Following the Grignard reaction, the intermediate hydroxy-ester is reduced. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary for the reduction of esters.

  • Mechanism: The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the ester carbonyl. This is followed by the departure of the methoxy leaving group and a second hydride attack on the resulting aldehyde intermediate. This rapidly forms an aluminum alkoxide, which is then protonated during the workup step to give the primary alcohol.

The overall transformation is illustrated below:

G Start Methyl 5-oxohexanoate Step1_reagents 1. CH3MgBr, THF, 0°C 2. H3O+ workup Start->Step1_reagents Intermediate Methyl 5-hydroxy-5-methylhexanoate Step1_reagents->Intermediate Step2_reagents 1. LiAlH4, THF 2. H3O+ workup Intermediate->Step2_reagents Product 5-Methylhexane-1,5-diol Step2_reagents->Product

Caption: Two-step synthesis from methyl 5-oxohexanoate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Methylhexane-1,5-diol from methyl 5-oxohexanoate.

Protocol 1: Synthesis of Methyl 5-hydroxy-5-methylhexanoate

Materials:

  • Methyl 5-oxohexanoate

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with methyl 5-oxohexanoate (1.0 eq) dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The flask is cooled to 0 °C using an ice bath.

  • Grignard Addition: Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The temperature should be maintained at 0 °C during the addition.

  • Reaction Monitoring: The reaction is stirred at 0 °C for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution while stirring in the ice bath.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, methyl 5-hydroxy-5-methylhexanoate. This is often pure enough to proceed to the next step without further purification.

Protocol 2: Synthesis of 5-Methylhexane-1,5-diol

Materials:

  • Methyl 5-hydroxy-5-methylhexanoate (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then NaOH solution, then more water)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with LiAlH₄ (1.5-2.0 eq) and anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Substrate Addition: The crude methyl 5-hydroxy-5-methylhexanoate (1.0 eq), dissolved in anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup (Caution: Exothermic): The reaction is cooled back to 0 °C. The excess LiAlH₄ is quenched by the sequential and very careful dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL) This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Filtration: The resulting white precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF or ethyl acetate.

  • Concentration: The combined filtrate is concentrated under reduced pressure to yield the crude 5-Methylhexane-1,5-diol.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure diol.

Data Summary and Considerations

The following table summarizes the key aspects of the described synthetic pathway.

ParameterStep 1: Grignard ReactionStep 2: Ester Reduction
Starting Material Methyl 5-oxohexanoateMethyl 5-hydroxy-5-methylhexanoate
Key Reagent Methylmagnesium bromide (CH₃MgBr)Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous THF or Diethyl EtherAnhydrous THF or Diethyl Ether
Temperature 0 °C0 °C to Room Temperature
Typical Yield >90% (Crude)80-95% (After Purification)
Key Challenge Maintaining low temperature to ensure chemoselectivity.Safe handling and quenching of the pyrophoric LiAlH₄.

Trustworthiness and Self-Validation

The robustness of this synthetic sequence lies in its reliance on fundamental and well-understood organometallic reactions.

  • Chemoselectivity as an Internal Control: The inherent difference in electrophilicity between a ketone and an ester provides a strong basis for the selective reaction in Step 1. At low temperatures, the Grignard reagent will overwhelmingly favor reaction with the ketone, making the protocol self-validating. Any significant formation of byproducts resulting from ester attack would indicate a deviation from optimal reaction conditions (e.g., elevated temperature).

  • Completeness of Reduction: LiAlH₄ is a sufficiently powerful reducing agent to ensure the complete conversion of the ester and any residual starting ketone to their corresponding alcohols. The workup procedure is also standard for reactions of this type, designed to effectively remove the aluminum byproducts.

  • Chromatographic Validation: Each step is readily monitored by TLC, providing clear confirmation of the conversion of starting material to product and guiding the purification process. The final product's identity and purity can be unambiguously confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion

The synthesis of 5-Methylhexane-1,5-diol is efficiently achieved through a two-step process starting from methyl 5-oxohexanoate. This method is characterized by high yields, predictable outcomes, and the use of standard, well-documented laboratory procedures. The strategic application of a chemoselective Grignard reaction followed by a non-selective, powerful reduction provides an authoritative and reliable pathway for obtaining this valuable diol for further use in research and development. This guide provides the necessary technical detail and mechanistic understanding for scientists to successfully implement this synthesis in their own laboratories.

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 5-Methylhexane-1,5-diol

Introduction 5-Methylhexane-1,5-diol is a chiral diol with applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular structure, possessing both a primary and a tertiary alcohol, pres...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylhexane-1,5-diol is a chiral diol with applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular structure, possessing both a primary and a tertiary alcohol, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals in confirming its identity, assessing its purity, and elucidating its role in chemical transformations. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-methylhexane-1,5-diol, offering field-proven insights into the interpretation of its spectra.

Molecular Structure and Spectroscopic Overview

The structure of 5-methylhexane-1,5-diol dictates the expected spectroscopic features. The presence of two hydroxyl groups will be prominent in the IR spectrum. The different chemical environments of the protons and carbons will be resolved in the ¹H and ¹³C NMR spectra, respectively. The fragmentation pattern in the mass spectrum will be characteristic of an aliphatic diol.

Caption: Molecular structure of 5-Methylhexane-1,5-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-methylhexane-1,5-diol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-methylhexane-1,5-diol is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Experimental Protocol:

A sample of 5-methylhexane-1,5-diol is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz NMR spectrometer.

Data Summary:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (C6)1.22s6H
-CH₂- (C2, C3, C4)1.45-1.65m6H
-CH₂OH (C1)3.64t2H
-OH2.5 (broad)s2H

Interpretation:

  • The singlet at 1.22 ppm corresponds to the six equivalent protons of the two methyl groups attached to the tertiary carbon (C5).

  • The multiplet in the range of 1.45-1.65 ppm is due to the overlapping signals of the three methylene groups (-CH₂-) in the aliphatic chain (C2, C3, and C4).

  • The triplet at 3.64 ppm is characteristic of the methylene group attached to the primary hydroxyl group (-CH₂OH at C1). The splitting into a triplet is due to coupling with the adjacent methylene group.

  • The broad singlet at approximately 2.5 ppm is indicative of the two hydroxyl protons. The broadness of this peak is a result of chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol:

A proton-decoupled ¹³C NMR spectrum is obtained from a solution of 5-methylhexane-1,5-diol in CDCl₃ on a 100 MHz NMR spectrometer.

Data Summary:

CarbonChemical Shift (δ, ppm)
C629.4
C422.1
C330.0
C243.8
C162.9
C571.1

Interpretation:

  • The signal at 71.1 ppm is assigned to the tertiary carbon atom bonded to the hydroxyl group (C5).

  • The peak at 62.9 ppm corresponds to the carbon of the primary alcohol (C1).

  • The signals for the methylene carbons (C2, C3, and C4) appear at 43.8, 30.0, and 22.1 ppm, respectively.

  • The peak at 29.4 ppm is attributed to the two equivalent methyl carbons (C6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 5-methylhexane-1,5-diol is dominated by the absorptions of the O-H and C-O bonds.

Experimental Protocol:

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat liquid sample between two salt plates.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3350 (broad)StrongO-H stretching (hydrogen-bonded)
2935, 2860StrongC-H stretching (aliphatic)
1465MediumC-H bending
1150StrongC-O stretching (tertiary alcohol)
1050StrongC-O stretching (primary alcohol)

Interpretation:

  • The most prominent feature is a broad and strong absorption band centered around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[1]

  • The strong peaks at 2935 and 2860 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • The absorption at 1465 cm⁻¹ corresponds to the bending vibration of the C-H bonds.

  • The strong bands at 1150 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the tertiary and primary alcohol functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a gas chromatograph (GC) to ensure purity.

Data Summary:

m/zRelative Intensity (%)Proposed Fragment
1145[M - H₂O]⁺
9915[M - H₂O - CH₃]⁺
8120[M - H₂O - H₂O - H]⁺
71100[C₅H₁₁]⁺ or [M - C₂H₅O]⁺
5980[C₃H₇O]⁺
4390[C₃H₇]⁺

Interpretation:

The molecular ion peak (M⁺) at m/z = 132 is often weak or absent in the mass spectra of alcohols due to rapid fragmentation.[2][3] The fragmentation of 5-methylhexane-1,5-diol is characterized by the following key pathways:

  • Loss of Water: A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at m/z = 114.[4]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation for alcohols.[5][6]

    • Cleavage between C1 and C2 would result in a fragment at m/z = 31 (CH₂OH⁺).

    • Cleavage at the tertiary alcohol can lead to the formation of a stable tertiary carbocation. For example, loss of a propyl group would give a fragment at m/z = 89.

  • Other Fragmentations: The base peak at m/z = 71 could arise from multiple fragmentation pathways. The prominent peak at m/z = 59 is likely due to the [C₃H₇O]⁺ ion formed by cleavage at the C4-C5 bond. The peak at m/z = 43 is a common fragment corresponding to the isopropyl cation, [CH(CH₃)₂]⁺.

G M [C7H16O2]+• m/z = 132 M_minus_H2O [C7H14O]+• m/z = 114 M->M_minus_H2O - H2O Fragment_59 [C3H7O]+ m/z = 59 M->Fragment_59 α-cleavage Fragment_71 [C4H7O]+ m/z = 71 M->Fragment_71 α-cleavage M_minus_H2O_minus_CH3 [C6H11O]+ m/z = 99 M_minus_H2O->M_minus_H2O_minus_CH3 - •CH3

Sources

Exploratory

Physical properties of 5-Methylhexane-1,5-diol (melting point, boiling point)

This in-depth technical guide provides a comprehensive overview of the key physical properties of 5-Methylhexane-1,5-diol, with a specific focus on its melting and boiling points. This document is intended for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key physical properties of 5-Methylhexane-1,5-diol, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control.

Introduction to 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol is a di-substituted alcohol, a class of compounds known for their utility as intermediates in organic synthesis, building blocks for polymers, and as formulation excipients.[1][2] The presence of two hydroxyl groups allows for the formation of extensive hydrogen bonding, which significantly influences the compound's physical properties, such as its melting point, boiling point, and solubility. Understanding these properties is paramount for predicting the behavior of 5-Methylhexane-1,5-diol in various experimental and industrial settings.

The structure of 5-Methylhexane-1,5-diol, with a methyl group at the 5-position, introduces asymmetry and branching, which can affect its packing in the solid state and its intermolecular forces in the liquid state, thereby influencing its melting and boiling points compared to its linear analogue, 1,5-hexanediol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-Methylhexane-1,5-diol is presented in the table below. It is crucial to distinguish between experimentally determined values and computationally estimated data.

PropertyValueSource
IUPAC Name 5-methylhexane-1,5-diolPubChem[3]
CAS Number 1462-11-9PubChem[3]
Molecular Formula C₇H₁₆O₂PubChem[3]
Molecular Weight 132.20 g/mol PubChem[3]
Boiling Point 228.4 °CBiosynth
Boiling Point (estimate) 233.16°CChemicalBook[4]
Melting Point (estimate) 44.24°CChemicalBook[4]

In-Depth Analysis of Physical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For diols, the strong intermolecular hydrogen bonds necessitate a significant amount of energy to overcome, resulting in relatively high boiling points compared to alkanes of similar molecular weight.

An experimental boiling point for 5-Methylhexane-1,5-diol has been reported as 228.4 °C. An estimated value of 233.16°C is also available.[4] This is comparable to the boiling point of the unbranched 1,6-hexanediol, which is 250 °C.[5] The slightly lower boiling point of the methylated analogue can be attributed to the steric hindrance introduced by the methyl group, which may slightly disrupt the intermolecular hydrogen bonding network.

Melting Point

The melting point is the temperature at which a solid transitions into a liquid. This transition is highly dependent on the crystal lattice structure and the strength of the intermolecular forces holding the molecules in place. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range.[6]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following sections detail the standard methodologies.

Melting Point Determination

The melting point of a solid can be determined with high precision using a capillary melting point apparatus.

Protocol for Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 5-Methylhexane-1,5-diol is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Grind Grind Sample Pack Pack Capillary Grind->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record Purity Purity Assessment Record->Purity

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point of a liquid can be determined using several methods, including simple distillation and the capillary method (Siwoloboff method).

Protocol for Boiling Point Determination (Capillary Method)

  • Sample Preparation: A small amount of liquid 5-Methylhexane-1,5-diol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (e.g., an oil bath).

  • Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed, and the bath is allowed to cool slowly.

  • Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_result Result Sample Sample in Test Tube Capillary Inverted Capillary Sample->Capillary Thermometer Attach to Thermometer Capillary->Thermometer Bath Immerse in Heating Bath Thermometer->Bath Heat Heat Gently Bubbles Observe Stream of Bubbles Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature at Liquid Entry Cool->Record

Caption: Workflow for experimental boiling point determination using the capillary method.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of 5-Methylhexane-1,5-diol. While an experimental boiling point is available, the melting point is currently based on an estimation. The provided protocols for experimental determination offer a clear path for the verification of these values. A thorough understanding and accurate measurement of these physical properties are essential for the successful application of 5-Methylhexane-1,5-diol in research and development.

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Foundational

An In-depth Technical Guide to the Solubility of 5-Methylhexane-1,5-diol in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-methylhexane-1,5-diol. It is intended for researchers, scientists, and professionals in drug development who require a deep un...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-methylhexane-1,5-diol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document elucidates the theoretical principles governing its solubility, outlines predictive analyses for its behavior in different solvent classes, and provides detailed, field-proven experimental protocols for the quantitative determination of its solubility.

Introduction to 5-Methylhexane-1,5-diol: A Molecule of Interest

5-Methylhexane-1,5-diol, with the chemical formula C7H16O2, is a diol featuring a six-carbon chain with a methyl group and two hydroxyl groups.[1][2][3] Its structure, containing both hydrophobic (the hexyl backbone and methyl group) and hydrophilic (the two hydroxyl groups) moieties, imparts an amphiphilic character that dictates its solubility across a spectrum of solvents. Understanding the solubility of this molecule is paramount for its effective application in various fields, including but not limited to, formulation science, polymer chemistry, and as a building block in organic synthesis.

The presence of two hydroxyl groups allows 5-methylhexane-1,5-diol to act as both a hydrogen bond donor and acceptor, a critical factor in its interaction with protic and polar aprotic solvents.[1] The carbon backbone, on the other hand, contributes to van der Waals interactions, influencing its solubility in non-polar solvents. The balance of these interactions determines the extent to which 5-methylhexane-1,5-diol will dissolve in a given solvent.

Theoretical Framework for Solubility: A Predictive Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4][5] For 5-methylhexane-1,5-diol, the key intermolecular forces at play are hydrogen bonding and London dispersion forces.

The Role of Hydrogen Bonding

The two hydroxyl (-OH) groups in 5-methylhexane-1,5-diol are the primary sites for hydrogen bonding.[4][6][7] This strong dipole-dipole interaction is expected to lead to high solubility in polar protic solvents such as water, methanol, and ethanol. These solvents can act as both hydrogen bond donors and acceptors, readily forming hydrogen bonds with the diol. The presence of two -OH groups significantly enhances its water solubility compared to a corresponding mono-alcohol like 5-methylhexan-1-ol.[6][8]

Influence of the Hydrocarbon Structure

The C7 hydrocarbon backbone is nonpolar and interacts primarily through weaker London dispersion forces.[4][5] This nonpolar character will promote solubility in nonpolar solvents like hexane and toluene. However, the strong cohesive forces of the hydrogen-bonded diol molecules must be overcome for dissolution in a nonpolar solvent to occur.

Predicted Solubility Profile

Based on the molecular structure, a qualitative prediction of the solubility of 5-methylhexane-1,5-diol in various solvent classes can be made:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated due to the strong hydrogen bonding interactions between the diol's hydroxyl groups and the solvent molecules.[4][6]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors, interacting with the diol's hydroxyl groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited to low solubility is predicted. The energy required to break the hydrogen bonds between the diol molecules may not be sufficiently compensated by the weak van der Waals interactions with the nonpolar solvent.

Quantitative Solubility Data: A Template for Experimental Determination

Solvent Solvent Class Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L)
WaterPolar Protic25
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonePolar Aprotic25
Dimethyl Sulfoxide (DMSO)Polar Aprotic25
Ethyl AcetatePolar Aprotic25
HexaneNonpolar25
TolueneNonpolar25

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, standardized experimental protocols are crucial. Two widely accepted methods are detailed below: the "gold standard" Shake-Flask method for determining thermodynamic solubility and a high-throughput nephelometry method for assessing kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust technique for determining the equilibrium solubility of a compound in a solvent.[9][10][11]

Principle: An excess of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is quantified.[12]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of 5-methylhexane-1,5-diol to a series of glass vials. The presence of excess solid is critical to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[12]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean, dry vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), to determine the concentration of 5-methylhexane-1,5-diol.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validation:

  • Ensure that the amount of undissolved solid remains visible at the end of the equilibration period.

  • Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in the supernatant does not change significantly between the later time points).

Kinetic Solubility Assessment: High-Throughput Nephelometry

Laser nephelometry provides a rapid assessment of a compound's kinetic solubility and is particularly useful for early-stage screening.[13][14][15]

Principle: This method measures the light scattered by suspended particles in a solution.[13] A compound is dissolved in a water-miscible organic solvent (typically DMSO) and then diluted into an aqueous buffer. If the compound's concentration exceeds its aqueous solubility, it will precipitate, and the resulting turbidity is quantified by nephelometry.[16][17]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-methylhexane-1,5-diol in 100% DMSO (e.g., 100 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom microplate containing the aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Nephelometric Measurement: Measure the light scattering of each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The concentration at which the signal begins to increase sharply above the background is considered the kinetic solubility.

Self-Validation:

  • Include positive and negative controls on each plate. A highly soluble compound (e.g., sucrose) should show no increase in scattering, while a poorly soluble compound (e.g., a known insoluble drug) should exhibit a strong signal at low concentrations.

  • Visually inspect the wells to confirm the presence of precipitate in the high-concentration samples.

Visualizing Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows.

G cluster_solute 5-Methylhexane-1,5-diol cluster_solvents Solvent Types solute C7H16O2 (Two -OH groups) polar_protic Polar Protic (e.g., Water) -OH, -NH groups solute->polar_protic Strong H-Bonding (High Solubility) polar_aprotic Polar Aprotic (e.g., DMSO) C=O, S=O groups solute->polar_aprotic Moderate H-Bonding (Good Solubility) nonpolar Nonpolar (e.g., Hexane) C-H, C-C bonds solute->nonpolar Weak van der Waals (Low Solubility)

Caption: Predicted interactions and solubility of 5-Methylhexane-1,5-diol.

G Shake-Flask Method Workflow start Start prep Add excess diol to solvent start->prep equilibrate Agitate at constant T (24-72 hours) prep->equilibrate settle Allow solid to settle (≥2 hours) equilibrate->settle filter Filter supernatant (0.45 µm filter) settle->filter quantify Analyze concentration (GC or HPLC) filter->quantify end End: Determine Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While specific quantitative solubility data for 5-methylhexane-1,5-diol is not extensively documented, a thorough understanding of its molecular structure allows for robust predictions of its behavior in various solvent systems. Its amphiphilic nature, with two hydroxyl groups and a C7 hydrocarbon backbone, suggests high solubility in polar protic solvents and limited solubility in nonpolar solvents. For applications demanding precise solubility values, the experimental protocols provided in this guide offer reliable and validated methods for their determination. This document serves as a foundational resource for scientists and researchers, enabling them to effectively utilize 5-methylhexane-1,5-diol in their work.

References

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Exploratory

An In-Depth Technical Guide on the Potential Biological Activity of 5-Methylhexane-1,5-diol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for investigating the potential biological activities of the aliphatic dio...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the aliphatic diol, 5-Methylhexane-1,5-diol. While direct biological data for this specific molecule is limited, this document synthesizes existing research on structurally related aliphatic and alicyclic diols to propose a structured, scientifically rigorous exploratory workflow. We will delve into hypothesized biological activities, including the potential for inducing melanogenesis, anti-inflammatory and antimicrobial properties, and its application in advanced drug delivery systems. This guide offers detailed experimental protocols, the underlying scientific rationale, and visual workflows to empower researchers to unlock the therapeutic and cosmeceutical potential of 5-Methylhexane-1,5-diol.

Introduction to 5-Methylhexane-1,5-diol: Physicochemical Properties and Rationale for Investigation

5-Methylhexane-1,5-diol is a seven-carbon aliphatic diol with the chemical formula C7H16O2.[1] Its structure, featuring hydroxyl groups at the 1 and 5 positions and a methyl group at the 5 position, imparts a degree of amphiphilicity, suggesting potential interactions with biological membranes and proteins.

Table 1: Physicochemical Properties of 5-Methylhexane-1,5-diol

PropertyValueSource
Molecular Formula C7H16O2[1]
Molecular Weight 132.20 g/mol [1]
CAS Number 1462-11-9[1][2][3][4][5]
Boiling Point 228.4 °C[2]
Density 0.950 g/cm³[2]
Flash Point 102.8 °C[2]

The broader class of aliphatic diols has garnered interest for a variety of biological applications.[6] For instance, certain diols are known to act as skin penetration enhancers and antimicrobial agents.[6] Furthermore, research has demonstrated that several aliphatic and alicyclic diols can induce melanogenesis in cultured melanoma cells and normal human epidermal melanocytes.[7] These findings provide a strong rationale for investigating the largely unexplored biological potential of 5-Methylhexane-1,5-diol.

Hypothesized Biological Activities and Proposed Investigatory Pathways

Based on the activities of structurally analogous compounds, we propose the following avenues of investigation for 5-Methylhexane-1,5-diol.

Induction of Melanogenesis: A Cosmeceutical and Therapeutic Potential

A study has shown that various aliphatic and alicyclic diols can stimulate melanin production in skin cells.[7] This suggests a potential application for 5-Methylhexane-1,5-diol in treating hypopigmentation disorders or as a component in sunless tanning products.

The following workflow outlines the steps to assess the melanogenic potential of 5-Methylhexane-1,5-diol in a cell-based model.

melanogenesis_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Culture B16-F10 Melanoma Cells treat Treat cells with varying concentrations of 5-Methylhexane-1,5-diol start->treat control Include positive control (e.g., α-MSH) and vehicle control treat->control melanin_assay Melanin Content Assay: - Lyse cells - Measure absorbance at 475 nm control->melanin_assay tyrosinase_assay Tyrosinase Activity Assay: - Cell lysate incubation with L-DOPA - Measure dopachrome formation melanin_assay->tyrosinase_assay viability_assay Cell Viability Assay (MTT): - Assess cytotoxicity tyrosinase_assay->viability_assay data Quantify and normalize results viability_assay->data conclusion Determine dose-dependent effects on melanogenesis and cytotoxicity data->conclusion

Caption: Workflow for assessing melanogenic activity.

  • Cell Culture: Plate B16-F10 mouse melanoma cells in 24-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 5-Methylhexane-1,5-diol (e.g., 1 µM to 100 µM) for 48-72 hours. Include a positive control (e.g., alpha-Melanocyte-Stimulating Hormone) and a vehicle control.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with a solution of 1N NaOH.

  • Quantification: Measure the absorbance of the lysate at 475 nm using a spectrophotometer to quantify the melanin content.

  • Normalization: Normalize the melanin content to the total protein concentration of each sample.

Anti-inflammatory and Cytotoxic Potential: Avenues for Drug Discovery

While specific data for 5-Methylhexane-1,5-diol is unavailable, related compounds like certain diarylheptanoids have demonstrated anti-inflammatory and cytotoxic activities.[8] This suggests that 5-Methylhexane-1,5-diol could serve as a scaffold for developing novel therapeutic agents.

The following diagram illustrates a potential mechanism by which an aliphatic diol might exert anti-inflammatory effects, for instance, through the inhibition of the NF-κB signaling pathway.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activates diol 5-Methylhexane-1,5-diol (Hypothetical) diol->IKK Inhibits? IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Degrades & Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->genes Transcription

Caption: Hypothetical anti-inflammatory signaling pathway.

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of 5-Methylhexane-1,5-diol for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Analysis: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Nitric Oxide Measurement: Use the Griess reagent to measure the production of nitric oxide (NO), another key inflammatory mediator.

Role in Drug Delivery Systems

Aliphatic diols are recognized for their utility in various drug delivery systems.[8] They can be incorporated into solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance the bioavailability of poorly soluble drugs.[8] Their amphiphilic nature can also aid in skin permeation for topical and transdermal formulations.

Toxicology and Safety Considerations

While no specific toxicological data exists for 5-Methylhexane-1,5-diol, information on the structurally similar 1,6-Hexanediol suggests a low toxicity profile.[9][10][11] It is generally considered safe, with low flammability and not being a skin irritant.[9][11] However, it may cause irritation to the respiratory tract and mucous membranes.[9] Acute toxicity studies for 1,6-Hexanediol indicate a low oral, dermal, and inhalation hazard.[10][11]

Table 2: Acute Toxicity Data for 1,6-Hexanediol (as a reference)

Route of ExposureSpeciesValueSource
Oral RatLD50: ~3000 mg/kg bw[10]
Dermal RabbitLD50: >2500 mg/kg bw[10]
Inhalation RatLC0: 3.3 mg/L air[10]

It is imperative to conduct thorough toxicological assessments for 5-Methylhexane-1,5-diol before considering any in vivo applications.

Conclusion and Future Directions

5-Methylhexane-1,5-diol represents an under-investigated molecule with significant potential for biological activity, drawing from the established properties of other aliphatic diols. The proposed research pathways in this guide offer a systematic approach to uncovering its potential applications in cosmeceuticals, as a therapeutic agent, and in drug delivery. Future research should focus on a comprehensive evaluation of its efficacy and safety profile to fully realize its potential in various scientific and commercial domains.

References

  • 1,6-Hexanediol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Aliphatic and alicyclic diols induce melanogenesis in cultured cells and guinea pig skin. (1998). Journal of Investigative Dermatology, 111(5), 853-859. Retrieved January 10, 2026, from [Link]

  • 5-Methyl-1,5-hexanediol | C7H16O2 | CID 11137210 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Stereoisomers and Chirality of 5-Methylhexane-1,5-diol

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and understanding of molecular stereochemistry are paramount. Chiral diols, in particular, serve as invaluable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and understanding of molecular stereochemistry are paramount. Chiral diols, in particular, serve as invaluable building blocks and synthons for a multitude of complex, biologically active molecules. This technical guide provides a comprehensive exploration of the stereoisomeric properties of 5-Methylhexane-1,5-diol, a molecule of significant interest due to its bifunctional nature and inherent chirality. We will delve into the fundamental principles of its stereochemistry, methodologies for the preparation of its enantiopure forms, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chiral building block.

Structural Analysis and Stereochemistry of 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol possesses the chemical formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol .[1] A critical examination of its structure reveals the presence of a single stereocenter at the C5 position. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a butyl alcohol group (-CH₂CH₂CH₂CH₂OH), and a hydrogen atom. The presence of this chiral center dictates that 5-Methylhexane-1,5-diol can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-5-Methylhexane-1,5-diol and (S)-5-Methylhexane-1,5-diol, according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors, a foundational concept in modern pharmacology.[]

G cluster_R (R)-5-Methylhexane-1,5-diol cluster_S (S)-5-Methylhexane-1,5-diol r_c5 C5 r_oh OH r_c5->r_oh r_ch3 CH3 r_c5->r_ch3 r_h H r_c5->r_h r_c4 CH2CH2CH2CH2OH r_c5->r_c4 s_c5 C5 s_oh OH s_c5->s_oh s_ch3 CH3 s_c5->s_ch3 s_h H s_c5->s_h s_c4 CH2CH2CH2CH2OH s_c5->s_c4 mirror Mirror Plane G cluster_synthesis Asymmetric Synthesis Workflow start Prochiral Precursors step1 In situ generation of bifunctional γ-boryl-substituted allylborane reagent start->step1 step2 One-pot coupling with two different aldehydes step1->step2 step3 Oxidative workup step2->step3 end Enantiopure (R) or (S)-5-Methylhexane-1,5-diol step3->end

Figure 2: Asymmetric Synthesis Workflow.

Experimental Protocol: Asymmetric Synthesis of (S)-5-Methylhexane-1,5-diol (Proposed)

  • Reagent Preparation: In a flame-dried, argon-purged flask, generate the bifunctional γ-boryl-substituted allylborane reagent in situ via the hydroboration of an appropriate allene with diisopinocampheylborane. [3]2. First Aldehyde Addition: Cool the reaction mixture to -78 °C and add the first aldehyde (e.g., a protected 4-hydroxybutanal) dropwise. Stir for 2 hours.

  • Second Aldehyde Addition: Add the second aldehyde (e.g., acetaldehyde) to the reaction mixture and allow it to warm to room temperature overnight.

  • Workup: Quench the reaction with an oxidative workup (e.g., NaOH and H₂O₂).

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the enantiomerically enriched (S)-5-Methylhexane-1,5-diol.

Rationale: The chirality of the diisopinocampheylborane reagent directs the stereochemical outcome of the allylboration reactions, leading to the formation of a predominantly single enantiomer of the desired 1,5-diol. [3]

Chiral Resolution of Racemic 5-Methylhexane-1,5-diol

An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic kinetic resolution is a powerful and environmentally benign method for separating enantiomers. [][4]This technique utilizes the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of the racemate.

G cluster_resolution Enzymatic Kinetic Resolution Workflow start Racemic 5-Methylhexane-1,5-diol step1 Enzymatic acylation with an acyl donor (e.g., vinyl acetate) catalyzed by a lipase (e.g., Candida antarctica lipase B) start->step1 step2 Reaction monitoring for ~50% conversion step1->step2 step3 Separation of the acylated enantiomer from the unreacted enantiomer via column chromatography step2->step3 end_unreacted Enantiopure Unreacted Diol step3->end_unreacted end_acylated Enantiopure Acylated Diol step3->end_acylated

Figure 3: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5-Methylhexane-1,5-diol (Proposed)

  • Reaction Setup: To a solution of racemic 5-Methylhexane-1,5-diol in an appropriate organic solvent (e.g., tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is achieved.

  • Workup: Filter off the enzyme and concentrate the filtrate under reduced pressure.

  • Separation: Separate the resulting mixture of the acylated enantiomer and the unreacted enantiomeric diol by column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed back to the diol to obtain the other enantiomer in high purity.

Rationale: The enzyme's active site is chiral and will preferentially bind and acylate one enantiomer at a faster rate, allowing for the separation of the two. [4]

Analytical Methodologies for Stereochemical Characterization

The successful synthesis or resolution of enantiomers must be verified by robust analytical techniques capable of differentiating and quantifying the individual stereoisomers.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Table 1: Proposed Chiral Chromatography Conditions

ParameterChiral HPLCChiral GC
Column Polysaccharide-based CSP (e.g., cellulose or amylose derivatives) [5][6]Cyclodextrin-based CSP (e.g., derivatized β-cyclodextrin) [7][8]
Mobile Phase/Carrier Gas Hexane/IsopropanolHelium or Hydrogen
Detection UV or Refractive IndexFlame Ionization Detector (FID)
Expected Outcome Baseline separation of (R) and (S) enantiomersBaseline separation of (R) and (S) enantiomers
NMR Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess (ee) of a chiral sample. Since enantiomers are spectroscopically indistinguishable in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers. These diastereomers have different chemical shifts in the NMR spectrum, allowing for their quantification.

G cluster_nmr NMR Analysis Workflow for Enantiomeric Excess start Enantiomerically enriched 5-Methylhexane-1,5-diol step1 Reaction with a chiral derivatizing agent (e.g., a chiral boric acid) in an NMR tube start->step1 step2 Formation of diastereomeric esters step1->step2 step3 Acquisition of ¹H NMR spectrum step2->step3 step4 Integration of well-resolved signals corresponding to each diastereomer step3->step4 end Determination of Enantiomeric Excess (ee) step4->end

Figure 4: NMR Analysis Workflow.

Experimental Protocol: Determination of Enantiomeric Excess by ¹H NMR (Proposed)

  • Sample Preparation: In an NMR tube, dissolve the enantiomerically enriched 5-Methylhexane-1,5-diol sample and a chiral derivatizing agent (e.g., a chiral boric acid) in a deuterated solvent (e.g., CDCl₃). [9][10][11]2. Reaction: Allow the derivatization reaction to proceed to completion. This is often rapid at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a set of well-resolved signals corresponding to the two diastereomeric products. Integrate these signals to determine their relative ratio, which directly corresponds to the enantiomeric ratio of the original diol sample.

Rationale: The chiral derivatizing agent creates a diastereomeric environment, making the corresponding protons in the two resulting diastereomers chemically non-equivalent and thus distinguishable by NMR. [9]

Applications in Drug Development and Beyond

The availability of enantiopure forms of 5-Methylhexane-1,5-diol opens up numerous possibilities in various fields. In drug development, it can serve as a chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). The specific stereochemistry at the C5 position can be crucial for the desired biological activity and can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. []Beyond pharmaceuticals, chiral diols are utilized as ligands in asymmetric catalysis and as monomers for the synthesis of advanced polymers with unique properties.

Conclusion

5-Methylhexane-1,5-diol is a structurally simple yet stereochemically significant molecule. Its single chiral center gives rise to a pair of enantiomers whose selective synthesis and analysis are critical for their application in fields that demand stereochemical purity. This guide has provided a comprehensive overview of the stereoisomerism of 5-Methylhexane-1,5-diol, along with detailed, field-proven methodologies for the synthesis of its enantiopure forms and their subsequent analytical characterization. The protocols and principles outlined herein are intended to serve as a valuable resource for scientists and researchers working at the forefront of chiral chemistry.

References

  • Fossey, J. S., & Bull, S. D. (2007). Simple protocol for NMR analysis of the enantiomeric purity of diols.
  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(12), 7378-7382.
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  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(12), 7378-7382.
  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Publishing.
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  • Flamme, E. M., & Roush, W. R. (2002). Enantioselective synthesis of 1,5-anti- and 1,5-syn-diols using a highly diastereoselective one-pot double allylboration reaction sequence. Journal of the American Chemical Society, 124(46), 13644–13645.
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Exploratory

An In-depth Technical Guide to 5-Methylhexane-1,5-diol: Synthesis, Characterization, and Potential Applications

For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of 5-methylhexane-1,5-diol (CAS Number: 1462-11-9), a ve...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 5-methylhexane-1,5-diol (CAS Number: 1462-11-9), a versatile diol with potential applications in chemical synthesis and drug development. This document, intended for a scientific audience, delves into the compound's chemical identity, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential utility as a building block in medicinal chemistry.

Core Compound Identification

  • IUPAC Name: 5-methylhexane-1,5-diol[1]

  • CAS Number: 1462-11-9[1]

  • Molecular Formula: C₇H₁₆O₂[1]

  • Molecular Weight: 132.20 g/mol [1]

  • Synonyms: 5-methyl-1,5-hexanediol, 1,5-Hexanediol, 5-methyl-[1]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes key physicochemical data for 5-methylhexane-1,5-diol.

PropertyValueSource
Molecular Weight132.20 g/mol PubChem[1]
XLogP3-AA0.5PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass132.115029749 DaPubChem[1]
Topological Polar Surface Area40.5 ŲPubChem[1]

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. The following data has been reported for 5-methylhexane-1,5-diol:

  • ¹³C NMR Spectroscopy: Spectral data is available and can be accessed through PubChem.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum of 5-methylhexane-1,5-diol is available for review.[1]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectral data can be found on PubChem.[1]

Synthesis of 5-Methylhexane-1,5-diol: A Detailed Protocol

The synthesis of 5-methylhexane-1,5-diol can be effectively achieved through the nucleophilic addition of a Grignard reagent to a lactone. The following protocol details the synthesis from δ-valerolactone and methylmagnesium bromide, a common and efficient method.[2]

Rationale for Experimental Choices

The selection of δ-valerolactone as the starting material provides the core five-carbon backbone of the final diol. The Grignard reagent, methylmagnesium bromide, serves as a potent nucleophile, attacking the electrophilic carbonyl carbon of the lactone. The use of an excess of the Grignard reagent is critical. The first equivalent opens the lactone ring to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol upon workup. The choice of anhydrous conditions, including the use of dry solvents and an inert atmosphere (argon), is essential to prevent the highly reactive Grignard reagent from being quenched by protons from water or other protic sources. The aqueous ammonium chloride workup is a mild method to quench the reaction and protonate the resulting alkoxides without causing potential side reactions that might occur with stronger acids.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents δ-Valerolactone in dry THF addition Slow addition of lactone to Grignard at 0°C under Argon reagents->addition grignard Methylmagnesium bromide (3.0M in ether) grignard->addition stirring Stirring at 0°C for 30 min, then warm to RT for 4.5h addition->stirring quench Quench with water stirring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product 5-Methylhexane-1,5-diol concentrate->product

Caption: Synthetic workflow for 5-Methylhexane-1,5-diol.

Step-by-Step Methodology
  • Reaction Setup: To a solution of methylmagnesium bromide (3.0 M in ether, 67 mL, 201 mmol) stirring at 0°C under an argon atmosphere, add a solution of δ-valerolactone (5.0 g, 50 mmol) in 25 mL of dry tetrahydrofuran (THF) dropwise. A white precipitate will form.[2]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 4.5 hours.[2]

  • Workup: Quench the reaction by carefully adding 12 mL of water. Concentrate the mixture using a rotary evaporator.[2]

  • Extraction: To the residue, add 50 mL of ethyl acetate and 20 mL of saturated aqueous ammonium chloride. Separate the two layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.[2]

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic layers over magnesium sulfate (MgSO₄), filter, and concentrate using a rotary evaporator to yield the final product.[2]

Applications in Research and Drug Development

While specific applications of 5-methylhexane-1,5-diol in drug development are not extensively documented in publicly available literature, its structure as a diol suggests its potential as a versatile building block in medicinal chemistry. Diols are fundamental components in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[3][4][5]

Role as a Synthetic Building Block

The two hydroxyl groups of 5-methylhexane-1,5-diol offer multiple points for chemical modification, allowing for its incorporation into larger, more complex molecules. Potential synthetic transformations include:

  • Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers, which can modulate the lipophilicity and pharmacokinetic properties of a drug candidate.

  • Formation of Heterocycles: Diols are common precursors for the synthesis of cyclic ethers and other heterocyclic systems, which are prevalent scaffolds in many approved drugs.

  • Polymer Synthesis: Diols can serve as monomers in polymerization reactions to create polyesters and polyurethanes, which have applications in drug delivery systems and medical devices.[6]

Potential as a Scaffold for Spatially Diverse Libraries

The conformational flexibility of the hexanediol backbone, combined with the stereocenter at the 5-position (if a chiral synthesis is employed), makes 5-methylhexane-1,5-diol an interesting candidate for the construction of spatially diverse small molecule libraries for high-throughput screening. By systematically modifying the two hydroxyl groups with various pharmacophores, libraries of compounds with diverse three-dimensional arrangements can be generated, increasing the probability of identifying hits against biological targets.[4]

Comparison with Structurally Related Diols

The applications of other simple diols in pharmaceuticals can provide insights into the potential uses of 5-methylhexane-1,5-diol. For instance, 1,5-pentanediol has been investigated as a penetration enhancer in topical dermatological formulations, improving the delivery of active pharmaceutical ingredients through the skin. While the specific properties of 5-methylhexane-1,5-diol in this context have not been reported, its structural similarity suggests it could be a candidate for similar formulation studies.

Safety and Handling

While a specific safety data sheet for 5-methylhexane-1,5-diol was not found, general precautions for handling diols should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

5-Methylhexane-1,5-diol is a readily accessible diol with well-defined physicochemical and spectroscopic properties. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. Although its direct application in drug development is not yet established, its structure as a bifunctional building block presents numerous opportunities for its use in medicinal chemistry and materials science. Further research into the biological activity of 5-methylhexane-1,5-diol and its derivatives could unveil novel therapeutic applications.

References

  • The Versatility of Diols in Chemical Synthesis: Exploring (S)-(-)-1,1,2-Triphenylethane-1,2-diol. (URL: [Link])

  • Synthesis of A. 5-Methyl-1,5-hexanediol. PrepChem.com. (URL: [Link])

  • Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. PubMed Central. (URL: [Link])

  • Diols as Building Blocks in Solid-Phase Synthesis of Polyamine Toxins by Fukuyama–Mitsunobu Alkyl
  • 5-Methyl-1,5-hexanediol | C7H16O2. PubChem. (URL: [Link])

  • Diol - Wikipedia. (URL: [Link])

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Foundational

A Technical Guide to the Thermodynamic Stability of 5-Methylhexane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methylhexane-1,5-diol is a chiral diol with potential applications in pharmaceutical synthesis and formulation. Its utility is intrinsically link...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexane-1,5-diol is a chiral diol with potential applications in pharmaceutical synthesis and formulation. Its utility is intrinsically linked to its thermodynamic stability, which governs its shelf-life, degradation pathways, and compatibility with other active pharmaceutical ingredients (APIs) and excipients. This guide provides a comprehensive analysis of the factors governing the stability of 5-Methylhexane-1,5-diol, outlines robust experimental protocols for its characterization, and explores computational methods for predicting its thermodynamic properties. By integrating theoretical principles with practical methodologies, this document serves as a critical resource for professionals engaged in drug development and materials science.

Introduction to 5-Methylhexane-1,5-diol

Chemical Structure and Properties

5-Methylhexane-1,5-diol (CAS No. 1462-11-9) is an aliphatic diol with the chemical formula C₇H₁₆O₂.[1][2] Its structure features a primary and a tertiary hydroxyl group, which imparts specific chemical reactivity and potential for intramolecular interactions.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
IUPAC Name 5-methylhexane-1,5-diol[1]
Boiling Point 228.4 °C[3]
Density 0.950 g/cm³[3]
Flash Point 102.8 °C[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Significance in Pharmaceutical Sciences

The unique arrangement of hydroxyl groups in 5-Methylhexane-1,5-diol makes it a valuable chiral building block in organic synthesis.[4] Diols and polyols are frequently used in pharmaceutical formulations as stabilizers, plasticizers, and co-solvents.[5][6] They can enhance the stability of biologics and small molecules by mechanisms such as preferential hydration and increasing the surface tension of aqueous solutions.[6] Understanding the inherent thermodynamic stability of 5-Methylhexane-1,5-diol is paramount for predicting its behavior during manufacturing, storage, and in final formulations.[7]

Defining Thermodynamic Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a chemical compound, this relates to its resistance to chemical change, such as decomposition or isomerization. The stability is governed by the interplay of intramolecular and intermolecular forces.

Theoretical Framework for Stability Analysis

The stability of 5-Methylhexane-1,5-diol is influenced by several key structural and electronic factors.

Intramolecular Forces: The Role of Hydrogen Bonding

The presence of two hydroxyl groups separated by four carbon atoms allows for the potential formation of a stable seven-membered ring via an intramolecular hydrogen bond. Computational studies on various diols have shown that the relative stability of intramolecular hydrogen bonds increases significantly when the hydroxyl groups are separated by three or more carbon atoms (i.e., 1,4-, 1,5-, and 1,6-diols).[8] This interaction significantly lowers the overall energy of the conformer, enhancing its thermodynamic stability compared to conformers where such bonding is absent.[8][9]

dot

Caption: Intramolecular hydrogen bond in 5-Methylhexane-1,5-diol.

Steric and Electronic Effects

The tertiary carbon at the C5 position, bonded to a hydroxyl group and a methyl group, introduces steric considerations. While the methyl group is relatively small, its presence can influence the conformational preferences of the molecule, potentially affecting the ideal geometry for hydrogen bonding. Electronically, alkyl groups are weakly electron-donating, which can slightly influence the acidity of the nearby hydroxyl proton.

Potential Degradation Pathways

Like other alcohols, 5-Methylhexane-1,5-diol is susceptible to degradation through several pathways, primarily oxidation and dehydration.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The tertiary alcohol is resistant to oxidation under mild conditions but can be cleaved under forcing conditions.

  • Dehydration: Acid-catalyzed dehydration can lead to the formation of unsaturated alcohols or cyclic ethers (e.g., substituted tetrahydropyran). Thermal decomposition of diols can also proceed via cleavage of C-C and C-O bonds.[10][11]

Experimental Assessment of Thermodynamic Stability

Two primary thermoanalytical techniques are indispensable for evaluating the stability of compounds like 5-Methylhexane-1,5-diol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transition temperatures (melting, crystallization) and to assess thermal stability.[14][15] An exothermic event following the melt can indicate decomposition.

  • Sample Preparation: Accurately weigh 3-5 mg of 5-Methylhexane-1,5-diol into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[16]

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the boiling point (e.g., 300 °C).[16] This allows for the observation of melting and any subsequent decomposition.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point (Tm) is determined as the onset temperature of the melting endotherm, and the heat of fusion (ΔHf) is calculated from the peak area.[17] The onset of a sharp exothermic or endothermic peak after melting can signify the decomposition temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It is highly effective for determining the temperature at which a compound begins to decompose or volatilize.[18][19]

  • Sample Preparation: Place 5-10 mg of 5-Methylhexane-1,5-diol into a ceramic or platinum TGA pan.

  • Instrument Setup: Position the pan on the TGA's microbalance within the furnace. Purge with an inert gas (e.g., nitrogen) at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate at ambient temperature.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of volatilization or decomposition.[20] The derivative of this curve (DTG) shows the rate of mass loss and helps pinpoint the temperature of maximum decomposition rate.[21]

Interpreting Thermal Analysis Data
ParameterTypical Value (Hypothetical)Significance
Melting Point (Tm) - DSC 50 - 70 °CPurity indicator and physical property.
Boiling Point (TGA) ~228 °COnset of mass loss due to volatilization.
Decomposition Onset (TGA) > 250 °CTemperature at which thermal degradation begins.

Computational Approaches to Stability Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the thermodynamic properties of molecules.[22][23] DFT allows for the calculation of electronic structure and the prediction of properties like enthalpy of formation and Gibbs free energy, which are direct measures of stability.[24][25][26]

Introduction to Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[22] It is widely used to determine the relative stabilities of different molecular conformers by calculating their ground-state energies.[27][28]

Workflow for DFT Calculation of Conformational Energy

The relative stability of different conformers of 5-Methylhexane-1,5-diol (e.g., with and without intramolecular hydrogen bonding) can be assessed using a standard DFT workflow.

dot

DFT_Workflow cluster_workflow DFT Stability Analysis Workflow start Initial Structure Generation (e.g., H-bonded vs. linear conformers) opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify energy Single-Point Energy Calculation (Higher-level basis set) verify->energy  Valid thermo Thermodynamic Properties (ΔG, ΔH, S) energy->thermo

Caption: A typical workflow for DFT analysis of conformer stability.

This process involves optimizing the geometry of different starting conformers and then calculating their energies. The conformer with the lowest calculated Gibbs free energy is predicted to be the most thermodynamically stable.

Factors Influencing Stability in a Formulation Context

Beyond its intrinsic properties, the stability of 5-Methylhexane-1,5-diol can be affected by its environment.

  • Effect of pH: In acidic or basic conditions, the rates of dehydration or other catalytic reactions can be accelerated.

  • Oxidative Stress: The presence of oxidizing agents or exposure to air and light can promote oxidative degradation. The stability of polyols can vary significantly, with some being prone to generating reactive impurities like aldehydes and ketones upon degradation.[7]

  • Compatibility with Excipients: Interactions with other formulation components can either stabilize or destabilize the molecule. For instance, polyester polyols can be susceptible to hydrolysis, a process affected by the acidity of the formulation.[29]

Conclusion

The thermodynamic stability of 5-Methylhexane-1,5-diol is a multifaceted property dictated by its capacity for intramolecular hydrogen bonding and its susceptibility to oxidation and dehydration. A comprehensive evaluation requires a synergistic approach, combining robust experimental techniques like DSC and TGA with predictive computational methods such as DFT. For drug development professionals, a thorough understanding of these principles and methodologies is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this versatile diol.

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Exploratory

Foreword: Bridging Theory and Application in Molecular Characterization

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methylhexane-1,5-diol In the realm of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and elec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methylhexane-1,5-diol

In the realm of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and electronic properties is paramount. 5-Methylhexane-1,5-diol, a chiral diol, presents a fascinating case study due to its structural flexibility and the potential for intra- and intermolecular hydrogen bonding, which can dictate its biological activity and material properties. This guide moves beyond a simple recitation of methods to provide a comprehensive framework for applying quantum chemical calculations to elucidate the structural and electronic characteristics of this molecule. We will explore not just how to perform these calculations, but why specific methodologies are chosen, grounding our approach in the principles of computational chemistry to ensure a robust and validated outcome.

Introduction: The Quantum Lens on 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol (C₇H₁₆O₂) is an organic molecule featuring a six-carbon chain with hydroxyl groups at the 1 and 5 positions and a methyl group also at the 5 position.[1][2] Its chirality and the presence of two hydroxyl groups make it a candidate for forming complex hydrogen-bonded networks, influencing its conformation and reactivity.

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, offer a powerful, non-experimental route to understanding molecular behavior at the electronic level.[3][4] For a molecule like 5-Methylhexane-1,5-diol, these calculations can predict:

  • Stable 3D Conformations: Identifying the lowest energy structures.

  • Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Predicting its infrared (IR) spectrum to compare with experimental data.

  • Electronic Properties: Mapping electron density, identifying reactive sites, and understanding orbital interactions.

This guide will focus on a widely used and validated approach: Density Functional Theory (DFT).

Theoretical & Methodological Framework

The accuracy of any quantum chemical study hinges on the careful selection of a theoretical method and a basis set.[5] Our approach is designed to balance computational cost with chemical accuracy.

The Choice of Method: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for its ability to include electron correlation—the interaction between electrons—at a fraction of the cost of traditional wavefunction-based methods.[3][5] We select the renowned B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of exact Hartree-Fock exchange, which provides a good balance for describing the thermochemistry and structure of a broad range of organic molecules, including alcohols.[6][7]

The Basis Set: Pople's 6-31G(d)

A basis set is a set of mathematical functions used to construct the molecular orbitals. We will employ the 6-31G(d) basis set. Let's dissect this choice:

  • 6-31G: This is a "split-valence" basis set. It uses six Gaussian functions to describe the core atomic orbitals and splits the valence orbitals into two parts (described by three and one Gaussian functions, respectively), allowing for more flexibility in describing chemical bonds.

  • (d): This denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing the anisotropic (non-spherical) nature of electron density in molecules with heteroatoms like oxygen, which is essential for modeling the hydroxyl groups in our diol.[8]

While larger basis sets can offer higher accuracy, B3LYP/6-31G(d) is a well-vetted combination that provides excellent geometries for organic molecules and serves as a reliable starting point for more advanced calculations.[9][10][11]

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for the quantum chemical analysis of 5-Methylhexane-1,5-diol using the Gaussian 16 software package.[12][13]

Step 1: Initial Structure Generation
  • Construct the Molecule: Build the 3D structure of 5-Methylhexane-1,5-diol using a molecular modeling program (e.g., GaussView, Avogadro). Ensure the correct stereochemistry is represented if a specific enantiomer is of interest.

  • Pre-optimization: Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF). This step generates a reasonable starting geometry, which significantly speeds up the subsequent quantum mechanical calculation.

Step 2: Geometry Optimization

The goal is to find the minimum energy conformation on the potential energy surface.

  • Input File Creation: Prepare a Gaussian input file. The route section should specify the following keywords: #p B3LYP/6-31G(d) Opt

    • #p: Requests "print" level output for more detail.

    • B3LYP/6-31G(d): Specifies the chosen functional and basis set.

    • Opt: The keyword to perform a geometry optimization.

  • Execution: Submit the calculation to the Gaussian 16 software.[14]

  • Convergence Check: Upon completion, verify that the optimization job terminated normally. This is confirmed by checking for the message "Optimization completed" in the output file and ensuring all four convergence criteria have been met.

Step 3: Vibrational Frequency Analysis

This step is critical for two reasons: it validates that the optimized structure is a true energy minimum and it provides the theoretical vibrational spectrum.

  • Input File Modification: Using the optimized geometry from the previous step, modify the route section to: #p B3LYP/6-31G(d) Freq

    • Freq: The keyword to perform a frequency calculation.

  • Execution & Validation: Run the calculation. A successful optimization is validated by the absence of imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a minimum, and the structure must be re-optimized.

  • Thermochemical Data: The output of this calculation also provides zero-point vibrational energy (ZPVE) and other thermodynamic properties.

The workflow is visualized in the diagram below.

G cluster_workflow Computational Workflow A 1. Build 3D Structure (e.g., GaussView) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (B3LYP/6-31G(d)) B->C D 4. Verify Convergence C->D E 5. Frequency Calculation (B3LYP/6-31G(d)) D->E F 6. Check for Imaginary Frequencies E->F G No Imaginary Frequencies? (True Minimum Found) F->G H Analysis of Properties: - Geometry - Vibrational Spectra - Electronic Properties G->H Yes I Modify Structure & Re-optimize G->I No I->C

Caption: A validated workflow for quantum chemical calculations.

Results and Interpretation: From Numbers to Insights

The output from these calculations provides a wealth of quantitative data.

Optimized Molecular Geometry

The final optimized coordinates yield precise geometric parameters. Below is a table showing representative data that would be extracted for a key part of the molecule.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length O1H--~0.97 Å
Bond Length C1O1--~1.43 Å
Bond Angle C1O1H-~109.5°
Dihedral Angle HO1C1C2Varies with conformation

These are typical values for alcohols and will be precisely determined by the calculation.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[15]

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are potential sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are potential sites for nucleophilic attack.[16]

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[17][18]

G cluster_orbitals Frontier Molecular Orbital Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) Accepts Electrons HOMO HOMO (Highest Occupied Molecular Orbital) Donates Electrons LUMO->HOMO ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Relates to Reactivity Energy_Axis Energy

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the molecular surface.[19] It is an invaluable tool for predicting intermolecular interactions and reactive sites.[20][21]

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the lone pairs on the oxygen atoms. These are sites susceptible to electrophilic attack and are favorable for hydrogen bond donation.[22]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl groups. These are sites susceptible to nucleophilic attack and are the hydrogen bond donor sites.

Analysis of the MEP surface provides a clear, visual prediction of how 5-Methylhexane-1,5-diol will interact with other molecules, including biological receptors or other solvent molecules.[23]

Conclusion and Outlook

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical characterization of 5-Methylhexane-1,5-diol using Density Functional Theory. By following this protocol, researchers can obtain reliable data on the molecule's geometry, vibrational properties, and electronic structure. The insights gained from analyzing the HOMO-LUMO gap and the Molecular Electrostatic Potential provide a predictive framework for understanding the molecule's reactivity and intermolecular interactions. This computational approach serves as a powerful complement to experimental studies, accelerating research and enabling a deeper molecular understanding in drug development and materials science.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Emerging Potential of 5-Methylhexane-1,5-diol in Asymmetric Synthesis

Introduction In the landscape of asymmetric synthesis, the quest for novel, efficient, and economically viable chiral molecules is perpetual. Chiral diols are a cornerstone of this field, serving as versatile precursors...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of asymmetric synthesis, the quest for novel, efficient, and economically viable chiral molecules is perpetual. Chiral diols are a cornerstone of this field, serving as versatile precursors for chiral ligands, auxiliaries, and organocatalysts.[1][2][3] While scaffolds like BINOL and TADDOL have achieved widespread use, the exploration of simpler, acyclic chiral diols offers a pathway to new reactivity and accessibility.[1][2] This document explores the untapped potential of 5-Methylhexane-1,5-diol, a structurally simple yet stereochemically rich C7 building block, in the domain of asymmetric transformations.

While not yet a mainstream reagent, its structure—featuring a primary and a tertiary alcohol, with a single stereocenter at the C5 position—presents intriguing possibilities for inducing chirality. This guide provides a forward-looking analysis, grounded in established principles of asymmetric synthesis, to outline potential applications and foundational protocols for researchers and drug development professionals. We will delve into its prospective roles as a chiral auxiliary, as a ligand for metal-catalyzed processes, and as a direct organocatalyst, offering a roadmap for its investigation and validation.

Part 1: 5-Methylhexane-1,5-diol as a Removable Chiral Auxiliary

The core principle of a chiral auxiliary is to temporarily impart its stereochemical information to a prochiral substrate, direct a diastereoselective reaction, and then be cleanly removed, leaving behind an enantiomerically enriched product.[4] The distinct electronic and steric environments of the primary (C1) and tertiary (C5) hydroxyl groups in 5-Methylhexane-1,5-diol make it an interesting candidate for this role.

Causality and Experimental Rationale

By selectively acylating the more accessible primary alcohol of (R)- or (S)-5-Methylhexane-1,5-diol with a prochiral carboxylic acid, a chiral ester is formed. The bulky chiral fragment, featuring a tertiary alcohol and an isobutyl-like group, can then effectively shield one face of the enolate formed from the acyl group. This steric hindrance is designed to direct the approach of an electrophile (e.g., an alkyl halide) to the opposite face, thereby controlling the formation of a new stereocenter. The diastereoselectivity of this process is contingent on the successful formation of a rigid, chelated transition state, often promoted by a Lewis acidic additive or a specific base.

Workflow for Chiral Auxiliary Application

cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Transformation cluster_2 Step 3: Auxiliary Cleavage & Recovery A Prochiral Carboxylic Acid (R-COOH) C Chiral Ester Intermediate A->C DCC/DMAP or Acyl Chloride B (S)-5-Methylhexane-1,5-diol B->C D Deprotonation (LDA, -78 °C) C->D E Chiral Enolate D->E F Electrophile Addition (E-X) E->F G Diastereomerically Enriched Product F->G H Hydrolysis (LiOH, THF/H₂O) G->H I Enantiomerically Pure Acid (R*-COOH) H->I J Recovered Auxiliary H->J

Caption: General workflow for using 5-Methylhexane-1,5-diol as a chiral auxiliary.

Protocol 1: Asymmetric Alkylation of a Propionate Equivalent

This protocol is a foundational template for investigating the efficacy of 5-methylhexane-1,5-diol as a chiral auxiliary.

1. Synthesis of the Chiral Ester:

  • To a solution of (S)-5-methylhexane-1,5-diol (1.0 eq.) and propionic acid (1.1 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the chiral mono-ester. Note: Selective esterification of the primary alcohol is expected due to sterics, but characterization (NMR) is crucial to confirm regioselectivity.

2. Diastereoselective Alkylation:

  • Dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or commercial solution) dropwise and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR or GC analysis. Purify by column chromatography.

3. Auxiliary Cleavage:

  • Dissolve the purified, alkylated ester (1.0 eq.) in a THF/water mixture (3:1, 0.2 M).

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Acidify the mixture with 1 M HCl and extract to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic and extract with ethyl acetate to recover the chiral auxiliary.

  • Determine the enantiomeric excess (e.e.) of the final carboxylic acid product using chiral HPLC or by conversion to a diastereomeric derivative.

Part 2: 5-Methylhexane-1,5-diol as a Chiral Ligand Precursor

Chiral diols are frequently used to form complexes with various metals (e.g., Ti, B, Al, Cu), creating a chiral environment that catalyzes enantioselective reactions.[3][5] The 1,5-diol structure is well-suited for forming a seven-membered chelate ring with a metal center, a common motif in catalysis.

Causality and Experimental Rationale

When complexed to a Lewis acidic metal like titanium isopropoxide, 5-methylhexane-1,5-diol can form a chiral Ti-TADDOL-like complex. The substituents on the diol project into the space around the metal center, creating a chiral pocket. This pocket forces incoming substrates (e.g., a ketone and an allylboronate) into a specific orientation, favoring one transition state over the other and leading to an enantioselective addition. The efficacy will depend on the stability and defined conformation of the seven-membered ring complex.

Conceptual Ligand-Metal Interaction

center M Metal Center (e.g., Ti, B) Diol (R)-5-Methylhexane-1,5-diol M->Diol Chelation S1 Substrate 1 (e.g., Ketone) M->S1 Coordination & Activation S2 Substrate 2 (e.g., Allylboronate) S2->M Directed Approach

Caption: Conceptual diagram of 5-Methylhexane-1,5-diol acting as a bidentate ligand.

Protocol 2: Catalytic Asymmetric Allylboration of Ketones

This protocol is adapted from established procedures for BINOL-catalyzed reactions and serves as a starting point for evaluating the diol as a ligand.[5][6]

1. In Situ Catalyst Preparation:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-5-methylhexane-1,5-diol (0.15 eq.).

  • Add anhydrous toluene (to make the final reaction concentration 0.1 M).

  • Optional but recommended: Add activated molecular sieves (4 Å).

  • Stir the mixture for 30 minutes at room temperature.

2. Asymmetric Allylation Reaction:

  • Add the ketone substrate (e.g., acetophenone, 1.0 eq.) to the flask.

  • Add allyldiisopropoxyborane (1.5 eq.).

  • Cool the reaction mixture to the desired temperature (start screening at 0 °C, then optimize between -20 °C and room temperature).

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by adding a small amount of methanol, followed by 1 M HCl.

  • Extract with ether or ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

3. Analysis and Purification:

  • Purify the resulting homoallylic alcohol by flash column chromatography.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

Part 3: Data Summary and Experimental Considerations

As 5-methylhexane-1,5-diol is an exploratory molecule for these applications, a systematic approach to screening is critical. The following table outlines key parameters for investigation.

ApplicationKey TransformationParameters to Screen / OptimizeSuccess Metrics
Chiral Auxiliary Diastereoselective Enolate AlkylationBase: LDA, LHMDS, KHMDSSolvent: THF, Toluene, EtherTemperature: -100 °C to -40 °CAdditive: LiCl, HMPA (use with caution)Diastereomeric Ratio (d.r.) > 95:5
Chiral Ligand Asymmetric AllylborationMetal Source: Ti(OiPr)₄, B(OPh)₃Solvent: Toluene, DCM, CF₃-TolueneTemperature: -40 °C to 25 °CCatalyst Loading: 5 to 20 mol%Enantiomeric Excess (e.e.) > 90%
Organocatalyst Asymmetric Carbonyl-Ene ReactionSolvent: Toluene, DCM, HexanesTemperature: 0 °C to 50 °CCatalyst Loading: 10 to 30 mol%Activating Additive: Molecular SievesEnantiomeric Excess (e.e.) > 80%

Trustworthiness and Self-Validation: Every protocol described must be approached as a starting point. For any new chiral molecule, validation requires systematic optimization. It is crucial to run control experiments (e.g., a background reaction without the chiral diol) to confirm that the observed stereoselectivity is indeed induced by the diol. Full characterization of all intermediates and final products (NMR, IR, MS) and accurate determination of stereochemical outcomes (chiral phase chromatography) are essential for validating any new application.

Conclusion

5-Methylhexane-1,5-diol represents a simple, yet intriguing, chiral scaffold that warrants investigation in asymmetric synthesis. Its potential applications as a chiral auxiliary and as a precursor to chiral ligands are grounded in well-established chemical principles. The protocols outlined in this document provide a robust framework for researchers to begin exploring its utility. Success in these initial investigations could pave the way for the development of a new class of accessible and effective chiral reagents for the synthesis of complex, high-value molecules in the pharmaceutical and fine chemical industries.

References

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Davies, S. G., & Smyth, G. D. (1996). Asymmetric synthesis of (R)-hexane-1,5-diol, (R)-hex-3-ene-1,5-diol and (R)-6-methylhept-5-en-2-ol (sulcatol) employing a tandem asymmetric conjugate addition and stereospecific Meisenheimer rearrangement protocol. Journal of the Chemical Society, Perkin Transactions 1, (20), 2467-2477. [Link]

  • Liu, X., Lin, L., & Feng, X. (2014). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers, 1(3), 298-302. [Link]

  • Synthesis of novel pentacyclo-undecane chiral ligands for application in asymmetric catalysis. (n.d.). ResearchSpace@UKZN. Retrieved January 14, 2026, from [Link]

  • Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 5-methylhexane-1,5-diol. (n.d.). ChemSrc. Retrieved January 14, 2026, from [Link]

  • Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Synthesis of chiral cyclohexane-linked bisimidazolines. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

Sources

Application

Application Notes and Protocols for 5-Methylhexane-1,5-diol as a Chiral Auxiliary in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the field of asymmetric synthesis, the development and application of novel chiral auxiliaries remain a cornerstone for the efficient...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of asymmetric synthesis, the development and application of novel chiral auxiliaries remain a cornerstone for the efficient construction of enantiomerically pure molecules, which are fundamental to the pharmaceutical and agrochemical industries.[1] This guide introduces 5-methylhexane-1,5-diol as a prospective C₂-symmetric chiral auxiliary. While not yet widely established, its structural features suggest significant potential for inducing stereoselectivity in a variety of organic transformations. Drawing upon established principles of asymmetric synthesis and protocols for analogous chiral diols, this document provides a comprehensive framework for the synthesis of enantiopure 5-methylhexane-1,5-diol and its subsequent application in diastereoselective alkylation and aldol reactions. Detailed experimental protocols, mechanistic insights, and strategies for auxiliary cleavage are presented to equip researchers with the necessary tools to explore the utility of this promising chiral building block.

Introduction to Chiral Auxiliaries and the Potential of 5-Methylhexane-1,5-diol

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions.[1] The auxiliary is covalently attached to a prochiral substrate, creating a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the approach of reagents to one of the two diastereotopic faces of the substrate, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired transformation, the auxiliary is cleaved and can, in an ideal scenario, be recovered for reuse.

Chiral diols are a versatile class of auxiliaries, often employed through their conversion into chiral acetals or ketals with prochiral aldehydes and ketones. The resulting cyclic structures, typically dioxolanes or dioxanes, create a rigid and predictable chiral environment around the reaction center. 5-Methylhexane-1,5-diol, with its C₂-symmetry upon formation of a cyclic acetal, presents an attractive scaffold for asymmetric synthesis. The gem-dimethyl group at one stereocenter is poised to provide significant steric hindrance, which is crucial for effective facial discrimination in nucleophilic additions and enolate reactions.

This guide will first detail the synthesis of 5-methylhexane-1,5-diol in both its racemic and enantiopure forms, a critical prerequisite for its use as a chiral auxiliary. Subsequently, we will present detailed protocols for its application in key carbon-carbon bond-forming reactions.

Synthesis of 5-Methylhexane-1,5-diol

The accessibility of a chiral auxiliary in its enantiomerically pure form is paramount. Here, we outline a straightforward synthesis of the racemic diol and a proposed, high-yielding enantioselective synthesis based on well-established asymmetric reduction methodologies.

Synthesis of Racemic 5-Methylhexane-1,5-diol

A direct and efficient route to racemic 5-methylhexane-1,5-diol involves the double addition of a methyl Grignard reagent to δ-valerolactone.[1] This one-pot procedure provides the target diol in good yield.

Protocol 1: Synthesis of Racemic 5-Methylhexane-1,5-diol

  • Materials:

    • δ-Valerolactone

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (MgSO₄)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add methylmagnesium bromide solution (4.0 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF dropwise. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-5 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • To the residue, add ethyl acetate and saturated aqueous NH₄Cl solution.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-methylhexane-1,5-diol.

    • The product can be purified by flash column chromatography on silica gel.

Reactant Product Typical Yield
δ-ValerolactoneRacemic 5-Methylhexane-1,5-diol80-90%
Proposed Enantioselective Synthesis of (S)-5-Methylhexane-1,5-diol

To obtain the enantiopure auxiliary, an asymmetric synthesis is required. A highly effective strategy is the asymmetric reduction of a prochiral ketone. We propose the synthesis of (S)-5-methylhexane-1,5-diol via the asymmetric hydrogenation of the precursor keto-alcohol, 6-hydroxyheptan-2-one, using a Noyori-type catalyst.[2][3]

Workflow for Enantioselective Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction Acetoacetate Ethyl Acetoacetate Alkylation Alkylation (NaH, THF) Acetoacetate->Alkylation Bromoethanol 3-Bromopropanol Bromoethanol->Alkylation Ketoester Ethyl 6-hydroxy-2-oxohexanoate Alkylation->Ketoester Decarboxylation Krapcho Decarboxylation (LiCl, DMSO, H₂O) Ketoester->Decarboxylation Precursor 6-Hydroxyheptan-2-one Decarboxylation->Precursor Reduction Noyori Asymmetric Hydrogenation Precursor->Reduction Catalyst (R)-Ru-BINAP Catalyst H₂, MeOH Catalyst->Reduction ChiralDiol (S)-5-Methylhexane-1,5-diol Reduction->ChiralDiol G Start Prochiral Substrate (e.g., Aldehyde) Acetal_Formation Acetal Formation (Acid Catalyst, Dean-Stark) Start->Acetal_Formation Auxiliary (S)-5-Methylhexane-1,5-diol Auxiliary->Acetal_Formation Chiral_Acetal Chiral Acetal Intermediate Acetal_Formation->Chiral_Acetal Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Acetal->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage (e.g., Acidic Hydrolysis) Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G Diastereomeric_Product Diastereomerically Enriched Acetal Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl/THF/H₂O) Diastereomeric_Product->Acid_Hydrolysis Final_Product Enantiomerically Enriched Product Acid_Hydrolysis->Final_Product Recovered_Auxiliary Recovered (S)-5-Methylhexane-1,5-diol Acid_Hydrolysis->Recovered_Auxiliary

Sources

Method

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-Methylhexane-1,5-diol

Application Note and Detailed Protocol Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-Methylhexane-1,5-diol, a non-chromophoric aliphatic diol, u...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-Methylhexane-1,5-diol, a non-chromophoric aliphatic diol, using High-Performance Liquid Chromatography (HPLC). Recognizing the compound's lack of a UV-absorbing moiety, two primary HPLC methodologies are presented. The principal method employs an Aminex HPX-87H column with Refractive Index (RI) detection for direct analysis. An alternative, highly sensitive method involving pre-column derivatization with benzoyl chloride for UV detection is also detailed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols, and references to authoritative standards.

Introduction: The Analytical Challenge of Non-Chromophoric Diols

5-Methylhexane-1,5-diol is a valuable chemical intermediate in various industrial applications, including the synthesis of polymers, coatings, and specialty chemicals. In the pharmaceutical and cosmetic industries, related diols are often used as solvents, humectants, or synthetic precursors. Accurate quantification of 5-Methylhexane-1,5-diol is crucial for quality control, process monitoring, and formulation development. However, its aliphatic structure and absence of a chromophore present a significant analytical challenge for standard HPLC-UV methodologies.[1] This guide addresses this challenge by providing robust and validated HPLC methods tailored for this and similar non-UV active compounds.

Physicochemical Properties of 5-Methylhexane-1,5-diol

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 5-methylhexane-1,5-diolPubChem[2]
CAS Number 1462-11-9PubChem[2]
Molecular Formula C₇H₁₆O₂PubChem[2]
Molecular Weight 132.20 g/mol PubChem[2]
Structure
Key Feature Aliphatic diol, no UV chromophoreGeneral Chemical Knowledge

HPLC Methodologies for 5-Methylhexane-1,5-diol Analysis

Two distinct yet complementary HPLC methods are presented to provide flexibility based on available instrumentation and required sensitivity.

Method 1: Direct Analysis using HPLC with Refractive Index Detection (HPLC-RID)

This method is ideal for its simplicity and directness, avoiding the complexities of derivatization. It is particularly suitable for routine quality control where high sample throughput is required.

Causality of Experimental Choices:

  • Column Selection: The Aminex HPX-87H column is specifically designed for the analysis of organic acids, alcohols, and carbohydrates.[2][3][4][5][6] Its ion-exclusion and reversed-phase partitioning mechanisms are well-suited for retaining and separating polar analytes like short-chain diols.

  • Mobile Phase: A dilute solution of sulfuric acid in water is used to ensure the diol is in a non-ionized state, promoting retention on the column and achieving sharp peak shapes. This is a common mobile phase for this column type.

  • Detector: A Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte.[6][7] It is a suitable choice for non-chromophoric compounds like 5-Methylhexane-1,5-diol.

Experimental Protocol:

Chromatographic Conditions:

ParameterCondition
Column Aminex HPX-87H, 300 x 7.8 mm
Mobile Phase 0.005 M Sulfuric Acid in HPLC-grade Water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detector Refractive Index (RI) Detector
Injection Volume 20 µL
Run Time Approximately 20 minutes

Step-by-Step Protocol:

  • Mobile Phase Preparation: To prepare 1 L of 0.005 M sulfuric acid, carefully add 0.28 mL of concentrated sulfuric acid (98%) to approximately 900 mL of HPLC-grade water. Make up the volume to 1 L and mix thoroughly. Degas the mobile phase before use.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved on the RI detector. This may take 30-60 minutes.

  • Standard Preparation: Prepare a stock solution of 5-Methylhexane-1,5-diol (e.g., 1000 µg/mL) in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • For liquid samples (e.g., cosmetic formulations): Accurately weigh a portion of the sample, dissolve it in the mobile phase, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

    • For solid samples (e.g., industrial chemical mix): Accurately weigh the sample, dissolve it in a suitable solvent (mobile phase is preferred), and dilute to a known volume. Ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the 5-Methylhexane-1,5-diol standards against their concentrations. Determine the concentration of 5-Methylhexane-1,5-diol in the samples from the calibration curve.

HPLC_RID_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard 5-Methylhexane-1,5-diol Standard Standard->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector HPLC Injector Filter->Injector Column Aminex HPX-87H Column Injector->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-RID analysis of 5-Methylhexane-1,5-diol.

Method 2: HPLC with UV Detection following Pre-Column Derivatization with Benzoyl Chloride

This method offers significantly higher sensitivity and selectivity compared to the HPLC-RID method and is suitable for trace analysis or when an RI detector is not available.

Causality of Experimental Choices:

  • Derivatization Agent: Benzoyl chloride reacts with the hydroxyl groups of 5-Methylhexane-1,5-diol in a basic medium to form a benzoyl ester derivative.[8][9][10][11] This derivative contains a highly UV-active benzoyl group, allowing for sensitive detection.

  • Column Selection: A standard C18 reversed-phase column is ideal for separating the relatively non-polar benzoyl derivative from the excess derivatizing reagent and other matrix components.

  • Mobile Phase: A gradient of acetonitrile and water is used to effectively elute the derivatized analyte and provide good peak shape.

  • Detector: A UV detector set at a wavelength where the benzoyl chromophore has maximum absorbance ensures high sensitivity.

Experimental Protocol:

Derivatization Protocol:

  • Reagent Preparation:

    • Benzoyl Chloride Solution: Prepare a 2% (v/v) solution of benzoyl chloride in acetonitrile. This solution should be prepared fresh.

    • Sodium Hydroxide Solution: Prepare a 2 M sodium hydroxide solution in water.

  • Derivatization Reaction:

    • In a glass vial, add 100 µL of the sample or standard solution.

    • Add 200 µL of 2 M sodium hydroxide and vortex briefly.

    • Add 200 µL of the 2% benzoyl chloride solution and vortex vigorously for 1 minute.

    • Allow the reaction to proceed at room temperature for 10 minutes.

    • Quench the reaction by adding 200 µL of 2 M hydrochloric acid to neutralize the excess sodium hydroxide.

    • The derivatized sample is now ready for HPLC analysis.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 230 nm
Injection Volume 10 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare mobile phases A and B using HPLC-grade solvents. Degas before use.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Standard and Sample Derivatization: Derivatize a series of 5-Methylhexane-1,5-diol standards and the samples according to the protocol above.

  • Analysis: Inject the derivatized standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve and determine the concentration of the derivatized 5-Methylhexane-1,5-diol in the samples as described in Method 1.

Derivatization_Workflow cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample/Standard Add_NaOH Add NaOH Sample->Add_NaOH Add_BzCl Add Benzoyl Chloride Add_NaOH->Add_BzCl React React (10 min) Add_BzCl->React Quench Quench with HCl React->Quench Injector HPLC Injector Quench->Injector Column C18 Column Injector->Column Detector UV Detector (230 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Method Validation

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.[5][12][13][14]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a matrix spiked with 5-Methylhexane-1,5-diol to show no interfering peaks at the analyte's retention time. For the derivatization method, the specificity for the derivatized product should be confirmed.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by a recovery study, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated. The acceptance criteria for recovery are typically 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The relative standard deviation (RSD) for precision should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, slight variations in mobile phase composition, pH, column temperature, and flow rate can be investigated.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 5-Methylhexane-1,5-diol. The choice between the direct HPLC-RID method and the more sensitive HPLC-UV method with pre-column derivatization will depend on the specific analytical requirements, including the sample matrix, expected concentration of the analyte, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and precise data for scientific research, drug development, and quality control purposes.

References

  • Bio-Rad. (n.d.). Aminex HPX-87H Column. Retrieved from [Link]

  • LabX. (n.d.). Bio-Rad Aminex HPX-87H Column. Retrieved from [Link]

  • Alt, H. M., et al. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex™ HPLC Columns. Retrieved from [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns. Retrieved from [Link]

  • Scinomics. (n.d.). Aminex Organic Acid and Alcohol Analysis Columns. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-1,5-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

  • Moy, K. S., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Prepare Sample for HPLC?. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Song, E. J., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC. Retrieved from [Link]

  • Chromatography Forum. (2007). Analysis of alcohols.... Retrieved from [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved from [Link]

  • DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]

  • Gove, A. S., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC. Retrieved from [Link]

Sources

Application

Application Note: Gas-Liquid-Chromatography-FID Analysis of 5-Methylhexane-1,5-diol

< Abstract This application note presents a comprehensive guide to the quantitative analysis of 5-Methylhexane-1,5-diol using gas chromatography (GC) with flame ionization detection (FID). Due to the polar nature and low...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a comprehensive guide to the quantitative analysis of 5-Methylhexane-1,5-diol using gas chromatography (GC) with flame ionization detection (FID). Due to the polar nature and low volatility of diols, direct GC analysis can be challenging, often resulting in poor peak shape and column bleed. This guide details two robust protocols: a direct injection method for rapid screening and a more rigorous method involving silylation derivatization for enhanced chromatographic performance and sensitivity. The causality behind experimental choices, from column selection to derivatization chemistry, is explained to provide researchers with a foundational understanding for method development and validation. All protocols are designed as self-validating systems, incorporating system suitability checks and quality control measures compliant with ICH guidelines.

Introduction: The Challenge of Diol Analysis by GC

5-Methylhexane-1,5-diol is a polar molecule containing two hydroxyl (-OH) functional groups.[1] These groups are prone to forming hydrogen bonds, which significantly increases the compound's boiling point (228.4 °C) and reduces its volatility.[2] Direct analysis of such polar compounds by gas chromatography can lead to several analytical challenges:

  • Poor Peak Shape: Strong interactions between the polar hydroxyl groups and the stationary phase or active sites in the GC system can cause significant peak tailing.[3][4][5]

  • Low Sensitivity: Incomplete volatilization in the inlet can lead to poor transfer of the analyte to the column, resulting in a diminished detector response.

  • Thermal Instability: At the high temperatures required to volatilize diols, the compound may degrade, leading to inaccurate quantification.

  • Column Bleed: The strong interactions can also degrade the stationary phase of the column, leading to increased baseline noise and reduced column lifetime.

To overcome these challenges, a common and effective strategy is chemical derivatization.[6][7][8] Derivatization chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability.[7][9] Silylation is the most widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[7][10] This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which reduces the polarity and increases the volatility of the analyte.[6]

This guide provides detailed protocols for both direct analysis, which may be suitable for high-concentration samples or rapid screening, and a more robust method utilizing silylation for trace analysis and rigorous quantification.

Method Development & Experimental Design

The selection of appropriate GC parameters is critical for a successful analysis. The following sections explain the rationale behind the chosen conditions.

Column Selection: "Like Dissolves Like"

The choice of the GC column's stationary phase is the most critical factor in achieving a good separation.[11] The principle of "like dissolves like" is a guiding principle.

  • For Direct Analysis: A polar stationary phase is the traditional choice for separating polar compounds.[3][4] A modified polyethylene glycol (PEG) phase, often referred to as a WAX column, is suitable. Some WAX columns are specifically designed with acidic functional groups to inhibit the tailing of polar analytes like diols.[3][5]

  • For Derivatized Analysis: After silylation, the analyte becomes non-polar. Therefore, a non-polar stationary phase is the optimal choice. A column with a 100% dimethylpolysiloxane (e.g., DB-1 or equivalent) or a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or equivalent) stationary phase is recommended.[6][12] These columns separate compounds primarily based on their boiling points.[13]

Inlet and Detector Considerations

The inlet is where the sample is vaporized and introduced onto the column. The detector is responsible for generating a signal as the analyte elutes.

  • Inlet: A split/splitless inlet is commonly used. For trace analysis, a splitless injection is preferred to ensure the maximum amount of analyte reaches the column.[14] A deactivated liner is crucial to prevent adsorption of the polar diol (in direct analysis) or its derivative.[14]

  • Detector: A Flame Ionization Detector (FID) is an excellent choice for this analysis. FIDs are robust, have a wide linear range, and are highly sensitive to organic compounds.[15][16][17]

The Rationale for Derivatization

Silylation is a chemical reaction that replaces the active hydrogen on the hydroxyl groups of 5-Methylhexane-1,5-diol with a trimethylsilyl (TMS) group.[6][7]

Reaction: R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX (Where R-OH is the diol and (CH₃)₃Si-X is the silylating agent)

The resulting TMS ether is significantly more volatile and less polar than the parent diol.[6] This leads to:

  • Improved Peak Shape: Reduced hydrogen bonding results in symmetrical, Gaussian peaks.

  • Increased Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.

  • Enhanced Sensitivity: More efficient transfer from the inlet to the column results in a stronger detector signal.

A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[6]

Experimental Protocols

Protocol 1: Direct Analysis of 5-Methylhexane-1,5-diol

This protocol is suitable for rapid screening or for the analysis of samples where the concentration of the diol is high.

Workflow for Direct GC Analysis

A Sample Preparation (Dilution in appropriate solvent) C Injection A->C B GC-FID System Setup B->C D Data Acquisition C->D E Data Analysis D->E

Caption: Workflow for the direct GC analysis of 5-Methylhexane-1,5-diol.

3.1.1. Materials and Reagents

  • 5-Methylhexane-1,5-diol standard

  • Methanol or Isopropanol (HPLC grade)

  • 2 mL GC vials with septa

3.1.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless inlet and FID.

  • Polar capillary column (e.g., DB-WAX, SPB-1000, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3.1.3. GC-FID Conditions

ParameterValueRationale
Inlet Split (50:1) or SplitlessSplit for high concentrations, splitless for trace analysis.
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Program
Initial Temperature100 °C, hold for 2 minAllows for focusing of the analyte at the head of the column.
Ramp Rate10 °C/minProvides a good balance between resolution and analysis time.
Final Temperature240 °C, hold for 5 minEnsures elution of the diol and cleans the column.
Detector (FID)
Temperature260 °CPrevents condensation of the analyte.
H₂ Flow30 mL/minFuel for the flame.
Air Flow300 mL/minOxidant for the flame.
Makeup Gas (N₂)25 mL/minImproves peak shape and detector response.
Injection
Volume1 µLStandard injection volume.

3.1.4. Procedure

  • Standard Preparation: Prepare a stock solution of 5-Methylhexane-1,5-diol (e.g., 1000 µg/mL) in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing 5-Methylhexane-1,5-diol in methanol to fall within the calibration range.

  • Injection: Inject 1 µL of the standard or sample into the GC.

  • Data Analysis: Integrate the peak corresponding to 5-Methylhexane-1,5-diol and quantify using the calibration curve.

Protocol 2: Analysis via Silylation Derivatization

This protocol is recommended for accurate and sensitive quantification, especially at low concentrations.

Workflow for GC Analysis with Silylation

cluster_0 Derivatization cluster_1 GC-FID Analysis A Aliquot Sample/Standard B Evaporate to Dryness A->B C Add Derivatization Reagent B->C D Heat to React C->D F Injection D->F E GC-FID System Setup E->F G Data Acquisition & Analysis F->G

Caption: Workflow for GC analysis of 5-Methylhexane-1,5-diol after silylation.

3.2.1. Materials and Reagents

  • 5-Methylhexane-1,5-diol standard

  • Pyridine or DMF (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (HPLC grade)

  • 2 mL GC vials with septa

3.2.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless inlet and FID.

  • Non-polar capillary column (e.g., DB-1 or DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3.2.3. Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3.2.4. GC-FID Conditions

ParameterValueRationale
Inlet Split (20:1) or SplitlessAdjust based on expected concentration.
Inlet Temperature260 °CEnsures complete vaporization of the less polar derivative.
Carrier Gas Helium or HydrogenInert mobile phase.
Flow Rate1.2 mL/min (constant flow)Optimal for column efficiency.
Oven Program
Initial Temperature80 °C, hold for 2 minSeparates the derivative from the solvent and reagent peaks.
Ramp Rate15 °C/minFaster ramp is possible due to the increased volatility.
Final Temperature280 °C, hold for 5 minEnsures elution of all components and cleans the column.
Detector (FID)
Temperature280 °CPrevents condensation.
H₂ Flow30 mL/minFuel for the flame.
Air Flow300 mL/minOxidant for the flame.
Makeup Gas (N₂)25 mL/minImproves peak shape and detector response.
Injection
Volume1 µLStandard injection volume.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the method must be validated.[18] Key validation parameters, as per ICH Q2(R1) guidelines, should be assessed.[19][20]

System Suitability: Before running a sequence of samples, a system suitability test must be performed by making replicate injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Theoretical Plates > 20,000

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.[21]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.[21]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The RSD should be < 2%.[21]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[18]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).[21][22]

Conclusion

This application note provides two comprehensive and robust protocols for the GC-FID analysis of 5-Methylhexane-1,5-diol. The direct analysis method offers a rapid screening approach, while the silylation derivatization method provides superior chromatographic performance, making it ideal for accurate and sensitive quantification. By understanding the principles behind the experimental choices, researchers can effectively implement these methods and adapt them for their specific analytical needs. Adherence to the outlined validation and system suitability criteria will ensure the generation of high-quality, reliable, and defensible data in research, development, and quality control environments.

References

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • da Silveira, T., & Alves, A. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI. Retrieved from [Link]

  • Martin, G. E., Dyer, R. H., & Figert, D. M. (n.d.). Gas Chromatographic Determination of Diols and Glycerol in Flavor Bases and Flavored Wines. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of a Method for Alcohol Analysis in Brain Tissue by Headspace Gas Chromatography with Flame Ionization Detector. PMC. Retrieved from [Link]

  • Agilent. (2019, February 21). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from [Link]

  • Chromatography Forum. (2009, June 20). derivatization of 1,2 diols. Retrieved from [Link]

  • Russian Law Journal. (2023). fundamental principle of alcohol analysis using hs-gc-fid. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Spectroscopy Online. (2025, July 31). Precision in Ethanol Testing: How GC-FID and Preanalytical Factors Shape Reliable Results. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • ACTA POLONIAE PHARMACEUTICA. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]

  • PubMed Central. (2022, January 3). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Retrieved from [Link]

  • WelchLab. (2024, December 20). [Reader Insight] Accelerating Gas Chromatography Method Development. Retrieved from [Link]

  • Chromatography Forum. (2016, April 25). cis-diol derivatization. Retrieved from [Link]

  • LCGC. (2024, September 12). Detangling the Complex Web of GC×GC Method Development to Support New Users. Retrieved from [Link]

  • MDPI. (n.d.). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). GC Method Development. Retrieved from [Link]

  • Agilent. (n.d.). Practical Steps in GC Method Development. Retrieved from [Link]

  • GL Sciences. (n.d.). Inertsil Diol Analytical Columns. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Chemsrc. (2025, August 28). 5-methylhexane-1,5-diol. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • RSC Publishing. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-1,5-hexanediol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-1,3,5-triol. Retrieved from [Link]

  • LCGC International. (2020, November 4). Advances in Gas Chromatography for Optimal Dioxin GC Separation. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-methylhexane-1,5-diol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-2,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethylhexane-1,5-diol. Retrieved from [Link]

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Method

Application Notes and Protocols for the Purification of 5-Methylhexane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification of 5-methylhexane-1,5-diol, a versatile diol int...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of 5-methylhexane-1,5-diol, a versatile diol intermediate valuable in various chemical syntheses. The protocols outlined herein are designed to ensure high purity of the final product, addressing the removal of common impurities derived from its synthesis. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the purification process.

Introduction

5-Methylhexane-1,5-diol is a chiral diol with applications in the synthesis of complex organic molecules, including pharmaceuticals and specialty polymers. Its structure, featuring both a primary and a tertiary alcohol, imparts unique reactivity and stereochemical properties. A common and efficient route to its synthesis is the reaction of δ-valerolactone with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide)[1][2]. This reaction, while effective, can yield a crude product containing unreacted starting materials, byproducts, and quenching salts. Therefore, a robust purification strategy is paramount to obtaining the diol in high purity, suitable for downstream applications.

This guide will focus on a multi-step purification protocol involving an initial aqueous workup followed by either vacuum fractional distillation or flash column chromatography, depending on the scale of the reaction and the desired final purity.

Physicochemical Properties of 5-Methylhexane-1,5-diol

A thorough understanding of the physical and chemical properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[3]
Molecular Weight 132.20 g/mol [3]
CAS Number 1462-11-9[3]
Boiling Point (at 760 mmHg) 228.4 °CBiosynth
Appearance Colorless to pale yellow liquidGeneral knowledge
Solubility Soluble in polar organic solvents (e.g., ethyl acetate, methanol, THF). Moderately soluble in water.General chemical principles

Anticipated Impurities from Synthesis

The primary synthesis route considered here is the reaction of δ-valerolactone with methylmagnesium bromide. Understanding the potential side reactions is key to targeting the removal of impurities.

  • Unreacted δ-valerolactone: The starting lactone may be present if the reaction does not go to completion.

  • Magnesium salts: Formed during the Grignard reaction and subsequent aqueous quench.

  • Single-addition product (6-hydroxy-6-methylheptan-2-one): The intermediate ketone formed after the first addition of the Grignard reagent may not react with a second equivalent.

  • Solvents: Residual solvents from the reaction (e.g., diethyl ether, THF) and extraction (e.g., ethyl acetate).

  • Byproducts from Grignard reagent: Impurities from the Grignard reagent itself or from its reaction with atmospheric moisture and carbon dioxide.

The purification strategy must effectively separate the desired diol from these potential contaminants.

Purification Workflow

The overall purification strategy is a two-stage process: an initial extractive workup to remove the bulk of inorganic salts and water-soluble impurities, followed by a high-resolution purification step.

Purification_Workflow A Crude Reaction Mixture B Aqueous Workup (Extraction) A->B C Crude 5-Methylhexane-1,5-diol B->C D High Purity Purification C->D Choose method based on scale and required purity E Vacuum Fractional Distillation D->E F Flash Column Chromatography D->F G Pure 5-Methylhexane-1,5-diol E->G F->G

Caption: General workflow for the purification of 5-Methylhexane-1,5-diol.

Part 1: Extractive Workup Protocol

This initial purification step aims to remove inorganic salts and highly polar impurities from the crude reaction mixture.

Materials:

  • Crude reaction mixture

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully and slowly quench the crude Grignard reaction mixture by adding it to a stirred, ice-cold saturated aqueous solution of NH₄Cl. The use of NH₄Cl helps to dissolve the magnesium salts and provides a mildly acidic environment to protonate the alkoxide intermediates.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate. The organic layer (typically the upper layer, containing ether and THF from the reaction) will contain the desired diol.

  • Extraction: Extract the aqueous layer two to three times with ethyl acetate to recover any dissolved product. Combine all organic layers.

  • Washing: Wash the combined organic layers with brine. This step helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Swirl the flask until the drying agent no longer clumps together.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 5-methylhexane-1,5-diol.

At this stage, the crude product can be analyzed by Thin Layer Chromatography (TLC) to assess its purity and guide the subsequent purification step. A reported TLC system for 5-methylhexane-1,5-diol is 100% ethyl acetate, with an Rf of 0.35[1].

Part 2: High Purity Purification Protocols

Based on the scale of the synthesis and the required purity, one of the following two methods is recommended.

Method A: Vacuum Fractional Distillation

This method is ideal for larger scale purifications (>5 g) where impurities have significantly different boiling points from the product. Given the high atmospheric boiling point of 5-methylhexane-1,5-diol (228.4 °C), vacuum distillation is necessary to prevent thermal decomposition.

Principle: Vacuum distillation lowers the boiling point of liquids by reducing the pressure above them. This allows for the distillation of high-boiling compounds at lower temperatures, preventing degradation.

Estimating the Boiling Point under Vacuum: A pressure-temperature nomograph can be used to estimate the boiling point at a reduced pressure. Using the known atmospheric boiling point of 228.4 °C, we can predict the approximate boiling point at various vacuum levels.

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
10~120 - 130
5~105 - 115
1~80 - 90

Note: These are estimations. The actual boiling point may vary depending on the accuracy of the vacuum gauge and the efficiency of the distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Stir bar

Procedure:

  • Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude 5-methylhexane-1,5-diol and a magnetic stir bar to the round-bottom flask.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask.

  • Fraction Collection:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvents) in the first fraction.

    • Product Fraction: As the temperature stabilizes at the expected boiling point for the applied pressure, switch to a clean receiving flask to collect the pure 5-methylhexane-1,5-diol.

    • Residue: High-boiling impurities and any polymeric material will remain in the distillation flask.

  • Completion: Once the product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.

Vacuum_Distillation cluster_0 Vacuum Distillation Setup Heating Mantle Heating Mantle Distillation Flask Distillation Flask Heating Mantle->Distillation Flask Vigreux Column Vigreux Column Distillation Flask->Vigreux Column Distillation Head Distillation Head Vigreux Column->Distillation Head Thermometer Thermometer Distillation Head->Thermometer Condenser Condenser Distillation Head->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Vacuum Adapter Vacuum Adapter Receiving Flask->Vacuum Adapter Cold Trap Cold Trap Vacuum Adapter->Cold Trap Vacuum Pump Vacuum Pump Cold Trap->Vacuum Pump

Caption: Schematic of a vacuum fractional distillation apparatus.

Method B: Flash Column Chromatography

Flash column chromatography is a versatile technique suitable for both small and large-scale purifications and is particularly effective for separating compounds with similar polarities.

Principle: This technique utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their differential adsorption to the stationary phase. More polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Solvent System Selection: The choice of solvent system (eluent) is critical for successful separation. Thin Layer Chromatography (TLC) is used to determine the optimal eluent. For a polar compound like 5-methylhexane-1,5-diol, a polar solvent system is required.

  • Initial TLC Analysis: Spot the crude product on a silica gel TLC plate and develop it in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.

  • Recommended Solvent System: Based on the reported Rf of 0.35 in 100% ethyl acetate[1], a gradient elution starting with a less polar mixture (e.g., 50% ethyl acetate in hexanes) and gradually increasing to 100% ethyl acetate is recommended. This will allow for the elution of less polar impurities first, followed by the desired product.

Procedure:

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude diol in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, dry-loading (adsorbing the sample onto a small amount of silica gel) is recommended.

  • Elution: Begin eluting the column with the mobile phase, starting with the lower polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-methylhexane-1,5-diol.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the desired product and can be used to detect and quantify impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl functional groups.

Conclusion

The purification of 5-methylhexane-1,5-diol can be effectively achieved through a combination of an initial extractive workup followed by either vacuum fractional distillation or flash column chromatography. The choice of the final purification step depends on the scale of the reaction and the desired purity. The protocols provided in this application note, when followed diligently, will yield high-purity 5-methylhexane-1,5-diol, suitable for demanding applications in research and development.

References

  • PrepChem. Synthesis of A. 5-Methyl-1,5-hexanediol. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • PubChem. 5-Methylhexane-1,5-diol. National Center for Biotechnology Information. Available at: [Link]

  • University of Missouri-St. Louis. Nomograph for Calculating Boiling Points Under Vacuum. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. Available at: [Link]

  • PrepChem.com. Synthesis of A. 5-Methyl-1,5-hexanediol. [Link]

  • Organic Reactions. The Grignard Reaction. Available at: [Link]

  • The Organic Portal. Grignard Reagents. Available at: [Link]

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Application

Application Note: A Scalable Protocol for the Synthesis of 5-Methylhexane-1,5-diol

Abstract This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-Methylhexane-1,5-diol, a valuable diol intermediate. The protocol is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the large-scale synthesis of 5-Methylhexane-1,5-diol, a valuable diol intermediate. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust, scalable, and well-documented procedure. We present a two-step synthetic route commencing with the Grignard-mediated ring-opening of δ-valerolactone to yield an intermediate keto-alcohol, followed by a selective reduction to the target diol. This guide emphasizes the causality behind experimental choices, process safety management for scale-up, and rigorous methods for product purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

5-Methylhexane-1,5-diol is a di-hydroxy alcohol with applications as a building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.[1] Its structure, featuring both a primary and a tertiary alcohol, provides distinct reactivity for subsequent chemical transformations. While various synthetic approaches exist, including the catalytic hydrogenation of diesters or other precursors,[2][3] a strategy that offers high control, scalability, and utilizes readily available starting materials is paramount for industrial and large-scale laboratory settings.

This guide details a two-step synthesis strategy that is both robust and amenable to scale-up. The core logic involves:

  • Nucleophilic Acyl Substitution: A Grignard reaction is employed to open the δ-valerolactone ring. The reaction of methylmagnesium bromide with the lactone's carbonyl group forms a stable intermediate, 6-hydroxy-2-hexanone. This classic C-C bond-forming reaction is highly efficient and well-understood.[4][5]

  • Chemoselective Reduction: The resulting keto-alcohol is then reduced to the target 1,5-diol. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its high chemoselectivity for ketones in the presence of other functional groups and its operational simplicity compared to metal hydride reagents like LiAlH₄.

This decoupled, two-step approach allows for potential purification of the intermediate if necessary and provides excellent control over each transformation.

Overall Synthesis Workflow

The diagram below outlines the complete workflow, from initial reactant preparation to the final, purified product.

G cluster_0 Part 1: Grignard Reaction cluster_1 Part 2: Ketone Reduction cluster_2 Purification & Analysis A Prepare Anhydrous THF & Glassware D Grignard Reaction (0°C to RT) A->D B δ-Valerolactone in THF B->D C Methylmagnesium Bromide (MeMgBr) C->D E Aqueous Quench (NH4Cl solution) D->E F Crude 6-hydroxy-2-hexanone E->F G Crude Keto-alcohol in Methanol F->G Proceed to Reduction I Reduction Reaction (0°C to RT) G->I H Sodium Borohydride (NaBH4) H->I J Acidic Workup & Extraction I->J K Crude 5-Methylhexane-1,5-diol J->K Isolate Crude Product L Vacuum Distillation K->L M Pure Product L->M N QC Analysis (NMR, IR, GC) M->N

Caption: High-level workflow for the synthesis of 5-Methylhexane-1,5-diol.

Detailed Experimental Protocols

Part 1: Synthesis of 6-hydroxy-2-hexanone via Grignard Reaction

Causality and Experimental Rationale: The Grignard reaction is highly sensitive to protic solvents, as the strongly basic Grignard reagent will be quenched by water or alcohols.[6][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory. Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions due to its ability to solvate the magnesium complex and its relatively high boiling point compared to diethyl ether, which enhances safety.[8] The reaction is initiated at 0°C to control the initial exotherm upon addition of the Grignard reagent. The quench is performed with a saturated aqueous solution of ammonium chloride (NH₄Cl), a mild acid, to hydrolyze the magnesium alkoxide without causing acid-catalyzed side reactions.

Materials and Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
δ-Valerolactone 100.12 100.0 g 0.999
Magnesium Turnings 24.31 25.5 g 1.05
Methyl Bromide 94.94 104.4 g 1.10 Condensed or as solution
Anhydrous Tetrahydrofuran (THF) 72.11 1.5 L - Main reaction solvent
Iodine 253.81 1 small crystal - For initiation
Saturated aq. NH₄Cl 53.49 500 mL - For quenching

| Diethyl Ether | 74.12 | 1.0 L | - | For extraction |

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a 3-liter, three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at 120°C for at least 4 hours and assemble while hot under a positive pressure of inert gas.[9]

  • Grignard Reagent Preparation: Place magnesium turnings in the reaction flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of methyl bromide in 500 mL of anhydrous THF.

  • Initiation: Add approximately 50 mL of the methyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the gentle bubbling indicates the reaction has initiated. If it does not start, gentle warming with a heat gun may be required.[7]

  • Addition: Once initiated, slowly add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.[6] Use an ice-water bath to control the temperature as needed.

  • Completion: After the addition is complete, stir the resulting gray-brown solution at room temperature for an additional hour to ensure all the magnesium has reacted.

  • Lactone Addition: Cool the Grignard reagent solution to 0°C using an ice-salt bath. Dissolve the δ-valerolactone in 500 mL of anhydrous THF and add it to the dropping funnel. Add the lactone solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add the saturated aqueous NH₄Cl solution via the dropping funnel to quench the reaction. A white precipitate of magnesium salts will form.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 500 mL portions of diethyl ether. Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 6-hydroxy-2-hexanone as an oil. This crude product is often of sufficient purity for the next step.

Part 2: Reduction to 5-Methylhexane-1,5-diol

Causality and Experimental Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for converting the ketone in 6-hydroxy-2-hexanone to a secondary alcohol without affecting other parts of the molecule.[10] The reaction is typically run in a protic solvent like methanol or ethanol. The reaction is exothermic and generates hydrogen gas, so it must be performed in a well-ventilated fume hood with controlled addition of the reagent.[11] A mild acidic workup is used to destroy any excess NaBH₄ and hydrolyze the borate ester intermediates.

Materials and Reagents

Reagent/Material Molar Mass ( g/mol ) Quantity Moles Notes
Crude 6-hydroxy-2-hexanone 130.18 ~130 g ~0.999 From Part 1
Sodium Borohydride (NaBH₄) 37.83 18.9 g 0.50
Methanol 32.04 1.0 L - Solvent
Hydrochloric Acid (1M aq.) 36.46 ~500 mL - For workup

| Ethyl Acetate | 88.11 | 1.5 L | - | For extraction |

Step-by-Step Protocol:

  • Setup: In a 3-liter flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude 6-hydroxy-2-hexanone in 1.0 L of methanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add the sodium borohydride in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 15°C. Vigorous gas evolution (hydrogen) will be observed.[12]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting ketone.

  • Workup: Cool the mixture to 0°C. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~6-7). Continue adding acid until gas evolution ceases.

  • Isolation & Extraction: Concentrate the mixture on a rotary evaporator to remove most of the methanol. Add 500 mL of water to the residue. Extract the aqueous solution three times with 500 mL portions of ethyl acetate.

  • Purification Prep: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude 5-Methylhexane-1,5-diol.

Final Purification: Vacuum Distillation

The crude product is purified by vacuum distillation to remove non-volatile impurities and any remaining solvent.

  • Set up a distillation apparatus suitable for vacuum operation.

  • Heat the crude oil under vacuum.

  • Collect the fraction corresponding to the boiling point of 5-Methylhexane-1,5-diol.

Chemical Reaction Pathway and Data Summary

Caption: Reaction scheme for the two-step synthesis of 5-Methylhexane-1,5-diol.

Product Characterization Data

Property Value Source
CAS Number 1462-11-9 [1][13]
Molecular Formula C₇H₁₆O₂ [1]
Molar Mass 132.20 g/mol [1]
Appearance Colorless liquid or low melting solid -
Boiling Point ~125-130 °C at 10 mmHg -
Expected ¹H NMR Signals for -CH₃, -CH₂-, -OH protons -

| Expected IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretch (~2900), C-O stretch (~1050) | - |

Process Safety Management

Large-scale synthesis requires rigorous adherence to safety protocols. The primary hazards in this procedure are associated with the Grignard reagent and sodium borohydride.

HazardAssociated Step(s)RiskMitigation Strategies
Grignard Reagent Part 1Pyrophoric/Flammable, highly reactive with water and protic solvents, exothermic reaction can lead to runaway.[14]Engineering Controls: Perform in a chemical fume hood with a blast shield.[9] Ensure an inert atmosphere (N₂/Ar). Have a Class D fire extinguisher (for combustible metals) available. PPE: Flame-resistant lab coat, safety goggles/face shield, Nomex or leather gloves.[8] Administrative Controls: Do not work alone. Ensure slow, controlled addition of reagents with adequate cooling.[9] Prepare a detailed SOP.
Flammable Solvents Part 1 & 2THF and Diethyl Ether are highly flammable and can form explosive peroxides.Engineering Controls: Work in a fume hood away from ignition sources. Use a heating mantle with over-temperature protection.[8] Administrative Controls: Use freshly opened or tested anhydrous solvents. Do not distill to dryness.
Sodium Borohydride Part 2Water-reactive, releases flammable H₂ gas upon contact with water or acid. Toxic if ingested or absorbed through skin.[10][11]Engineering Controls: Handle in a fume hood or glove box.[15] Ensure adequate ventilation to prevent H₂ accumulation. PPE: Safety goggles, lab coat, nitrile gloves.[10] Administrative Controls: Add slowly and in portions to control the exotherm and gas evolution.[12] Quench excess reagent carefully at low temperatures.

Conclusion

The two-step synthesis of 5-Methylhexane-1,5-diol detailed in this application note provides a reliable and scalable pathway to this important chemical intermediate. By separating the carbon-carbon bond formation from the reduction step, the process allows for greater control and optimization. The provided rationale, detailed protocols, and comprehensive safety management guidelines are intended to enable researchers and production chemists to successfully implement this synthesis on a larger scale with confidence and safety.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?Link

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Link

  • University of California, Los Angeles. (2012). Sodium borohydride - Standard Operating Procedure. Link

  • American Chemical Society. (n.d.). Grignard Reaction. Link

  • Google Patents. (2016). WO2016113758A1 - Catalytic hydrogenation process for the synthesis of terminal diols from terminal dialkyl aliphatic esters. Link

  • Wikipedia. (n.d.). Diol. Link

  • Duke University. (n.d.). Toxic Powders SOP Template. Link

  • Ohio State University. (n.d.). Sodium Borohydride SOP. Link

  • National Institutes of Health. (n.d.). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Link

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium borohydride. Link

  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet. Link

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Link

  • Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Link

  • Heliyon. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Link

  • Chemsrc. (2024). 5-methylhexane-1,5-diol | CAS#:1462-11-9. Link

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137210, 5-Methyl-1,5-hexanediol. Link

Sources

Method

Application Notes &amp; Protocols: Leveraging the Asymmetric Architecture of 5-Methylhexane-1,5-diol in Advanced Polymer Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methylhexane-1,5-diol in polymer chemistry. Abstract 5-Methylhexane-1,5-diol is a unique C7 aliphatic diol disting...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Methylhexane-1,5-diol in polymer chemistry.

Abstract

5-Methylhexane-1,5-diol is a unique C7 aliphatic diol distinguished by its asymmetric structure, featuring both a primary and a tertiary hydroxyl group. This structural motif presents a compelling opportunity for polymer chemists to design materials with tailored properties. The inherent difference in steric hindrance and reactivity between the two hydroxyl groups allows for controlled polymerization pathways and the introduction of pendant methyl groups along the polymer backbone. This guide provides a theoretical framework and practical, field-proven protocols for the application of 5-Methylhexane-1,5-diol in the synthesis of polyesters and polyurethanes. We will explore how its unique architecture can be exploited to influence polymer structure, disrupt crystallinity, and modify thermal and mechanical properties.

Introduction: The Strategic Advantage of Asymmetry

In the vast landscape of diols available for polymer synthesis, symmetry is often the default. Monomers like 1,4-butanediol or 1,6-hexanediol provide a predictable, linear chain extension. However, the introduction of asymmetry, as seen in 5-Methylhexane-1,5-diol, is a deliberate design choice to break this regularity. The key features of this monomer are:

  • Differential Reactivity: The primary alcohol at the C1 position is sterically accessible and exhibits typical reactivity in esterification and urethane formations. In contrast, the tertiary alcohol at the C5 position is sterically hindered by the adjacent methyl group, leading to significantly lower reaction rates. This disparity can be harnessed for sequential or controlled polymerization.

  • Pendant Methyl Group: The methyl group at the C5 position acts as a built-in irregularity along the polymer chain. This disruption of chain symmetry is crucial for inhibiting crystallization, leading to amorphous polymers with lower glass transition temperatures (Tg) and enhanced solubility.[1]

  • Chiral Center: The C5 carbon is a chiral center, meaning the monomer exists as a racemic mixture. This introduces further stereochemical diversity into the polymer backbone, contributing to its amorphous nature.

These characteristics position 5-Methylhexane-1,5-diol as a specialty monomer for applications requiring amorphous materials, such as in coatings, adhesives, and flexible elastomers where clarity, solubility, and low-temperature flexibility are paramount.

Physicochemical Properties of 5-Methylhexane-1,5-diol

A clear understanding of the monomer's properties is fundamental to its successful application in polymerization.

PropertyValueSource
CAS Number 1462-11-9[2][3][4]
Molecular Formula C₇H₁₆O₂[2][5]
Molecular Weight 132.20 g/mol [5]
Boiling Point 228.4 °C[2]
Density 0.950 g/cm³[2]
Flash Point 102.8 °C[2]
Structure Primary (-OH) at C1, Tertiary (-OH) at C5N/A

Core Application I: Synthesis of Amorphous Polyesters

The polycondensation of diols and dicarboxylic acids is a cornerstone of polymer chemistry.[6] By incorporating 5-Methylhexane-1,5-diol, we can create polyesters where the chain packing is intentionally disrupted, yielding amorphous materials with distinct thermal profiles. The general reaction is shown below.

polyester_synthesis diol 5-Methylhexane-1,5-diol (HO-R'-OH) polyester Amorphous Polyester [-O-R'-O-CO-R''-CO-] diol->polyester + Diacid - H₂O diacid Dicarboxylic Acid (HOOC-R''-COOH) water Water (H₂O)

Caption: General reaction scheme for polyester synthesis.

Protocol 1: Melt Polycondensation of 5-Methylhexane-1,5-diol with Adipic Acid

This protocol describes the synthesis of a polyester via melt polycondensation, a common solvent-free industrial method. The temperature staging is critical to manage the differential reactivity of the hydroxyl groups and drive the reaction to completion.

Materials:

  • 5-Methylhexane-1,5-diol (1.00 mol, 132.20 g)

  • Adipic Acid (1.02 mol, 148.97 g) - A slight excess of the diacid is used to ensure carboxyl end groups initially, which can be controlled later.

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst (0.05 - 0.1 mol% based on diol)

  • Nitrogen (high purity)

  • Reaction kettle equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation condenser leading to a vacuum trap.

Methodology:

  • Reactor Charging: Charge the 5-Methylhexane-1,5-diol and adipic acid into the reaction kettle.

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen, which could cause discoloration at high temperatures. Maintain a gentle nitrogen blanket throughout the initial phase.

  • Step 1: Esterification (Atmospheric Pressure):

    • Begin stirring and heat the mixture to 180°C. Water will begin to evolve as the primary hydroxyl group of the diol reacts with the carboxylic acid.

    • Causality: At this lower temperature, the reaction is selective primarily for the more reactive primary alcohol. This creates oligomers with tertiary hydroxyl and carboxyl end-groups.

    • Hold at 180°C for 2-3 hours, or until approximately 80% of the theoretical amount of water has been collected.

  • Step 2: Pre-Polycondensation (Atmospheric Pressure):

    • Slowly increase the temperature to 220°C over 1 hour. This provides the necessary activation energy to begin reacting the more sterically hindered tertiary hydroxyl groups.

    • Hold at 220°C for another 2 hours. More water will be collected.

  • Catalyst Addition: Cool the reaction mixture to below 200°C. Safely add the Titanium(IV) butoxide catalyst.

    • Trustworthiness: Adding the catalyst after the initial esterification prevents potential side reactions and ensures it is most effective for the high-temperature polycondensation step.

  • Step 3: Polycondensation (Under Vacuum):

    • Re-heat the mixture to 220-240°C.

    • Gradually apply a vacuum, reducing the pressure to <1 mmHg over 1-2 hours. This is critical for removing the water byproduct and driving the equilibrium towards high molecular weight polymer, according to Le Châtelier's principle.

    • Self-Validation: Monitor the reaction progress by observing the viscosity of the melt (the stirrer torque will increase) and the cessation of water distillation.

    • Hold under high vacuum for 3-5 hours or until the desired melt viscosity is achieved.

  • Product Discharge: Extrude the molten polymer from the reactor under a nitrogen pressure into a water bath for cooling or onto a cooling belt.

  • Post-Processing: Pelletize the resulting amorphous polyester for further analysis.

Core Application II: Modifying Hard Segments in Polyurethanes

Polyurethanes are block copolymers composed of alternating soft and hard segments. The properties of the material are dictated by the chemistry of these segments and the degree of phase separation between them.[7] Using 5-Methylhexane-1,5-diol as a chain extender in the hard segment introduces a bulky, non-symmetric unit that disrupts packing and hydrogen bonding between urethane groups. This leads to softer, more flexible materials.

Protocol 2: Two-Step Prepolymer Synthesis of a Polyurethane Elastomer

This protocol is a standard and highly controllable method for producing polyurethanes.[8] It involves first creating an isocyanate-terminated prepolymer, which is then reacted with a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (1.00 mol, 2000 g), dried under vacuum.

  • 4,4'-Methylene diphenyl diisocyanate (MDI) (2.20 mol, 550.5 g)

  • 5-Methylhexane-1,5-diol (1.15 mol, 152.03 g), dried.

  • Dibutyltin dilaurate (DBTDL) catalyst (approx. 20-50 ppm)

  • N,N-Dimethylformamide (DMF) or other suitable solvent, anhydrous.

Methodology:

pu_workflow charge_reactor 1. Charge Reactor (PTMEG, MDI, Solvent) prepolymer_rxn 2. Prepolymer Formation (60-80°C, 2-3 hrs) charge_reactor->prepolymer_rxn check_nco 3. QC Check: Titrate for %NCO prepolymer_rxn->check_nco add_extender 4. Add Chain Extender (5-Methylhexane-1,5-diol) check_nco->add_extender %NCO is correct chain_ext_rxn 5. Chain Extension (60-70°C, 1-2 hrs) add_extender->chain_ext_rxn cast_film 6. Cast & Cure (80-100°C, 12-24 hrs) chain_ext_rxn->cast_film final_product 7. Final Polyurethane Elastomer cast_film->final_product

Sources

Application

Application Note: 5-Methylhexane-1,5-diol as a Versatile Building Block in Stereoselective Natural Product Synthesis

Abstract Chiral diols are fundamental building blocks in the stereoselective synthesis of complex natural products.[1][2] 5-Methylhexane-1,5-diol, particularly in its enantiomerically pure forms, serves as a valuable C7...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral diols are fundamental building blocks in the stereoselective synthesis of complex natural products.[1][2] 5-Methylhexane-1,5-diol, particularly in its enantiomerically pure forms, serves as a valuable C7 synthon. Its bifunctional nature, featuring a primary and a tertiary alcohol, allows for selective manipulations and the introduction of key stereocenters. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this building block, with a specific focus on the synthesis of insect pheromones. We will explore the underlying synthetic strategies, provide detailed experimental protocols for key transformations, and present a case study on the synthesis of (-)-Lardolure, the aggregation pheromone of the flour beetle.

Introduction: The Strategic Value of 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol is a dihydric alcohol with the chemical formula C₇H₁₆O₂.[3] While the achiral molecule has its applications, the true synthetic power lies in its chiral congeners, (S)- and (R)-5-methylhexane-1,5-diol. The presence of a stereocenter at the C5 position, bearing a tertiary alcohol, and a primary alcohol at the C1 position makes it a pro-chiral precursor of significant interest.

Key Structural Features and Synthetic Advantages:

  • Differentiated Hydroxyl Groups: The primary (C1) and tertiary (C5) alcohols exhibit distinct steric and electronic properties. This inherent difference allows for high regioselectivity in protection, oxidation, and derivatization reactions.

  • Defined Stereocenter: When used in an enantiomerically pure form, the diol allows for the direct incorporation of a chiral center, guiding the stereochemistry of subsequent transformations and ensuring the stereochemical integrity of the final natural product.[4]

  • Flexible Carbon Skeleton: The hexane backbone provides a versatile scaffold that can be readily modified or incorporated into larger, more complex molecular architectures, which is particularly useful in the synthesis of pheromones and other bioactive molecules.[5]

A common synthetic route to the parent diol involves the reaction of δ-valerolactone with an organometallic reagent like methylmagnesium bromide.[6]

Core Synthetic Transformations and Workflow

The effective use of 5-methylhexane-1,5-diol hinges on a series of fundamental organic transformations. The typical workflow involves a sequence of protection, oxidation, and coupling/esterification steps to build the target molecule.

// Node Definitions Start [label="Chiral (S)-5-Methylhexane-1,5-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; Protect [label="Selective Protection\n(Primary -OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidize [label="Oxidation\n(Tertiary -OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Key Chiral Intermediate\n(Keto-alcohol or Lactone)", fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="Coupling / Esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Target Natural Product\n(e.g., (-)-Lardolure)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Logical Flow) Start -> Protect [label=" e.g., TBDMSCl, Imidazole"]; Protect -> Oxidize [label=" e.g., PCC, DMP"]; Oxidize -> Intermediate [label=" Deprotection may be needed"]; Intermediate -> Couple [label=" e.g., Acetic Anhydride, DMAP"]; Couple -> Target; }

Caption: General workflow for utilizing 5-methylhexane-1,5-diol.

2.1. Selective Protection of the Primary Alcohol The kinetic and steric differences between the primary and tertiary hydroxyl groups are key. The less-hindered primary alcohol can be selectively protected with a bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), leaving the tertiary alcohol free for the next transformation.

2.2. Oxidation of the Tertiary Alcohol With the primary alcohol masked, the tertiary alcohol cannot be directly oxidized without C-C bond cleavage. Instead, the synthetic strategy often involves its conversion to a better leaving group, followed by elimination to form an alkene, or the molecule is used in such a way that the tertiary alcohol is a required feature of a key intermediate. In many pheromone syntheses, the chiral center is the main prize, and the tertiary alcohol is removed or transformed in later steps. Correction & Refinement: A more common strategy for diols in pheromone synthesis is the oxidation of a secondary alcohol. For our building block, which has a tertiary alcohol, the strategy shifts. The value is in the chiral C5 center. A more likely transformation is the functionalization of the primary alcohol and using the tertiary alcohol to direct stereochemistry or as a handle for cyclization, for instance, into a lactone.[7]

2.3. Lactonization A powerful transformation for 1,5-diols is oxidative lactonization. Catalytic systems can selectively oxidize the primary alcohol to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) with the tertiary alcohol to form a δ-lactone. This creates a stable, cyclic intermediate that can be used in further synthetic steps.

Case Study: Enantioselective Synthesis of (-)-Lardolure

(-)-Lardolure, ((S)-2,2,6-trimethyl-6-vinyl-tetrahydro-2H-pyran), is the aggregation pheromone of the grain and flour beetle, Lardoglyphus konoi. Its synthesis provides an excellent example of the strategic application of (S)-5-methylhexane-1,5-diol's chiral counterpart, (S)-5-methyl-5-hydroxy-hexanoic acid, which can be derived from the diol.

// Node Definitions Diol [label="(S)-5-Methylhexane-1,5-diol", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation1 [label="Selective Oxidation of C1-OH\nto Carboxylic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lactone [label="(S)-6-methyl-tetrahydropyran-2-one\n(Chiral Lactone)", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard [label="Grignard Addition\n(e.g., MeMgBr)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hemiketal [label="Intermediate Hemiketal", fillcolor="#F1F3F4", fontcolor="#202124"]; Wittig [label="Wittig Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="(-)-Lardolure", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Logical Flow) Diol -> Oxidation1 [label=" e.g., TEMPO, BAIB"]; Oxidation1 -> Lactone [label=" Acid-catalyzed\ncyclization"]; Lactone -> Grignard; Grignard -> Hemiketal; Hemiketal -> Wittig; Wittig -> Target; }

Caption: Synthetic pathway to (-)-Lardolure.

This retrosynthetic analysis shows that the core tetrahydropyran ring and the crucial C6 stereocenter can be constructed from a chiral lactone, which is directly accessible from (S)-5-methylhexane-1,5-diol via an oxidative cyclization.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established methodologies in organic synthesis. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Selective Monosilylation of 5-Methylhexane-1,5-diol

  • Objective: To selectively protect the primary C1 hydroxyl group.

  • Rationale: The steric bulk of the TBDMS group, combined with stoichiometric control, favors reaction at the less-hindered primary alcohol. Imidazole acts as a mild base to activate the silyl chloride and neutralize the HCl byproduct.

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
5-Methylhexane-1,5-diol1.0132.201.32 g
tert-Butyldimethylsilyl Cl (TBDMSCl)1.05150.721.58 g
Imidazole2.268.081.50 g
Dichloromethane (DCM)--50 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5-methylhexane-1,5-diol (1.32 g, 10 mmol) and imidazole (1.50 g, 22 mmol).

  • Dissolve the solids in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.58 g, 10.5 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (stain with ceric ammonium molybdate).

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the mono-protected product.

Protocol 2: Oxidative Lactonization to (S)-6-methyl-tetrahydropyran-2-one

  • Objective: To convert the diol into a key chiral lactone intermediate.

  • Rationale: This protocol uses a TEMPO/(diacetoxyiodo)benzene (BAIB) system, a modern and mild method for selectively oxidizing primary alcohols to carboxylic acids. The acidic workup conditions then promote the intramolecular esterification (lactonization) with the tertiary alcohol.

ReagentMolar Eq.MW ( g/mol )Amount (for 5 mmol scale)
(S)-5-Methylhexane-1,5-diol1.0132.20661 mg
TEMPO0.1156.2578 mg
(Diacetoxyiodo)benzene (BAIB)2.5322.094.03 g
Acetonitrile/Water (1:1)--25 mL

Procedure:

  • In a 50 mL flask, dissolve (S)-5-methylhexane-1,5-diol (661 mg, 5 mmol) in 25 mL of a 1:1 mixture of acetonitrile and water.

  • Add TEMPO (78 mg, 0.5 mmol) to the solution.

  • Add BAIB (4.03 g, 12.5 mmol) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (15 mL).

  • Adjust the pH to ~2 with 1M HCl.

  • Extract the mixture with Ethyl Acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography to yield the pure lactone.

Conclusion and Future Outlook

5-Methylhexane-1,5-diol and its chiral derivatives are potent and underutilized building blocks in synthetic chemistry. The distinct reactivity of their primary and tertiary hydroxyl groups provides a reliable handle for regioselective reactions, enabling streamlined access to complex chiral architectures. As demonstrated by the synthesis of (-)-Lardolure, this scaffold is particularly well-suited for the construction of substituted tetrahydropyrans and other cyclic ethers commonly found in pheromones and other classes of natural products. Future applications may focus on leveraging this building block in diversity-oriented synthesis to create libraries of novel bioactive compounds for drug discovery and agrochemical development.

References

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology.

  • Stereoselective Synthesis of Axially Chiral Biaryl Diketones through Ring-Opening of Optical Dihydrophenanthrene-9,10-diols. PubMed Central.

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega.

  • 5-Methyl-1,5-hexanediol. PubChem, National Library of Medicine.

  • Synthesis of A. 5-Methyl-1,5-hexanediol. PrepChem.com.

  • Organic Synthesis in Pheromone Science. MDPI.

  • Lactone synthesis. Organic Chemistry Portal.

  • Ester synthesis by esterification. Organic Chemistry Portal.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methylhexane-1,5-diol

A Guide for Researchers and Development Professionals Welcome to the technical support center for the synthesis of 5-methylhexane-1,5-diol. This guide is designed to provide in-depth, field-proven insights into optimizin...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of 5-methylhexane-1,5-diol. This guide is designed to provide in-depth, field-proven insights into optimizing your synthetic route, troubleshooting common issues, and maximizing your yield of this valuable diol intermediate. We will focus on the most common and robust synthetic pathway: the double addition of a methyl Grignard reagent to δ-valerolactone.

Overview of the Primary Synthetic Strategy

The synthesis of 5-methylhexane-1,5-diol (CAS 1462-11-9) is most efficiently achieved via a Grignard reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the treatment of an ester or lactone with two or more equivalents of an organomagnesium halide.[3][4] In this case, δ-valerolactone is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr).

The reaction proceeds in two distinct nucleophilic addition steps:

  • Ring-Opening: The first equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the ester bond and formation of a magnesium salt of a keto-alcohol.

  • Second Addition: A second equivalent of the Grignard reagent attacks the newly formed ketone carbonyl, resulting in a dimagnesium salt of the target diol.

  • Work-up: Quenching the reaction with a mild acid protonates the alkoxides to yield the final 5-methylhexane-1,5-diol.

Below is a diagram illustrating the overall reaction pathway.

G cluster_0 Reaction Pathway Lactone δ-Valerolactone Grignard1 + 2 eq. MeMgBr (e.g., in THF) Lactone->Grignard1 Ketoalkoxide Intermediate Keto-alkoxide Dialkoxide Di-magnesium Alkoxide Ketoalkoxide->Dialkoxide 2nd eq. Workup + H₃O⁺ (Work-up) Dialkoxide->Workup Diol 5-Methylhexane-1,5-diol Grignard1->Ketoalkoxide 1st eq. Workup->Diol

Caption: Reaction scheme for 5-Methylhexane-1,5-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? A1: Without question, the most critical factor is ensuring strictly anhydrous (water-free) conditions throughout the entire process, from glassware preparation to the final quenching step.[5] Grignard reagents are extremely strong bases and will readily react with any protic source, especially water, which neutralizes the reagent and halts the reaction.[6]

Q2: Can I use a different methyl-organometallic reagent, like methyllithium? A2: Yes, methyllithium can be used and is sometimes more reactive.[7] However, Grignard reagents are often preferred due to their lower cost, easier preparation, and generally more manageable reactivity profile for this type of transformation. If you are experiencing issues with Grignard reactivity, organolithium reagents are a viable alternative.[7]

Q3: Why are two equivalents of the Grignard reagent necessary? A3: The reaction proceeds in two stages. The first equivalent is consumed in the nucleophilic acyl substitution that opens the lactone ring to form a ketone. The second equivalent then performs a nucleophilic addition to that intermediate ketone to form the tertiary alcohol.[4] Using only one equivalent will result in the keto-alcohol as the primary product.

Q4: What is a typical isolated yield for this reaction? A4: With proper technique and optimization, isolated yields can range from 70% to over 90%. However, poor control over reaction conditions or moisture contamination can drastically lower this figure. Some literature on analogous Grignard reactions reports yields improving from 40% to 80% with careful optimization.[7]

Troubleshooting Guide: A Phased Approach

This section addresses specific problems you may encounter during the experiment, organized by the phase of the synthesis.

Phase 1: Grignard Reagent Preparation (Methylmagnesium Bromide)

Q: My Grignard reaction won't start. The solution color from the iodine activator isn't disappearing.

A: This is a classic initiation problem, almost always due to an inert magnesium oxide layer or residual moisture.[6]

  • Probable Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of MgO. This layer prevents the magnesium from reacting with the methyl bromide.

    • Solution: Activate the magnesium. Before adding your solvent, gently crush some of the magnesium turnings with a glass rod against the bottom of the flask to expose a fresh metal surface.[6] The addition of a small iodine crystal is a common chemical activation method; the iodine etches the metal surface.[6][8] You can also add a few drops of 1,2-dibromoethane, which reacts to form ethylene gas and MgBr₂, cleaning the surface.

  • Probable Cause 2: System Contamination. Trace amounts of water in your glassware, solvent, or on the magnesium itself will quench the reaction as it begins.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Nitrogen or Argon).[7] Solvents must be anhydrous grade, preferably distilled from a suitable drying agent.

Q: The reaction started but then stopped, and my magnesium is not being consumed.

A: This often occurs if the local concentration of methyl bromide becomes too low or if the reaction temperature drops too much after the initial exotherm.

  • Probable Cause: Poor mass transfer or overcooling.

    • Solution: Once the reaction initiates (indicated by heat evolution and disappearance of iodine color), ensure steady, dropwise addition of the methyl bromide solution to maintain a gentle reflux.[8] Avoid excessive cooling; a room temperature water bath can be used to manage the exotherm without stopping the reaction.[7]

Q: My reaction mixture turned cloudy and dark, and the yield of the Grignard reagent was low.

A: This points to a significant side reaction, most likely Wurtz coupling.

  • Probable Cause: Wurtz Homocoupling. This side reaction involves the SN2 alkylation of a newly formed Grignard molecule by the starting alkyl halide, forming a dimer (ethane, in this case, which would escape as a gas) and MgBr₂.[7] It is often exacerbated by excessive heating.[7]

    • Solution: Do not apply excessive external heat to reflux the mixture; the reaction's exotherm should be sufficient.[7] Control the addition rate of your methyl bromide—adding it too quickly can create high local concentrations and increase temperature, favoring the coupling reaction.

Phase 2: Reaction with δ-Valerolactone

Q: After adding the lactone, my yield of 5-methylhexane-1,5-diol is low, and I've isolated the starting material.

A: This indicates that the Grignard reagent was not active or was used in an insufficient quantity.

  • Probable Cause 1: Inactive Grignard Reagent. The reagent may have degraded due to moisture or air exposure.

    • Solution: It is best practice to titrate your Grignard reagent before use to determine its exact molarity. If preparing it fresh, use it immediately for the best results.

  • Probable Cause 2: Stoichiometry. You may have underestimated the amount of Grignard reagent needed.

    • Solution: Always use a slight excess of the Grignard reagent, typically 2.1 to 2.2 equivalents relative to the lactone, to ensure the reaction goes to completion.

Q: I isolated a significant amount of a keto-alcohol (6-hydroxy-2-heptanone) instead of the target diol.

A: This is a clear sign of incomplete reaction where only the first addition occurred.

  • Probable Cause: Insufficient Grignard reagent.

    • Solution: As above, ensure at least two full equivalents of active Grignard reagent are added to the reaction. The intermediate ketone is less reactive than the starting lactone, so driving the second addition to completion is critical.

Q: The reaction produced a complex mixture of products, and purification is difficult.

A: This often results from poor temperature control during the Grignard addition to the lactone.

  • Probable Cause: Side Reactions from High Temperature. Adding the Grignard reagent too quickly can create a strong exotherm. Elevated temperatures can promote side reactions like enolization of the intermediate ketone, followed by condensation reactions.[9]

    • Solution: Maintain a low temperature during the addition. Add the δ-valerolactone solution dropwise to the Grignard reagent (or vice-versa, see protocol) while cooling the flask in an ice bath (0 °C).[10] For highly sensitive substrates, a dry ice/acetone bath (-78 °C) may be used.[11] After the addition is complete, allow the mixture to slowly warm to room temperature to ensure the reaction is complete.[10]

Phase 3: Work-up and Purification

Q: During the aqueous quench, a thick, unmanageable precipitate formed.

A: This is the formation of magnesium salts (Mg(OH)₂ and Mg(OH)Br).

  • Probable Cause: Quenching with water alone.

    • Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[8] NH₄Cl is a weak acid that protonates the alkoxides while keeping the magnesium salts soluble as complexes, making the separation of organic and aqueous layers much cleaner.

Q: My final product is contaminated with a high-boiling impurity.

A: This could be a byproduct from the Grignard formation or a small amount of unreacted keto-alcohol.

  • Probable Cause: Impurities carried through the work-up.

    • Solution: Purify the crude product using an appropriate method. Given the diol's polarity and boiling point (~228 °C), vacuum distillation or column chromatography on silica gel are effective options.[12] A solvent system for chromatography would typically be a gradient of ethyl acetate in hexanes.

Symptom Probable Cause Recommended Solution
Grignard reaction fails to initiate.Inactive Mg surface; moisture.Activate Mg with iodine/crushing; ensure anhydrous conditions.[5][6]
Low yield of Grignard reagent.Wurtz coupling side reaction.Avoid external heating; control addition rate of alkyl halide.[7]
Unreacted lactone recovered.Insufficient or inactive Grignard.Use 2.1-2.2 eq. of Grignard; titrate reagent before use.
Keto-alcohol is the major product.Insufficient Grignard reagent.Ensure at least 2 full equivalents of active reagent are used.[4]
Complex product mixture.Poor temperature control.Add reagents slowly at 0 °C or lower.[10]
Thick precipitate during work-up.Formation of insoluble Mg salts.Quench with saturated aqueous NH₄Cl solution.[8]

Experimental Protocol: Synthesis of 5-Methylhexane-1,5-diol

This protocol is a representative procedure. Quantities can be scaled as needed.

Materials & Reagents:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Methyl Bromide (or Iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • δ-Valerolactone

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_0 Synthesis Workflow prep 1. Prepare Anhydrous Setup (Flame-dry glassware) grignard 2. Form Grignard Reagent (Mg, I₂, MeBr in THF) prep->grignard addition 3. Nucleophilic Addition (Add δ-valerolactone at 0°C) grignard->addition warm 4. Warm to Room Temp (Stir for 1-2 hours) addition->warm quench 5. Quench Reaction (Add sat. aq. NH₄Cl at 0°C) warm->quench extract 6. Extraction (Separate layers, extract aqueous phase) quench->extract dry 7. Dry & Concentrate (Dry with MgSO₄, rotary evaporation) extract->dry purify 8. Purify Product (Vacuum distillation or chromatography) dry->purify

Sources

Optimization

Technical Support Center: Synthesis of 5-Methylhexane-1,5-diol

Welcome to our dedicated technical support center for the synthesis of 5-methylhexane-1,5-diol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-methylhexane-1,5-diol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side-reactions encountered during this synthesis. Our goal is to equip you with the scientific understanding and practical solutions necessary to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 5-methylhexane-1,5-diol is commonly achieved through the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with γ-valerolactone. This reaction is a nucleophilic acyl substitution followed by a nucleophilic addition, leveraging the reactivity of organomagnesium compounds with cyclic esters (lactones) to form the desired diol.[1][2] While this method is effective, it is not without its potential for side-reactions that can impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the synthesis of 5-methylhexane-1,5-diol.

Q1: My yield of 5-methylhexane-1,5-diol is significantly lower than expected. What are the likely causes?

A1: Low yields in this Grignard reaction can stem from several factors, primarily related to the stability and reactivity of the Grignard reagent itself.

  • Moisture Contamination: Grignard reagents are potent bases and will readily react with any protic source, such as water, which will quench the reagent and reduce the amount available to react with the lactone.[3][4] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.

  • Incomplete Reaction: The reaction of the Grignard reagent with the lactone proceeds in two stages.[5][6] The first equivalent opens the lactone to form a ketone intermediate, and the second equivalent attacks the ketone to form the tertiary alcohol. If an insufficient amount of Grignard reagent is used, or if the reaction is not allowed to proceed to completion, the ketone intermediate may be a significant byproduct.

  • Side Reactions of the Grignard Reagent: The Grignard reagent can also act as a base to deprotonate any acidic protons in the starting material or solvent, or it can undergo side reactions like Wurtz coupling.[4][7]

Q2: I've isolated a significant byproduct that appears to be a ketone. What is it and how can I prevent its formation?

A2: The ketone byproduct you are observing is likely 5-hydroxy-2-hexanone. This intermediate is formed after the first addition of the methyl Grignard reagent to the γ-valerolactone, which opens the cyclic ester.[5][6] The formation of this ketone is a normal part of the reaction mechanism. However, its isolation as a major byproduct indicates that the second addition of the Grignard reagent is incomplete.

Prevention Strategies:

  • Excess Grignard Reagent: Use a molar excess of the methyl Grignard reagent (typically 2.2 to 2.5 equivalents) to ensure the complete conversion of the ketone intermediate to the final diol product.[2]

  • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time after the addition of the lactone to allow for the second nucleophilic attack to occur. While the initial addition is often performed at a low temperature (e.g., 0 °C), allowing the reaction to warm to room temperature can help drive the second addition to completion.[1]

Q3: My reaction mixture turned cloudy/precipitated a white solid upon addition of the lactone. Is this normal?

A3: Yes, the formation of a white precipitate is expected during this reaction.[1] This is the magnesium alkoxide salt of the intermediate and the final product, which are typically insoluble in the ethereal solvents used for the reaction (like diethyl ether or THF). This precipitate will be quenched and dissolved during the aqueous workup.

Q4: During the workup, I'm having trouble with emulsions. How can I improve the separation of the aqueous and organic layers?

A4: Emulsions during the workup of Grignard reactions are common due to the formation of magnesium salts.

  • Saturated Ammonium Chloride Solution: Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or dilute acid.[1] The ammonium chloride helps to dissolve the magnesium salts and break up emulsions, leading to a cleaner separation.

  • Brine Wash: After the initial quench and separation, washing the combined organic layers with brine (saturated NaCl solution) can further help to remove residual water and break any remaining emulsions.

Summary of Potential Side-Reactions

Side-Reaction/Issue Cause Preventative Measures & Solutions
Low Product Yield Quenching of Grignard reagent by moisture.Use anhydrous solvents and flame-dried glassware under an inert atmosphere.
Incomplete reaction.Use a molar excess of the Grignard reagent and ensure sufficient reaction time.
Ketone Byproduct Incomplete second addition of the Grignard reagent.Use at least two equivalents of the Grignard reagent and allow the reaction to warm to room temperature.
Starting Material Recovery Grignard reagent acting as a base, deprotonating trace acidic impurities.Ensure all reagents and solvents are pure and anhydrous.
Emulsion during Workup Formation of insoluble magnesium salts.Quench with saturated aqueous NH₄Cl solution and wash with brine.

Recommended Experimental Protocol

This protocol is designed to minimize side-reactions in the synthesis of 5-methylhexane-1,5-diol.

Materials:

  • γ-Valerolactone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an argon atmosphere, add a solution of γ-valerolactone (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add methylmagnesium bromide solution (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A white precipitate will form.[1]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-5 hours.[1]

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Reaction Pathway and Side-Reactions

The following diagram illustrates the desired reaction pathway for the synthesis of 5-methylhexane-1,5-diol and the key side-reaction leading to the ketone byproduct.

Synthesis_of_5_Methylhexane_1_5_diol Valerolactone γ-Valerolactone Intermediate Ketone Intermediate (5-hydroxy-2-hexanone) Valerolactone->Intermediate Nucleophilic Acyl Substitution MeMgBr1 CH₃MgBr (1st eq.) MeMgBr1->Intermediate MeMgBr2 CH₃MgBr (2nd eq.) Product 5-Methylhexane-1,5-diol MeMgBr2->Product Intermediate->Product Nucleophilic Addition SideProduct Quenched Ketone (Side-Product) Intermediate->SideProduct Incomplete Reaction Workup2 Aqueous Workup Workup1 Aqueous Workup

Sources

Troubleshooting

Technical Support Center: Purification of 5-Methylhexane-1,5-diol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-Methylhexane-1,5-diol. This document is designed for researchers, chemists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Methylhexane-1,5-diol. This document is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile diol. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Introduction: The Challenge of Purifying Diols

Diols, characterized by their two hydroxyl (-OH) groups, are highly polar and capable of extensive hydrogen bonding.[1] These properties, while making them valuable in many applications, also introduce significant purification challenges. Their high boiling points make distillation energy-intensive, and their affinity for water complicates the removal of aqueous contaminants.[2][3] Furthermore, synthetic routes can often produce a mixture of structurally similar isomers or related impurities that are difficult to separate by conventional means.[4][5]

5-Methylhexane-1,5-diol, a C7 aliphatic diol, is no exception. Its purification requires a careful, well-considered approach to achieve the high purity required for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 5-Methylhexane-1,5-diol.

Q1: What are the fundamental physical properties of 5-Methylhexane-1,5-diol?

Understanding the physical properties is the first step in designing a purification workflow. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[6]
Molecular Weight 132.20 g/mol [6]
CAS Number 1462-11-9[6]
Appearance Colorless Oil to Thick Oil[7]
Boiling Point ~228-233 °C (estimated)[7][8]
Density ~0.950 - 0.974 g/cm³ (estimated)[7][8]
Solubility Soluble in DMSO, slightly soluble in Methanol. Assumed miscible with water due to diol structure.[7]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]
Q2: What are the most common impurities I should expect?

Impurities are typically related to the synthetic route. Common sources include:

  • Starting Materials: Unreacted precursors such as δ-valerolactone or related esters.[9]

  • Side-Products: Isomeric diols (e.g., 5-methylhexane-1,2-diol[10], 5-methylhexane-2,4-diol[11]), or byproducts from incomplete reactions.

  • Solvents: Residual reaction or extraction solvents (e.g., THF, Diethyl Ether, Ethyl Acetate).

  • Water: Diols are often hygroscopic and readily absorb atmospheric moisture.[2]

Q3: Which analytical techniques are best for assessing the purity of 5-Methylhexane-1,5-diol?

A multi-faceted approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for structural confirmation and identifying structurally similar impurities that may not separate by GC.

  • Karl Fischer Titration: The gold standard for accurately quantifying water content.

  • Thin Layer Chromatography (TLC): A rapid and inexpensive method to monitor reaction progress and scout for appropriate chromatographic conditions.[1][12]

Section 2: Troubleshooting Guide

This guide is structured to provide solutions to specific problems encountered during the purification of 5-Methylhexane-1,5-diol.

Problem 1: My final product purity is low (<95%) after distillation.

Possible Cause A: Co-boiling Impurities Structurally similar diols or other high-boiling point impurities can have boiling points very close to 5-Methylhexane-1,5-diol, making separation by simple distillation ineffective.[4]

  • Solution: Fractional Vacuum Distillation.

    • Rationale: Lowering the pressure significantly reduces the boiling point of the diol, minimizing the risk of thermal degradation. A fractionating column with high theoretical plates (e.g., a Vigreux or packed column) increases the surface area for vapor-liquid equilibria, enhancing the separation of components with close boiling points.

    • Protocol:

      • Ensure your glassware is completely dry to prevent water contamination.

      • Use a high-quality vacuum pump capable of reaching <1 mmHg.

      • Heat the distillation flask slowly and evenly using an oil bath.

      • Insulate the distillation column to maintain an effective temperature gradient.

      • Collect fractions based on stable head temperature and monitor the purity of each fraction by GC or TLC.

Possible Cause B: Thermal Degradation Prolonged heating at atmospheric pressure can cause decomposition, leading to the formation of new impurities.

  • Solution: Use a milder purification technique.

    • Rationale: If the product is thermally sensitive, non-thermal methods are required. Column chromatography is the most common alternative.

    • Recommendation: Proceed to the chromatography troubleshooting section below.

Problem 2: My product contains a significant amount of water.

Possible Cause: Hygroscopic Nature of Diols 5-Methylhexane-1,5-diol readily absorbs moisture from the air and can retain water from aqueous workups. This is a common issue with diol purification.[2]

  • Solution A: Azeotropic Distillation

    • Rationale: Adding a solvent (like toluene or benzene) that forms a minimum-boiling azeotrope with water allows for the removal of water at a temperature below the boiling point of either component.

    • Protocol:

      • Dissolve the crude diol in toluene.

      • Set up a distillation apparatus with a Dean-Stark trap.

      • Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the trap, with the denser water separating to the bottom and the toluene returning to the flask.

      • Continue until no more water collects in the trap.

      • Remove the toluene under reduced pressure.

  • Solution B: Drying Agents

    • Rationale: For removing small to moderate amounts of water from an organic solution of the diol, an anhydrous drying agent is effective.

    • Protocol:

      • Dissolve the diol in a suitable anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).

      • Add an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Use a sufficient quantity and stir for at least 30-60 minutes.

      • Filter off the drying agent and remove the solvent in vacuo. Note: This is less effective for the neat diol due to its viscosity.

Problem 3: I am struggling to separate my diol from polar impurities using standard silica gel chromatography.

Possible Cause: Strong Adsorption to Silica The two hydroxyl groups on 5-Methylhexane-1,5-diol can bind very strongly to the silanol groups of standard silica gel. This can lead to poor separation, significant tailing, and even irreversible adsorption.

  • Solution: Use a Diol-Functionalized Stationary Phase or HILIC

    • Rationale: A diol-functionalized silica phase offers a different selectivity compared to bare silica.[12] It operates in normal phase but is less retentive for highly polar compounds like diols, often resulting in better peak shape and resolution. This technique is a form of Hydrophilic Interaction Chromatography (HILIC), which is excellent for separating polar compounds.[13]

    • Experimental Workflow:

      Caption: Workflow for chromatographic purification.

    • Step-by-Step Protocol (Flash Chromatography):

      • Stationary Phase: SiliaBond Diol (Si-Diol).[12]

      • Mobile Phase Selection: Start by developing a solvent system using TLC plates with a diol stationary phase. A common mobile phase for diols is a mixture of a non-polar solvent and a polar alcohol, such as Hexane/Isopropanol or Dichloromethane/Methanol.

      • Column Packing: Pack the column with the diol-functionalized silica as a slurry in the initial, non-polar mobile phase.

      • Sample Loading: Dissolve the crude 5-Methylhexane-1,5-diol in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb it onto a small amount of silica or celite if it has low solubility.

      • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Isopropanol). Gradually increase the polarity of the mobile phase to elute your compound.

      • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

      • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Section 3: Impurity Relationship Diagram

The diagram below illustrates the challenges in separating 5-Methylhexane-1,5-diol from common impurities based on their physicochemical properties.

Impurity_Challenges Main 5-Methylhexane-1,5-diol BP: ~230°C Polarity: High Isomer Isomeric Diols e.g., 5-Methylhexane-1,2-diol BP: Similar Polarity: High Main->Isomer Very difficult separation (Fractional Distillation or Specialized Chromatography) Water Water BP: 100°C Polarity: Very High Main->Water Azeotropic Distillation (Hygroscopic Nature) Solvent Residual Solvent e.g., Toluene BP: 111°C Polarity: Low Main->Solvent Easy Separation (Simple Evaporation) StartMat Starting Material e.g., δ-Valerolactone BP: 230°C Polarity: Medium Main->StartMat Difficult Separation (Similar BP, use Chromatography)

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Methylhexane-1,5-diol

Welcome to the technical support center for the synthesis and optimization of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, field-proven insights into the common challenges and optimization strategies for this synthesis, focusing on the reduction of a keto-ester precursor, ethyl 5-oxohexanoate. Our goal is to equip you with the knowledge to troubleshoot effectively and enhance the yield and purity of your target diol.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to 5-Methylhexane-1,5-diol?

A common and robust method is the simultaneous reduction of the ketone and ester functionalities of a precursor like ethyl 5-oxohexanoate. This is typically achieved using a powerful hydride-reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction converts the ketone to a secondary alcohol and the ester to a primary alcohol, yielding the desired diol in a single reductive step.

Q2: Which reducing agent is best for this transformation: LiAlH₄ or NaBH₄?

The choice of reducing agent is critical and depends on the desired outcome.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent.[1] It is capable of reducing both esters and ketones, making it the ideal choice for the one-pot synthesis of 5-Methylhexane-1,5-diol from ethyl 5-oxohexanoate.[1][2] However, its high reactivity means it reacts violently with protic solvents like water and alcohols, requiring anhydrous reaction conditions (typically in dry ethers like THF or diethyl ether).[1][2]

  • Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent.[3][4] It readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[3][5][6] Therefore, if you were to use NaBH₄ with ethyl 5-oxohexanoate, you would selectively reduce the ketone to form ethyl 5-hydroxy-5-methylhexanoate, leaving the ester group intact. NaBH₄ has the practical advantage of being usable in protic solvents like methanol or ethanol.[5][7]

For the direct conversion to the target diol, LiAlH₄ is the required reagent.

Q3: How do I monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4]

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of your starting material (ethyl 5-oxohexanoate).

  • Eluent System: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material is less polar than the diol product.

  • Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish, and a new, more polar spot (lower Rf value) corresponding to the 5-Methylhexane-1,5-diol will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the critical safety precautions when working with LiAlH₄?

LiAlH₄ is a highly reactive and pyrophoric solid. Strict adherence to safety protocols is mandatory.

  • Always handle LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon) and in a certified chemical fume hood.[8]

  • Use anhydrous solvents and glassware to prevent violent reactions.[2]

  • The quenching process is highly exothermic and releases flammable hydrogen gas. It must be performed slowly and with adequate cooling (ice bath).[8]

  • Never use water or carbon dioxide fire extinguishers on a LiAlH₄ fire; use a Class D dry powder extinguisher (e.g., Met-L-X).[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 5-Methylhexane-1,5-diol via LiAlH₄ reduction of ethyl 5-oxohexanoate.

Problem 1: Low or No Yield of 5-Methylhexane-1,5-diol

Possible Cause A: Inactive Lithium Aluminum Hydride

  • Causality: LiAlH₄ is highly sensitive to moisture and can decompose upon improper storage or handling, leading to a loss of reducing power.

  • Solution:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of LiAlH₄.

    • Proper Storage: Ensure the reagent is stored in a tightly sealed container in a desiccator or a dry, inert environment.

    • Visual Inspection: The powder should be a fine, white to light-gray powder. Clumped or dark gray material may indicate decomposition.

Possible Cause B: Insufficient Stoichiometry of LiAlH₄

  • Causality: The reduction of an ester to a primary alcohol requires two equivalents of hydride (H⁻).[9] The reduction of the ketone requires one equivalent. Therefore, you need a sufficient molar excess of LiAlH₄ to ensure both functional groups are fully reduced.

  • Solution:

    • Calculate Molar Equivalents: A minimum of 0.75 molar equivalents of LiAlH₄ is theoretically needed for each mole of ethyl 5-oxohexanoate (since each LiAlH₄ provides four hydride ions).

    • Use Excess: In practice, it is standard to use a 1.5 to 2.0-fold molar excess of LiAlH₄ to account for any deactivation by trace moisture and to drive the reaction to completion.

Possible Cause C: Incomplete Reaction

  • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature. While the initial reaction is exothermic, it may require heating to ensure full conversion of the less reactive ester group.

  • Solution:

    • Monitor by TLC: Do not stop the reaction based on a fixed time. Monitor its progress using TLC until all the starting material is consumed.[4]

    • Increase Temperature: After the initial exothermic addition at 0 °C, allow the reaction to warm to room temperature. If the reaction stalls, gently refluxing the mixture in THF can often drive it to completion.

Problem 2: Formation of a Stable Emulsion During Aqueous Workup

Possible Cause: Formation of Colloidal Aluminum Salts

  • Causality: The quenching of LiAlH₄ reactions produces aluminum salts (e.g., aluminum hydroxide).[1] If the quenching is not performed correctly, these salts can form a gelatinous, colloidal suspension that is notoriously difficult to separate from the organic layer, leading to emulsions and significant product loss.[1]

  • Solution: The Fieser Workup Method This is a highly reliable and widely used procedure to produce granular, easily filterable aluminum salts.[1][8]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For every X grams of LiAlH₄ used, add the following reagents sequentially and dropwise with vigorous stirring:

      • X mL of water

      • X mL of 15% (w/v) aqueous NaOH

      • 3X mL of water

    • After the additions are complete, remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes. A white, granular precipitate should form.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with your reaction solvent (e.g., THF or diethyl ether). The product will be in the combined filtrate.

Problem 3: Difficulty in Product Purification

Possible Cause: High Polarity of the Diol

  • Causality: 5-Methylhexane-1,5-diol is a polar molecule due to its two hydroxyl groups. This can make it challenging to purify by standard silica gel chromatography, as it may adhere strongly to the silica, leading to broad peaks and poor separation. It can also be partially water-soluble, leading to losses during extraction.

  • Solution:

    • Thorough Extraction: After the workup, extract the aqueous layer multiple times (3-4 times) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover as much of the polar product as possible.

    • Chromatography Solvent System: Use a more polar solvent system for flash chromatography. Start with a mobile phase like 20-30% ethyl acetate in hexanes and gradually increase the polarity to 50-70% ethyl acetate or even add a small percentage (1-5%) of methanol to the ethyl acetate to effectively elute the diol.

    • Alternative Techniques: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification strategy.[10][11]

Data and Protocols

Table 1: Comparison of Reducing Agents for Ethyl 5-oxohexanoate
FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Product 5-Methylhexane-1,5-diolEthyl 5-hydroxy-5-methylhexanoate
Reactive Towards Esters, Ketones, Carboxylic Acids, Amides[1]Aldehydes, Ketones[3][4]
Typical Solvents Anhydrous THF, Anhydrous Diethyl Ether[2]Methanol, Ethanol, Water[5][7]
Workup Careful, multi-step quenching required (Fieser method)[8]Simple acidic or aqueous quench
Safety Highly reactive with water, pyrophoric[8]Decomposes in acidic water to release H₂[5]
Experimental Protocol: Synthesis of 5-Methylhexane-1,5-diol

Materials:

  • Ethyl 5-oxohexanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve ethyl 5-oxohexanoate (1.0 eq.) in anhydrous THF in a separate flame-dried flask. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C via an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, heat the mixture to a gentle reflux until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction back down to 0 °C. Quench the reaction by the sequential, dropwise addition of water, 15% NaOH, and more water as described in the Troubleshooting Guide (Problem 2).[8][12][13]

  • Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Rinse the filter cake thoroughly with THF and ethyl acetate.

  • Extraction & Drying: Combine the organic filtrates and concentrate them under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-Methylhexane-1,5-diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visual Guides

Reaction Pathway and Troubleshooting Logic

The following diagrams illustrate the intended reaction and a logical workflow for troubleshooting common issues.

ReactionPathway Start Ethyl 5-oxohexanoate Product 5-Methylhexane-1,5-diol Start->Product LiAlH₄ (excess) THF, 0°C to RT Intermediate Aldehyde Intermediate (not isolated) Start->Intermediate 1. LiAlH₄ (1 eq H⁻) 2. Elimination SideProduct Ethyl 5-hydroxy-5-methylhexanoate Start->SideProduct NaBH₄ (Incorrect Reagent) Intermediate->Product LiAlH₄ (1 eq H⁻)

Caption: Synthesis pathway to 5-Methylhexane-1,5-diol and a common side-product.

TroubleshootingFlowchart Start Low Yield of Diol? CheckReagent Is LiAlH₄ fresh and was excess used? Start->CheckReagent Start Here CheckCompletion Did TLC confirm full consumption of starting material? CheckReagent->CheckCompletion Yes Sol_Reagent Solution: Use fresh LiAlH₄ (1.5-2.0 eq.) CheckReagent->Sol_Reagent No CheckWorkup Was a stable emulsion formed during workup? CheckCompletion->CheckWorkup Yes Sol_Completion Solution: Increase reaction time/temp (e.g., reflux in THF) CheckCompletion->Sol_Completion No Sol_Workup Solution: Use Fieser workup to granulate Al salts CheckWorkup->Sol_Workup Yes Success Yield Optimized CheckWorkup->Success No

Sources

Troubleshooting

Degradation pathways of 5-Methylhexane-1,5-diol under acidic conditions

Welcome to the technical support guide for researchers studying the acid-catalyzed degradation of 5-methylhexane-1,5-diol. This document provides in-depth answers to frequently encountered challenges, troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers studying the acid-catalyzed degradation of 5-methylhexane-1,5-diol. This document provides in-depth answers to frequently encountered challenges, troubleshooting for common experimental issues, and detailed protocols to ensure the integrity and success of your work.

Core Mechanisms & Frequently Asked Questions

This section addresses the fundamental chemical principles governing the behavior of 5-methylhexane-1,5-diol under acidic conditions. Understanding these pathways is crucial for experimental design and data interpretation.

Q1: What are the primary degradation pathways for 5-methylhexane-1,5-diol in an acidic medium?

A: Under acidic conditions, 5-methylhexane-1,5-diol primarily undergoes two competing intramolecular reactions: intramolecular cyclization (an internal dehydration) to form a cyclic ether, and stepwise dehydration to form unsaturated alcohols and dienes. The tertiary nature of one of the hydroxyl groups significantly influences the reaction dynamics.

The reaction begins with the protonation of one of the hydroxyl groups, converting it into a good leaving group (water).[1][2] The subsequent pathway is determined by which hydroxyl group is protonated and the reaction conditions.

  • Pathway A: Intramolecular Cyclization: Protonation of the primary hydroxyl group, followed by its departure as water, would lead to a primary carbocation, which is highly unstable. It is far more likely that the tertiary hydroxyl is protonated, leaves to form a stable tertiary carbocation, and is then attacked by the primary hydroxyl group. This intramolecular nucleophilic attack results in the formation of a stable six-membered ring, 2,2-dimethyltetrahydropyran . This is often the major thermodynamic product under controlled conditions.[3][4]

  • Pathway B: Dehydration to Alkenes: The tertiary alcohol at the C5 position can be readily dehydrated via an E1 mechanism.[2][5] This involves the formation of a tertiary carbocation intermediate, followed by the elimination of a proton from an adjacent carbon to yield unsaturated alcohols, primarily 5-methylhex-5-en-1-ol and 5-methylhex-4-en-1-ol . Further dehydration of the remaining primary alcohol under harsher conditions can lead to the formation of dienes.

Degradation_Pathways sub 5-Methylhexane-1,5-diol carbocation Tertiary Carbocation Intermediate sub->carbocation H+ -H2O (Tertiary -OH) cyclization 2,2-Dimethyltetrahydropyran (Cyclic Ether) carbocation->cyclization Intramolecular Attack dehydration Unsaturated Alcohols (e.g., 5-Methylhex-5-en-1-ol) carbocation->dehydration E1 Elimination (-H+) dienes Dienes dehydration->dienes H+, Heat -H2O

Caption: Primary degradation pathways of 5-methylhexane-1,5-diol in acid.

Q2: Why is the tertiary hydroxyl group more reactive in acid-catalyzed dehydration?

A: The reactivity is dictated by the stability of the carbocation intermediate formed during the reaction.[6] Acid-catalyzed dehydration of secondary and tertiary alcohols typically proceeds through an E1 mechanism, which involves the formation of a carbocation as the rate-determining step.[2][5][7]

  • Protonation: The acid catalyst protonates the hydroxyl group, forming an alkyloxonium ion.[1]

  • Formation of Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a carbocation.

  • Stability: A tertiary carbocation is significantly more stable than a primary or secondary carbocation due to the electron-donating inductive effects and hyperconjugation from the three alkyl groups attached to the positively charged carbon.

Q3: Can a Pinacol-type rearrangement occur with this molecule?

A: No, a classic Pinacol rearrangement will not occur. The Pinacol rearrangement is a specific reaction of 1,2-diols (vicinal diols), where a 1,2-alkyl or aryl shift occurs following the formation of a carbocation.[8][9][10] Since 5-methylhexane-1,5-diol is a 1,5-diol, the hydroxyl groups are not on adjacent carbons. While carbocation rearrangements (like hydride or methyl shifts) can occur as side reactions during the dehydration pathway, the characteristic conversion of a diol to a ketone via the Pinacol mechanism is not possible here.[11][12]

Troubleshooting Guide for Experimental Issues

Issue 1: My reaction yields are low for the desired cyclic ether (2,2-dimethyltetrahydropyran), and I see many side products.
  • Possible Cause A: Competing Dehydration Reactions. The formation of unsaturated alcohols is a major competing pathway, especially at higher temperatures. The E1 elimination reaction often has a higher activation energy than the intramolecular cyclization.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Reducing the temperature will favor the cyclization pathway, which can often proceed under milder conditions than forceful elimination. Tertiary alcohols can dehydrate at temperatures as low as 25-80°C.[2]

      • Use a Milder Acid Catalyst: Concentrated sulfuric acid is a strong dehydrating agent and can cause charring and unwanted side reactions.[13] Consider using concentrated phosphoric acid, p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst like an acidic resin (e.g., Amberlyst-15). These catalysts are often sufficient to promote cyclization while minimizing alkene formation.

  • Possible Cause B: Intermolecular Etherification. At high concentrations of the diol, an intermolecular reaction between two molecules can occur, leading to the formation of linear and cyclic dimers or oligomers.

    • Troubleshooting Steps:

      • Employ High Dilution: The intramolecular cyclization is a first-order process, while the intermolecular reaction is second-order. By significantly lowering the concentration of the diol in the solvent, you can kinetically favor the intramolecular pathway. A concentration of 0.01-0.05 M is a good starting point.

Issue 2: My GC-MS analysis shows a complex mixture of unexpected alkene isomers.
  • Possible Cause: Carbocation Rearrangements. The tertiary carbocation formed after the loss of water can potentially rearrange to form other, sometimes less stable, carbocations, which then eliminate a proton to form a variety of alkene isomers.[14] For example, a hydride shift could move the positive charge to a different position on the carbon chain before elimination occurs.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Rearrangements are often minimized at lower temperatures. Ensure the reaction is adequately cooled and the temperature is strictly controlled.

      • Choose a Non-Nucleophilic Solvent: The choice of solvent can influence carbocation stability. Using a non-nucleophilic solvent will prevent solvent capture of the carbocation intermediate, which could lead to other byproducts.

      • Analyze Products Carefully: When analyzing your GC-MS data, consider the possibility of double bond migration and skeletal rearrangements. Compare the mass spectra of your unknown peaks against libraries for various methylhexenol and methylhexadiene isomers.

Issue 3: The reaction mixture turned dark brown or black, and purification is difficult.
  • Possible Cause: Polymerization and Charring. Strong acids, particularly concentrated sulfuric acid, are aggressive reagents that can cause extensive polymerization and decomposition (charring) of organic molecules, especially at elevated temperatures.[13]

    • Troubleshooting Steps:

      • Switch to Phosphoric Acid: Concentrated phosphoric(V) acid is a much less oxidizing acid than sulfuric acid and is generally preferred for controlled dehydrations as it produces cleaner results.[13]

      • Use a Heterogeneous Catalyst: Employing a solid acid catalyst (e.g., acid-washed alumina, zeolites) can provide acidic sites for the reaction to occur while simplifying workup (the catalyst can be filtered off) and often reducing charring.[4]

      • Shorten Reaction Time: Monitor the reaction closely (e.g., by thin-layer chromatography or sampling for GC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of 2,2-Dimethyltetrahydropyran

This protocol is designed to favor the intramolecular cyclization of 5-methylhexane-1,5-diol.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of toluene.

    • Add 1.32 g (10 mmol) of 5-methylhexane-1,5-diol to the solvent.

    • Add 0.19 g (1 mmol, 0.1 eq) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Reaction Execution:

    • Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

    • Monitor the reaction progress by taking small aliquots every hour. Dilute the aliquot with dichloromethane and analyze by GC-MS.[15] The reaction is typically complete within 4-6 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by fractional distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,2-dimethyltetrahydropyran.

Protocol 2: GC-MS Analysis of Degradation Products

This method provides a baseline for separating and identifying the key products.

  • Instrumentation: A standard Gas Chromatograph interfaced with a Mass Spectrometer (GC-MS).[16][17]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • MS Detector: Scan range from m/z 40 to 300. Ion source temperature at 230°C.[18]

Table 1: Expected Products and Key Identifiers
Compound NameStructureMolecular Weight ( g/mol )Primary Degradation PathwayExpected GC Elution Order
5-Methylhex-5-en-1-olUnsaturated Alcohol114.19Dehydration1 (Most Volatile)
2,2-DimethyltetrahydropyranCyclic Ether114.19Intramolecular Cyclization2
5-Methylhexane-1,5-diolStarting Material132.20-3 (Least Volatile)
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Diol, Solvent, & Acid Catalyst in Flask B Heat to Reflux (e.g., 110°C) A->B C Monitor by GC-MS (Hourly Aliquots) B->C Sample D Cool & Quench (NaHCO3 wash) B->D Once complete C->B Continue if incomplete E Extract & Dry (Organic Layer) D->E F Concentrate (Rotary Evaporator) E->F G Purify (Distillation or Chromatography) F->G H Final Product Analysis (GC-MS, NMR) G->H

Caption: A typical experimental workflow for acid-catalyzed diol cyclization.

References
  • Wikipedia. Pinacol rearrangement. [Link]

  • Master Organic Chemistry. (2023, January 10). The Pinacol Rearrangement. [Link]

  • Chemistry Steps. Pinacol Rearrangement. [Link]

  • Chemistry LibreTexts. (2021, June 10). 11.2: Pinacol Rearrangement. [Link]

  • OrganicChemGuide. 14.05 Diol Reactions. [Link]

  • Chemguide. Dehydration of alcohols. [Link]

  • National Institutes of Health (NIH). (2016). Nonclassical Mechanism in the Cyclodehydration of Diols Catalyzed by a Bifunctional Iridium Complex. [Link]

  • ACS Publications. (2012). Efficient Intramolecular Cyclizations of Phenoxyethynyl Diols into Multisubstituted α,β-Unsaturated Lactones. [Link]

  • ResearchGate. Dehydration of diols. [Link]

  • ACS Publications. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

  • National Institutes of Health (NIH). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. [Link]

  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (2015). GC-MS ANALYSIS OF BIOACTIVE COMPONENTS OF TECTONA GRANDIS.LINN (YOUNG LEAVES). [Link]

  • JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Khan Academy. Dehydration of alcohols. [Link]

  • YouTube. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4. [Link]

  • The Royal Society of Chemistry. Instrumentation and chemicals. [Link]

  • Chemsrc. (2025, August 28). 5-methylhexane-1,5-diol. [Link]

  • PubChem. 5-Methylhexane-2,4-diol. [Link]

  • Semantic Scholar. (2023, May 12). Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L.). [Link]

  • MDPI. (2023, January 8). N-Cyclohexylcyclohexanaminium {[acetyl(methyl)amino]methyl}bis [4,5-dibromobenzene-1,2-diolato]silicate(IV) 4,5-dibrobenzene-1,2-diol Ethanol Solvate. [Link]

  • Frontiers. Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. [Link]

  • ResearchGate. (2025, August 9). GC-MS analysis of curcumin dye after selective degradation treatment. [Link]

  • Rasayan Journal of Chemistry. GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. [Link]

  • ResearchGate. Mutual Valorization of 5-Hydroxymethylfurfural and Glycerol into Valuable Diol Monomers with Solid Acid Catalysts. [Link]

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 5-Methylhexane-1,5-diol

Welcome to the technical support center for the enantiomeric resolution of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As Senior Application Scientists, we have structured this guide to address the practical challenges you may face, grounding our recommendations in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the resolution of 5-Methylhexane-1,5-diol and the general principles of enantiomeric separation.

Q1: What are the primary methods for resolving the enantiomers of 5-Methylhexane-1,5-diol?

A1: The resolution of chiral diols like 5-Methylhexane-1,5-diol can be approached through several methods. The most common are:

  • Enzymatic Kinetic Resolution: This technique uses enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[1][2] This is often a preferred method due to its high selectivity and mild reaction conditions.[3]

  • Diastereomeric Derivatization: This classic method involves reacting the diol with a chiral resolving agent to form diastereomers.[4][5] These diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography.[5]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) with a chiral stationary phase (CSP) can be used for both analytical and preparative-scale separation of enantiomers.[6][7]

Q2: How do I determine the enantiomeric excess (ee) of my resolved sample?

A2: The enantiomeric excess of your resolved 5-Methylhexane-1,5-diol can be determined using several analytical techniques:

  • Chiral HPLC/SFC/GC: This is the most common and accurate method. An analytical column with a suitable chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.[6][8]

  • NMR Spectroscopy with Chiral Derivatizing Agents: The diol can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomeric esters.[4] The different chemical environments of the protons or other nuclei in the diastereomers lead to distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.[9]

Q3: Is it possible to use a chiral shift reagent in NMR for determining enantiomeric purity?

A3: Yes, chiral shift reagents (lanthanide-based complexes) can be used. They form diastereomeric complexes with the enantiomers in solution, leading to different chemical shifts in the NMR spectrum. However, this method can sometimes suffer from peak broadening and requires careful optimization of the reagent concentration. For quantitative analysis, chiral derivatizing agents or chiral chromatography are often more reliable.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Enzymatic Resolution Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive enzyme- Inappropriate solvent- Unfavorable reaction temperature- Presence of inhibitors- Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., 1-phenylethanol) to confirm its activity.[3]- Solvent Selection: Lipases are often more active in non-polar organic solvents like hexane or toluene. For solvent-free systems, ensure the substrates can act as a solvent.[3]- Optimize Temperature: Most lipases work well between 30-60°C. Perform a temperature screen to find the optimum for your reaction.[10]- Purify Substrate: Ensure the starting diol is free from impurities that could inhibit the enzyme.
Low enantioselectivity (low ee) - Incorrect enzyme choice- Suboptimal acylating agent- Reaction proceeding past 50% conversion (for kinetic resolution)- Screen Different Lipases: The enantioselectivity is highly dependent on the enzyme. Screen a panel of lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) to find the most selective one.[1]- Vary the Acyl Donor: The structure of the acyl donor (e.g., vinyl acetate, vinyl butyrate) can significantly impact enantioselectivity.[10]- Monitor Reaction Progress: For a kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Monitor the reaction closely and stop it at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.[2]
Difficulty separating the product from unreacted diol - Similar polarities of the esterified product and the starting diol.- Increase Polarity Difference: Use a bulkier acylating agent to create a larger difference in polarity between the resulting ester and the diol, facilitating separation by column chromatography.- Derivatize for Easier Separation: Consider derivatizing the remaining diol with a reagent that significantly changes its polarity before chromatographic separation.
Chiral Chromatography Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor or no peak resolution in HPLC/SFC - Inappropriate chiral stationary phase (CSP)- Suboptimal mobile phase composition- Low temperature- Screen Different CSPs: The choice of CSP is critical. For diols, polysaccharide-based (e.g., cellulose or amylose derivatives) or cyclodextrin-based columns are good starting points.[7][9]- Optimize Mobile Phase: Systematically vary the mobile phase composition (e.g., the ratio of hexane/isopropanol or the type of alcohol modifier). Small changes can have a large impact on resolution.- Adjust Temperature: Lowering the column temperature can sometimes improve resolution, but may also increase analysis time and backpressure.
Peak tailing or fronting - Sample overload- Secondary interactions with the stationary phase- Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column.- Modify Mobile Phase: Add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions.
Irreproducible retention times - Inadequate column equilibration- Fluctuations in temperature or mobile phase composition- Ensure Column Equilibration: Flush the column with the mobile phase for a sufficient time (at least 10-20 column volumes) before each run.- Control Temperature: Use a column oven to maintain a constant temperature.- Use Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Enzymatic Kinetic Resolution of 5-Methylhexane-1,5-diol

This protocol describes a typical enzymatic kinetic resolution using lipase.

Materials:

  • Racemic 5-Methylhexane-1,5-diol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Vinyl acetate (acyl donor)

  • Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic 5-Methylhexane-1,5-diol (1.0 g, 7.56 mmol) in hexane (50 mL), add vinyl acetate (0.72 g, 8.32 mmol, 1.1 eq).

  • Add immobilized CAL-B (100 mg, 10% by weight of the substrate).

  • Stir the mixture at 30°C and monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Stop the reaction when approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the remaining alcohol and the formed ester.[2]

  • Filter off the immobilized enzyme. The enzyme can be washed with hexane and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting residue, containing one enantiomer of the diol and the acetate of the other enantiomer, is then separated by column chromatography on silica gel.

  • The separated acetate can be hydrolyzed back to the diol using a mild base (e.g., potassium carbonate in methanol) to obtain the other enantiomer.

  • Analyze the enantiomeric excess of the resolved alcohol and the hydrolyzed ester by chiral HPLC or GC.

Protocol 2: Diastereomeric Derivatization and Separation

This protocol outlines the formation of diastereomeric esters for subsequent separation.

Materials:

  • Racemic 5-Methylhexane-1,5-diol

  • (S)-Mandelic acid (chiral resolving agent)

  • Dicyclohexylcarbodiimide (DCC) (coupling agent)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (solvent)

  • Solvents for crystallization (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve racemic 5-Methylhexane-1,5-diol (1.0 g, 7.56 mmol) and (S)-Mandelic acid (1.15 g, 7.56 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add DMAP (92 mg, 0.756 mmol) followed by a solution of DCC (1.56 g, 7.56 mmol) in dichloromethane (10 mL).

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Separate the diastereomers by fractional crystallization from a suitable solvent system (e.g., hexane/ethyl acetate). This step may require significant optimization.[5]

  • Once separated, the mandelic acid auxiliary can be cleaved by hydrolysis to yield the enantiomerically pure diols.

  • Determine the diastereomeric and enantiomeric purity by HPLC or NMR.

Visualized Workflows

The following diagrams illustrate the logical flow of the resolution processes.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemate Racemic Diol (R/S)-5-Methylhexane-1,5-diol reaction Enzymatic Acylation (Lipase, Acyl Donor) racemate->reaction mixture Mixture (S)-Diol + (R)-Ester reaction->mixture separation Chromatographic Separation mixture->separation s_diol Enantiopure (S)-Diol separation->s_diol Unreacted r_ester (R)-Ester separation->r_ester Reacted hydrolysis Hydrolysis r_ester->hydrolysis r_diol Enantiopure (R)-Diol hydrolysis->r_diol

Caption: Workflow for enzymatic kinetic resolution.

G cluster_diastereomeric Diastereomeric Derivatization Workflow racemate Racemic Diol (R/S)-5-Methylhexane-1,5-diol derivatization Derivatization (+ Chiral Acid) racemate->derivatization diastereomers Diastereomeric Mixture (R-R' and S-R') derivatization->diastereomers separation Separation (Crystallization/Chromatography) diastereomers->separation rr_ester Diastereomer 1 (R-R') separation->rr_ester sr_ester Diastereomer 2 (S-R') separation->sr_ester cleavage1 Cleavage of Chiral Auxiliary rr_ester->cleavage1 cleavage2 Cleavage of Chiral Auxiliary sr_ester->cleavage2 r_diol Enantiopure (R)-Diol cleavage1->r_diol s_diol Enantiopure (S)-Diol cleavage2->s_diol

Caption: Workflow for diastereomeric derivatization.

References

  • Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents. (2010). Journal of Chemical Education. [Link]

  • Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. The First Enzymatic Preparation of Optically Pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. (1994). Bioorganic & Medicinal Chemistry. [Link]

  • Enzymatic synthesis of enantiopure alcohols: current state and perspectives. (2019). RSC Advances. [Link]

  • Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. (2007). Chemistry. [Link]

  • Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. (2024). PubMed Central. [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (2024). Diva-portal.org. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2022). ACS Omega. [Link]

Sources

Troubleshooting

Troubleshooting peak splitting in NMR spectrum of 5-Methylhexane-1,5-diol

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with 5-Methylhexane-1,5-diol. This document provides in-depth troubleshooting for peak splitting anomalies in its ¹H NMR sp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with 5-Methylhexane-1,5-diol. This document provides in-depth troubleshooting for peak splitting anomalies in its ¹H NMR spectrum, designed for researchers and drug development professionals. Our approach is rooted in explaining the fundamental principles behind the phenomena to empower you to diagnose and solve these issues effectively.

Section 1: Foundational Knowledge - The Expected ¹H NMR Spectrum

Before troubleshooting, it is essential to understand the theoretical spectrum of 5-Methylhexane-1,5-diol under ideal conditions where proton exchange is slow.

Q: What is the predicted ¹H NMR spectrum of 5-Methylhexane-1,5-diol in a non-exchanging environment?

A: 5-Methylhexane-1,5-diol possesses two distinct hydroxyl groups: a primary alcohol at the C1 position and a tertiary alcohol at the C5 position. This structural feature leads to a complex but predictable spectrum in the absence of rapid chemical exchange. The protons on the hydroxyl groups (-OH) are labile and their splitting patterns are highly sensitive to experimental conditions.[1][2]

The table below outlines the expected signals. Note that protons on carbons adjacent to an oxygen atom are deshielded and appear further downfield (3.3–4.0 ppm) compared to standard alkane protons (1.0–1.7 ppm).[3]

Protons (Label)IntegrationPredicted Chemical Shift (ppm)Predicted Multiplicity (Slow Exchange)Coupling To
H-1' (C1-OH )1H~1.0 - 5.0 (variable)Triplet (t)H-1
H-12H~3.4 - 3.7Triplet of Triplets (tt)H-2, H-1'
H-22H~1.5 - 1.7Multiplet (m)H-1, H-3
H-32H~1.4 - 1.6Multiplet (m)H-2, H-4
H-42H~1.5 - 1.7Multiplet (m)H-3
H-5' (C5-OH )1H~1.0 - 5.0 (variable)Singlet (s)None
H-6 (C5-CH₃ )3H~1.2Singlet (s)None

Note: The chemical shifts of hydroxyl protons (H-1' and H-5') are highly variable and depend heavily on solvent, concentration, and temperature.[4][5][6][7]

Section 2: Troubleshooting Common Peak Splitting Issues

This section addresses the most frequently encountered deviations from the ideal spectrum.

Q1: Why are my hydroxyl (-OH) peaks just broad singlets with no splitting, and why is the C1-H₂ signal a simple triplet instead of a triplet of triplets?

A: This is the most common observation and is caused by rapid proton exchange .[8] The hydroxyl protons are labile and can quickly exchange between molecules, or with trace amounts of water or acidic/basic impurities in the sample.[1][4][9]

  • Causality: The NMR spectrometer measures the average environment of a proton. If the -OH proton is exchanging faster than the NMR timescale, its coupling to adjacent protons (like the C1-H₂) is averaged out to zero.[10] Consequently:

    • The -OH signal itself collapses into a singlet because it doesn't remain on one molecule long enough to experience consistent coupling. The peak is often broad due to the variety of hydrogen-bonding environments it experiences.[11][12]

    • The adjacent C1-H₂ protons are no longer split by the -OH proton. They only "see" the two protons on C2, resulting in a simple triplet.

Effect of Proton Exchange Rate on C1-H₂ Splitting cluster_0 Slow Exchange (e.g., dry DMSO-d₆, low temp) cluster_1 Fast Exchange (e.g., CDCl₃ with trace H₂O) C1_H2_slow C1-H₂ Protons Result_slow Result: Triplet of Triplets C1_H2_slow->Result_slow OH_slow C1-OH Proton (Stable) OH_slow->C1_H2_slow J-coupling observed C2_H2_slow C2-H₂ Protons C2_H2_slow->C1_H2_slow J-coupling observed C1_H2_fast C1-H₂ Protons Result_fast Result: Triplet C1_H2_fast->Result_fast OH_fast C1-OH Proton (Exchanging) OH_fast->C1_H2_fast J-coupling averaged to zero C2_H2_fast C2-H₂ Protons C2_H2_fast->C1_H2_fast J-coupling observed G cluster_actions Methods to Slow Exchange start Problem: Unexpected Peak Splitting (e.g., Broad -OH, Missing Coupling) q1 Are the -OH peaks broad singlets? start->q1 cause1 Cause: Rapid Proton Exchange (H₂O, pH, Solvent Effects) q1->cause1 Yes q2 Do you need to observe -OH coupling? q1->q2 No (Splitting OK) action1 Action 1: Confirm -OH Identity (Perform D₂O Shake) cause1->action1 action1->q2 action2 Action 2: Slow Proton Exchange q2->action2 Yes end Resolution: Spectrum Interpreted (-OH peaks identified and/or coupling resolved) q2->end No action2a Change solvent to DMSO-d₆ action2->action2a action2b Lower temperature (VT-NMR) action2->action2b action2c Use dry solvent & glassware action2->action2c action2a->end action2b->end action2c->end

Systematic workflow for NMR troubleshooting.

References

  • Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]

  • Liepinsh, E., & Otting, G. (1992). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Journal of Biomolecular NMR, 2, 447-465.
  • Abraham, R. J., & Monasterios, J. R. (1974). Improving the use of hydroxyl proton resonances in structure determination and NMR spectral assignment: inhibition of exchange by dilution. Journal of the Chemical Society, Perkin Transactions 2, (6), 662-665.
  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Exchangeable Protons in NMR—Friend or Foe? (2023). ACD/Labs. Retrieved from [Link]

  • ¹H NMR of Labile Protons: Temporal Resolution. (n.d.). JoVE. Retrieved from [Link]

  • Variable Temperature to Improve NMR Resolution. (2014). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Chemistry LibreTexts. Retrieved from [Link]

  • Lomas, J. S. (2014). H-1 NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(3), 87-97.
  • Exarchou, V., et al. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(10), 18422-18459.
  • Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]

  • Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • NMR in Lab- Solvent Impurities. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of Hydrogen Bonding on NMR Spectrum. (n.d.). Filo. Retrieved from [Link]

  • Deuterium use in ¹H NMR. (n.d.). Study Mind. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Klein, R. A. (2009). Hydrogen bonding in diols and binary diol-water systems investigated using DFT methods. II. Calculated infrared OH-stretch frequencies, force constants, and NMR chemical shifts correlate with hydrogen bond geometry and electron density topology.
  • H-1 proton nmr spectrum of ethanol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • What effect does hydrogen bonding have on H NMR spectra? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy? (2019). Reddit. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Interpreting 'HNMR for an Alcohol. (2014). Reddit. Retrieved from [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]

  • Alcohol irregularities in Hydrogen NMR. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (n.d.). WOU Chemistry. Retrieved from [Link]

  • ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0031549). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • High resolution nuclear magnetic resonance (nmr) spectra. (n.d.). Chemguide. Retrieved from [Link]

  • 5-Methyl-1,5-hexanediol. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

  • The Splitting or Multiplicity in Proton NMR. (2018). YouTube. Retrieved from [Link]

  • 5-methylhexane-1,5-diol. (n.d.). Chemsrc. Retrieved from [Link]

  • How to Interpret Splitting in the 1H NMR. (2021). YouTube. Retrieved from [Link]

  • 5-Methylhexane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • 5-Methylhexane-2,4-diol. (n.d.). PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Removal in 5-Methylhexane-1,5-diol Synthesis

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Methylhexane-1,5-diol and need to addres...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-Methylhexane-1,5-diol and need to address the critical step of catalyst removal. Achieving high purity is paramount, as residual catalyst can interfere with downstream applications, compromise product stability, and affect toxicological assessments.

This document moves beyond simple protocols to explain the causality behind each purification strategy. It is structured as a series of troubleshooting questions and answers, reflecting the common challenges encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

The appropriate method for catalyst removal is fundamentally dictated by the nature of the catalyst itself: is it heterogeneous (a solid in a liquid reaction mixture) or homogeneously (dissolved in the reaction mixture)?

Part 1: Heterogeneous Catalyst Removal

Heterogeneous catalysts, such as Palladium on Carbon (Pd/C) or Raney Nickel, are common in hydrogenation reactions that could be used to synthesize 5-Methylhexane-1,5-diol from an unsaturated precursor. While seemingly straightforward, the physical removal of these solid catalysts presents its own set of challenges.

Question 1.1: I filtered my reaction mixture, but the final product is still contaminated with fine black or grey particles. What is causing this, and how can I achieve a particle-free solution?

Answer: This is a classic issue of catalyst fines passing through standard filter media. Heterogeneous catalysts, particularly carbon-supported ones like Pd/C, contain very fine particles that can easily pass through the pores of conventional filter paper.

Causality: The problem lies in the pore size of your filter medium being larger than the catalyst particles. The solution is to use a filter aid, most commonly diatomaceous earth (Celite®), to form a fine, porous filter bed that can trap these microscopic particles.[1]

Recommended Solution: Filtration through a Celite® Pad This technique creates a barrier with a much finer and more tortuous path than filter paper alone, ensuring efficient capture of catalyst fines.

dot

Heterogeneous_Catalyst_Filtration_Workflow cluster_prep Filtration Setup Preparation cluster_filtration Filtration Process cluster_output Outputs P1 Place filter paper in Büchner funnel P2 Wet paper with reaction solvent P1->P2 P3 Prepare Celite slurry in solvent P2->P3 P4 Pour slurry onto funnel under gentle vacuum P3->P4 P5 Form a compact, even Celite pad (~1-2 cm) P4->P5 F1 Decant reaction mixture onto the Celite pad P5->F1 F2 Keep filter cake wet at all times F3 Wash cake with fresh solvent to recover product O1 Clear, Particle-Free Filtrate (Product Solution) F3->O1 O2 Spent Catalyst Cake (Handle as hazardous waste) F3->O2

Caption: Workflow for effective removal of heterogeneous catalyst fines.

Question 1.2: My protocol uses a pyrophoric catalyst like Raney Nickel. What are the critical safety precautions for its removal after the reaction?

Answer: This is a critical safety concern. Pyrophoric catalysts can ignite spontaneously upon exposure to air, especially when dry and finely divided.[2] The heat generated can ignite residual hydrogen gas and flammable solvents, posing a significant fire or explosion risk.

Causality: The high surface area and reactive nature of catalysts like Raney Nickel allow for rapid, exothermic oxidation when exposed to atmospheric oxygen. The key to safe handling is to never allow the catalyst to dry out and to ensure an inert atmosphere until it is fully quenched.[3]

Recommended Solution: Safe Quenching and Filtration The entire workup must be designed to prevent the catalyst from contacting air.

  • Inert Atmosphere: Once the reaction is complete, purge the reaction vessel thoroughly with an inert gas like nitrogen or argon to remove all hydrogen.[1]

  • Quenching (Optional but Recommended): For an added layer of safety, the catalyst can be deactivated ("quenched") in the flask. This is often done by very slowly and carefully adding a solvent with higher water content or a specific quenching agent, depending on the catalyst's nature.

  • Wet Filtration: Perform the filtration using a Celite pad as described above. The most critical step is to keep the filter cake wet with solvent at all times .[1][3] Do not pull air through the cake.

  • Catalyst Disposal: Immediately after filtration, transfer the wet catalyst cake into a container filled with water for storage before disposal. Clearly label it as "Pyrophoric Catalyst Waste."

Filtration Method Typical Efficiency Key Advantage Common Application
Standard Filter PaperLow to ModerateSimplicity, Low CostRemoval of coarse, non-pyrophoric solids
Celite® Pad Filtration High (>99%) Traps fine particles, essential for safety Standard for Pd/C, Raney Ni, PtO₂
Sintered Metal FunnelVery High (>99.9%)[4]Reusable, robust, excellent for closed systems[4][5]Industrial processes, high-value catalyst recovery
Part 2: Homogeneous Catalyst & Metal Residue Removal

Homogeneous catalysts (e.g., acid catalysts like p-TsOH, or transition-metal complexes like those of rhodium or ruthenium) are dissolved in the reaction medium. Their removal requires chemical or advanced physical separation techniques.

Question 2.1: My product is visually clean, but ICP-MS analysis shows high levels of residual precious metal (e.g., Palladium, Ruthenium). How do I remove these dissolved metal traces?

Answer: Removing dissolved metal species to parts-per-million (ppm) or even parts-per-billion (ppb) levels is a common challenge in pharmaceutical and fine chemical synthesis. Simple extraction is often insufficient. The choice of method depends on the nature of the metal and the desired level of purity.

Causality: The metal is present as a dissolved ionic or organometallic species. Removal requires a method that can selectively bind to or adsorb these species, allowing for their separation from the desired diol product.

dot

Homogeneous_Catalyst_Removal_Decision_Tree cluster_methods Select Purification Method cluster_considerations Key Considerations Start High Residual Metal (e.g., Pd, Ru, Rh)? M1 Adsorption: Activated Carbon Start->M1 Common Choice M2 Scavenging: Functionalized Resin/Silica Start->M2 High Selectivity M3 Chelation + Extraction: EDTA Wash Start->M3 Aqueous Workup M4 Advanced: Ion Exchange / OSN Start->M4 High Efficiency C1 Cost & Scalability M1->C1 C2 Target Purity (ppm/ppb) M2->C2 C4 Product Sensitivity M3->C4 C3 Catalyst Type & Oxidation State M4->C3

Caption: Decision tree for selecting a purification method.

Recommended Solutions:

  • Adsorption on Activated Carbon: This is often the first choice due to its effectiveness, low cost, and operational simplicity.[6] Activated carbon has a high surface area and can adsorb a wide range of metal species, particularly palladium.[6][7]

  • Metal Scavengers: These are solid supports (typically silica or polymer resins) functionalized with groups that have a high affinity for specific metals.[8] For example, a thiol-functionalized silica resin is highly effective at scavenging palladium. This method offers high selectivity and can achieve very low residual metal levels.

  • Chelation: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) form stable, water-soluble complexes with metal ions.[9][10] By adding a chelating agent to an aqueous wash, you can effectively pull the metal catalyst out of the organic phase. This is particularly useful for removing metal salts from workups.[11]

  • Ion-Exchange Resins: These are solid acid or base resins that can trap ionic catalysts.[12][13] For example, a strong acid cation exchange resin can be used to capture cationic metal complexes.[14]

Technique Mechanism Pros Cons
Activated Carbon AdsorptionLow cost, broadly effective for many metals (esp. Pd)[6]Can sometimes adsorb product, requires filtration
Metal Scavengers Covalent/Coordinate BondingHigh selectivity, very high efficiencyHigher cost, specific to certain metals
Chelation (e.g., EDTA) Complexation & ExtractionGood for removing metal salts, cost-effective[9][11]Requires biphasic system, may not remove all complex types
Ion-Exchange Resin Ion ExchangeCan be highly effective, regenerable[14]Product must be stable to the resin, pH constraints

Question 2.2: I used a Brønsted or Lewis acid catalyst (e.g., p-TsOH, H₂SO₄, Amberlyst® resin) for a diol protection/deprotection step. How do I ensure its complete removal?

Answer: Residual acid can degrade your diol over time or interfere with subsequent reactions. Removal is typically straightforward.

Causality: Acidic catalysts are removed by neutralization, converting them into salts that have different solubility profiles, allowing for their separation.

Recommended Solutions:

  • Aqueous Basic Wash: For dissolved acids like p-TsOH or H₂SO₄, performing a liquid-liquid extraction with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, is standard practice.[15] The acid is neutralized to its corresponding salt, which is soluble in the aqueous phase and thus removed from the organic product layer.

  • Filtration: If you used a solid acid catalyst like a sulfonic acid-functionalized ion-exchange resin (e.g., Amberlyst®), the catalyst is simply filtered off at the end of the reaction.[12][16] This is a major advantage of using such heterogeneous catalysts.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Filtration of a Heterogeneous Catalyst (e.g., Pd/C)

  • Setup: Assemble a Büchner or fritted glass funnel for vacuum filtration. Place a piece of filter paper that fits the funnel perfectly (no creases).

  • Slurry Preparation: In a small beaker, add 2-3 spoonfuls of Celite® to a small amount of the reaction solvent to create a thin slurry.

  • Pad Formation: Wet the filter paper with the solvent. Turn on the gentle vacuum and swirl the Celite® slurry, then pour it carefully onto the center of the filter paper. The goal is to create an even, level pad approximately 1-2 cm thick. Wash the pad with a little more fresh solvent to settle it.

  • Filtration: Carefully decant the bulk of the reaction mixture onto the Celite® pad, trying not to disturb the surface.

  • Washing: Once the liquid level reaches the surface of the cake, add fresh, cold solvent to wash the cake and recover any remaining product. Repeat 2-3 times. Crucially, do not let the cake run dry, especially if the catalyst is pyrophoric. [1]

  • Collection: The combined filtrate contains your purified product.

Protocol 2: Removal of Dissolved Metal Catalyst with Activated Carbon

  • Preparation: To your crude product solution (after filtering off any heterogeneous catalyst, if applicable), add 5-10 wt% of activated carbon. The exact amount may require optimization.[6]

  • Stirring: Stir the mixture vigorously at room temperature for 1-3 hours. The process can sometimes be accelerated with gentle heating, but check the thermal stability of your product first.

  • Removal of Carbon: The activated carbon, now containing the adsorbed metal, must be removed. This is done by filtering the mixture through a Celite® pad as described in Protocol 1.

  • Analysis: Concentrate the filtrate and analyze for residual metal content (e.g., by ICP-MS) to confirm the effectiveness of the treatment.

References
  • Powder Systems. (2023, June 6).
  • Royal Society of Chemistry. (n.d.). Green Chemistry. RSC Publishing.
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  • BenchChem. (2025).
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  • BenchChem. (2025). Diene Diol Synthesis: A Technical Support Guide to Common Side Products.
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  • MDPI. (n.d.). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance.
  • Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols - PMC.
  • Frontiers. (n.d.). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols.
  • Organic Syntheses. (n.d.). Procedure.
  • Biosynth. (n.d.). 5-Methylhexane-1,5-diol | 1462-11-9 | BAA46211.
  • Google Patents. (n.d.). US5922888A - Process for removal of diol as impurity in cyclic carbonic acid ester.
  • Chemsrc. (2025, August 28). 5-methylhexane-1,5-diol | CAS#:1462-11-9.
  • Chemistry Steps. (n.d.).

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Troubleshooting

Technical Support Center: Scaling Up 5-Methylhexane-1,5-diol Synthesis from Lab to Pilot Plant

Welcome to the technical support center for the synthesis and scale-up of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical info...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Methylhexane-1,5-diol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure a safe and efficient transition from laboratory-scale experiments to pilot plant production.

Overview of 5-Methylhexane-1,5-diol Synthesis

5-Methylhexane-1,5-diol is a valuable chemical intermediate. A common and effective laboratory-scale synthesis involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a lactone, like γ-caprolactone. This method is favored for its high yield and selectivity. However, scaling up this synthesis presents several challenges, including managing the exothermic nature of the Grignard reaction, ensuring safety, and optimizing purification processes for larger quantities.

Reaction Pathway

The synthesis proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl group of the lactone. This opens the lactone ring to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield the desired diol after an aqueous workup.

DOT Diagram: Synthesis of 5-Methylhexane-1,5-diol

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_workup Workup cluster_products Product gamma_Caprolactone γ-Caprolactone Intermediate Magnesium Alkoxide Intermediate gamma_Caprolactone->Intermediate + 2 MeMgBr in THF MeMgBr 2 eq. Methylmagnesium Bromide (Grignard Reagent) MeMgBr->Intermediate Diol 5-Methylhexane-1,5-diol Intermediate->Diol + H3O+ H3O_plus Aqueous Acid (e.g., aq. NH4Cl) H3O_plus->Diol

Caption: Reaction scheme for the synthesis of 5-Methylhexane-1,5-diol.

Experimental Protocols

Laboratory Scale Synthesis of 5-Methylhexane-1,5-diol

This protocol outlines the synthesis of 5-Methylhexane-1,5-diol on a laboratory scale.

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • γ-Caprolactone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of methyl iodide in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.

  • Reaction with Lactone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. A solution of γ-caprolactone in the same anhydrous solvent is added dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude diol can be further purified by vacuum distillation.

Pilot Plant Scale-Up Considerations

Scaling up the synthesis of 5-Methylhexane-1,5-diol requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Reaction Vessel Glass flask (e.g., 1 L)Glass-lined or stainless steel reactor (e.g., 50-100 L)Material compatibility, heat transfer, and agitation efficiency are critical.
Reagent Addition Dropping funnelMetering pumpsPrecise control of addition rates is crucial to manage the exotherm.[1]
Temperature Control Ice bath, heating mantleReactor jacket with heating/cooling fluidEfficient heat removal is paramount to prevent runaway reactions.[2][3][4]
Agitation Magnetic stirrerMechanical overhead stirrerProper mixing is essential to ensure homogeneity and efficient heat transfer.
Work-up Separatory funnelJacketed reactor with a bottom outlet valve, extraction unitHandling larger volumes requires dedicated equipment for safe and efficient phase separation and extraction.
Purification Laboratory distillationWiped-film evaporator or fractional distillation columnEfficient purification of larger quantities to meet purity specifications.
Safety Fume hood, standard PPEBlast shields, emergency quench systems, remote monitoringEnhanced safety measures are necessary to mitigate the risks of large-scale Grignard reactions.[4][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 5-Methylhexane-1,5-diol.

Q1: The Grignard reaction fails to initiate.

  • Possible Cause: The presence of moisture in the glassware or solvent. Grignard reagents are extremely sensitive to water.[6][7]

  • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use freshly distilled, anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q2: A significant amount of a greasy solid forms during the reaction, leading to poor stirring and low yield.

  • Possible Cause: This is often due to the precipitation of magnesium alkoxides. This issue is more pronounced at higher concentrations.

  • Solution: Use a higher dilution of the reaction mixture. Ensure efficient stirring to maintain a mobile slurry. For pilot-plant scale, the reactor's agitator design is critical.

Q3: The reaction exotherm is difficult to control during the addition of the lactone.

  • Possible Cause: The rate of addition of the lactone is too fast, or the cooling system is inefficient.

  • Solution: Slow down the addition rate of the lactone. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale.[4][8] In a pilot plant setting, consider using a semi-batch process where the Grignard reagent is added to the lactone solution to better control the concentration of the reactive species.

Q4: Emulsions form during the aqueous workup, making phase separation difficult.

  • Possible Cause: Finely divided magnesium salts can stabilize emulsions.

  • Solution: Add a saturated solution of sodium chloride (brine) to "break" the emulsion.[9] Gentle stirring, rather than vigorous shaking, during extraction can also help prevent emulsion formation. On a larger scale, allowing the mixture to stand for a period may be necessary for the phases to separate.

Q5: The final product is contaminated with a significant amount of a non-polar impurity.

  • Possible Cause: This is likely a Wurtz coupling byproduct, formed from the reaction of the Grignard reagent with unreacted methyl iodide.

  • Solution: Ensure the methyl iodide is added slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. This minimizes the side reaction. The byproduct can typically be removed during the final purification by fractional distillation.[9]

DOT Diagram: Troubleshooting Workflow

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Low Yield or Impure Product Check_Initiation Grignard Reaction Initiation? Problem->Check_Initiation Check_Exotherm Exotherm Control Issue? Check_Initiation->Check_Exotherm Yes Sol_Initiation Dry Glassware/Solvents, Activate Mg Check_Initiation->Sol_Initiation No Check_Workup Workup Complications? Check_Exotherm->Check_Workup No Sol_Exotherm Slow Addition, Efficient Cooling Check_Exotherm->Sol_Exotherm Yes Check_Purity Final Product Purity? Check_Workup->Check_Purity No Sol_Workup Add Brine, Gentle Mixing Check_Workup->Sol_Workup Yes Sol_Purity Optimize Distillation, Check for Byproducts Check_Purity->Sol_Purity Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this Grignard reaction?

  • The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled. The solvents used (diethyl ether, THF) are highly flammable, and Grignard reagents themselves can be pyrophoric.[5][6] Proper engineering controls and emergency procedures are essential.

Q2: Can alternative, safer solvents be used for this reaction?

  • While diethyl ether and THF are the most common solvents, other less volatile ethers such as 2-methyl-THF or cyclopentyl methyl ether (CPME) can be considered, especially for higher reaction temperatures. However, the reactivity of the Grignard reagent may be affected, and optimization would be required.

Q3: How can the purity of the final product be improved at a larger scale?

  • For pilot plant scale, purification is often achieved through fractional vacuum distillation or wiped-film evaporation. The choice of method depends on the boiling point of the diol and the nature of the impurities.[10] Careful control of distillation parameters such as pressure, temperature, and reflux ratio is critical for achieving high purity.

Q4: Are there any in-process controls (IPCs) that can be implemented during the reaction?

  • Yes, monitoring the reaction temperature is a critical IPC. On a larger scale, techniques like in-situ infrared (IR) spectroscopy can be used to monitor the concentration of the Grignard reagent and the lactone, providing real-time information about the reaction progress and helping to ensure safety.[1][2]

Q5: What are the typical yields for this reaction at the laboratory and pilot plant scales?

  • In the laboratory, yields of 70-85% are commonly reported. When scaling up to a pilot plant, it is not uncommon to see a slight decrease in yield initially as the process is optimized. With proper control of reaction parameters, yields of 65-80% can be achieved on a larger scale.

References

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE.
  • Technical Support Center: Scaling Up Grignard Purific
  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). American Chemical Society.
  • Developing SOPs for Hazardous Chemical Manipul
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
  • Grignard Reaction. (2025). American Chemical Society.
  • Biosynthesis of lactones from diols mediated by an artificial flavin. (2021). PMC - NIH.
  • (PDF) Biosynthesis of lactones from diols mediated by an artificial flavin.
  • for the use of hazardous materials or equipment.
  • What are Grignard reagent preparation precautions during prepar
  • Synthesis of functionalized lactones: catalytic cross-coupling of 1,2-diols and allylic alcohols. (2025).
  • Diol Separ
  • Production of lactones
  • 5-Methylhexane-1,5-diol | 1462-11-9 | BAA46211. Biosynth.
  • Process for the separation and purification of a mixed diol stream.
  • Mild and Chemoselective Synthesis of Lactones from Diols Using a Novel Metal−Ligand Bifunctional Catalyst.
  • Hydrophilic and organophilic pervaporation of industrially important α,β and α,ω-diols. (2021). NIH.
  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR | Request PDF. (2025).
  • Process for the purification of linear diols or polyols contaminated by cyclic diols or polyols. (1999).
  • Purification of diols from aqueous and organic systems in comparison..
  • 5-methylhexane-1,5-diol | CAS#:1462-11-9. (2025). Chemsrc.
  • 5-Methyl-1,5-hexanediol | C7H16O2 | CID 11137210. PubChem.
  • 1462-11-9 | 5-Methylhexane-1,5-diol. AiFChem.
  • 5-methylhexane-1,5-diol - C7H16O2 | CSSB00000730039. Chem-Space.
  • 1,5-pentanediol. Organic Syntheses Procedure.
  • What are the uses and synthesis routes of 1,5-Pentanediol?. (2024). ChemicalBook.
  • gamma-Hexalactone | C6H10O2 | CID 12756. PubChem.
  • 1,5-Dihydroxynaphthalene | C10H6(OH)2 | CID 6749. PubChem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Diols in Asymmetric Synthesis: A Prospective Look at 5-Methylhexane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical determinant of stereochemical control. While a pantheon o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is a critical determinant of stereochemical control. While a pantheon of well-established chiral diols, such as those derived from BINOL and TADDOL, have demonstrated broad utility and high efficacy, the exploration of novel, structurally simpler, and potentially more cost-effective alternatives is a perpetual frontier in process development and discovery. This guide provides a comparative overview of the established chiral diols and introduces 5-Methylhexane-1,5-diol, a structurally simple chiral diol, offering a prospective analysis of its potential role in asymmetric transformations.

The Landscape of Chiral Diols in Asymmetric Synthesis

Chiral diols are a cornerstone of asymmetric synthesis, capable of forming chiral environments that effectively bias the stereochemical outcome of a reaction. Their utility spans a wide range of applications, from serving as chiral ligands for metal-catalyzed reactions to acting as organocatalysts themselves.[1][2] The most successful and widely employed chiral diols often possess C₂ symmetry, which reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical analysis and often leading to higher enantioselectivities.

Two of the most prominent classes of chiral diols are BINOL and TADDOL.

  • BINOL (1,1'-Bi-2-naphthol): This axially chiral diol is renowned for its rigid backbone and tunable steric and electronic properties through substitution at the 3, 3', 6, and 6' positions.[3][4] Its derivatives have been successfully applied in a vast array of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.[5]

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are characterized by their C₂ symmetry and highly tunable steric environment based on the aryl substituents.[1] They have proven to be highly effective in a variety of reactions, including nucleophilic additions to carbonyl compounds.

The success of these scaffolds lies in their ability to form well-defined, rigid chiral environments around a reactive center. However, their synthesis can be multi-step and the resulting catalysts can be expensive, prompting the search for simpler, more accessible alternatives.

Introducing 5-Methylhexane-1,5-diol: A Structurally Simple Chiral Diol

5-Methylhexane-1,5-diol presents a departure from the structural complexity of BINOL and TADDOL. Its chirality stems from a single stereocenter at the C5 position.

Chemical Structure:

Key Structural Features:

  • Aliphatic Backbone: Unlike the aromatic and rigid backbones of BINOL and TADDOL, 5-Methylhexane-1,5-diol possesses a flexible, acyclic aliphatic chain.

  • Primary and Tertiary Hydroxyl Groups: The presence of both a primary and a tertiary hydroxyl group offers differential reactivity, which could be exploited in the synthesis of chiral ligands or auxiliaries.

  • Single Stereocenter: The chirality arises from a single stereogenic center at the C5 position.

A Prospective Comparison: 5-Methylhexane-1,5-diol vs. Established Chiral Diols

A direct experimental comparison of 5-Methylhexane-1,5-diol with established chiral diols is currently hampered by a lack of published data on its application in asymmetric synthesis. However, a theoretical comparison based on its structural features can provide valuable insights into its potential advantages and disadvantages.

Feature5-Methylhexane-1,5-diolBINOL/TADDOL Derivatives
Backbone Flexible, aliphaticRigid, aromatic/cyclic
Symmetry Asymmetric (C₁)C₂ symmetric
Synthesis Potentially simpler, from chiral pool or asymmetric synthesisMulti-step synthesis
Tunability Limited to modifications of the hydroxyl groups or backboneHighly tunable via substitution on the aromatic rings
Predicted Performance Potentially lower enantioselectivity due to flexibilityHigh enantioselectivity due to rigid, well-defined chiral pocket
Potential Applications As a chiral building block, or in reactions where flexibility is tolerated or advantageousBroad applicability in a wide range of asymmetric transformations

Potential Advantages and Challenges of 5-Methylhexane-1,5-diol

Potential Advantages:

  • Synthetic Accessibility: Chiral 5-Methylhexane-1,5-diol could potentially be synthesized from readily available chiral starting materials or through established asymmetric synthesis methodologies, potentially leading to a lower cost.

  • Novel Reactivity: The conformational flexibility of its aliphatic backbone might offer unique stereochemical outcomes in certain reactions that are not achievable with rigid diols.

  • Solubility: Its aliphatic nature may confer better solubility in a wider range of organic solvents compared to some of the more complex aromatic diols.

Challenges:

  • Conformational Flexibility: The primary challenge for 5-Methylhexane-1,5-diol as a chiral ligand is its conformational flexibility. A well-defined and rigid chiral environment is often crucial for achieving high levels of stereoselectivity. The free rotation around the carbon-carbon single bonds in the hexane chain could lead to multiple competing transition states, resulting in low enantiomeric excess.

  • Lack of C₂ Symmetry: The absence of C₂ symmetry can complicate the stereochemical analysis and may lead to lower enantioselectivities compared to C₂-symmetric ligands.

Experimental Pathways for Evaluation

To empirically assess the potential of 5-Methylhexane-1,5-diol, a systematic experimental investigation would be required. The following workflow outlines a potential approach:

G cluster_0 Synthesis & Characterization cluster_1 Ligand Synthesis & Complexation cluster_2 Catalytic Performance Evaluation cluster_3 Analysis & Optimization Synthesis Enantioselective Synthesis of (R)- and (S)-5-Methylhexane-1,5-diol Characterization Spectroscopic and Chiroptical Characterization Synthesis->Characterization Ligand_Synthesis Derivatization to form chiral ligands (e.g., phosphites, phosphoramidites) Characterization->Ligand_Synthesis Complexation Complexation with various metal precursors (e.g., Rh, Ru, Ir, Cu) Ligand_Synthesis->Complexation Screening Screening in benchmark asymmetric reactions (e.g., hydrogenation, hydrosilylation, allylic alkylation) Complexation->Screening Comparison Direct comparison with standard chiral ligands (e.g., BINAP, TADDOL-derived) Screening->Comparison Analysis Determination of enantiomeric excess (ee%) and yield Comparison->Analysis Optimization Optimization of reaction conditions (solvent, temperature, pressure) Analysis->Optimization

Caption: Proposed workflow for the evaluation of 5-Methylhexane-1,5-diol in asymmetric catalysis.
Protocol: Enantioselective Synthesis of 5-Methylhexane-1,5-diol

A potential route to chiral 5-Methylhexane-1,5-diol could involve the asymmetric reduction of a corresponding keto-alcohol or the use of a chiral building block approach. For instance, an asymmetric transfer hydrogenation of 5-hydroxy-5-methylhexan-2-one could yield the chiral diol.

Example Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a nitrogen-flushed Schlenk tube, dissolve the chiral catalyst (e.g., a Ru- or Rh-based complex with a chiral diamine or amino alcohol ligand) in an appropriate solvent (e.g., isopropanol).

  • Reaction Setup: To this solution, add 5-hydroxy-5-methylhexan-2-one.

  • Reaction: Stir the mixture at the desired temperature for the required time, monitoring the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography to obtain the enantiomerically enriched 5-Methylhexane-1,5-diol.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Conclusion: A Call for Exploration

While 5-Methylhexane-1,5-diol remains an underexplored molecule in the context of asymmetric catalysis, its simple, chiral, and aliphatic nature presents an intriguing starting point for the development of new chiral ligands and auxiliaries. Its conformational flexibility is a significant hurdle to overcome for achieving high enantioselectivity. However, in the ever-expanding field of asymmetric synthesis, there may be specific applications where such flexibility could be advantageous or where derivatization strategies could be employed to impart the necessary rigidity. The true potential of 5-Methylhexane-1,5-diol awaits empirical validation through systematic synthesis and catalytic screening. This guide serves not as a definitive comparison based on existing data, but as a prospective analysis to encourage the scientific community to explore the utility of this simple, yet potentially valuable, chiral building block.

References

  • MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link][1]

  • ResearchGate. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link][2]

  • NIH. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link][6]

  • SciSpace. Catalytic, Enantioselective Synthesis of 1,2‐anti‐Diols by Asymmetric Ring‐Opening/Cross‐Metathesis. [Link][7]

  • PubMed Central. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link][5]

  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link][8]

  • Wikipedia. Chiral auxiliary. [Link][9]

  • Scilit. Diastereo- and Enantioselective Synthesis of syn- and anti-1,2-Diol Units by Asymmetric Aldol Reactions. [Link]

  • ACS Publications. Ru-Catalyzed Enantioselective Hydrogenation of Diaryl 1,4-Diketones: Synthesis of Chiral 1,4-Diarylbutane-1,4-Diols. [Link][10]

  • Organic Chemistry Portal. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. [Link][3]

  • PubChem. 5-Methyl-1,5-hexanediol. [Link][11]

  • Chemsrc. 5-methylhexane-1,5-diol. [Link][12]

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Comparative

A Comparative Guide to Validated Analytical Methods for 5-Methylhexane-1,5-diol Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities and their metabolites is a cornerstone of preclinical and clinical research. 5-Methylhexane-1,5-d...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities and their metabolites is a cornerstone of preclinical and clinical research. 5-Methylhexane-1,5-diol, a diol with potential applications in various industrial and pharmaceutical contexts, requires robust and validated analytical methods for its precise measurement in diverse matrices. This guide provides an in-depth comparison of the most suitable analytical techniques for the quantification of 5-Methylhexane-1,5-diol, grounded in established scientific principles and regulatory expectations. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering insights into method development, validation, and practical implementation.

The Analytical Challenge of Diols

Diols, such as 5-Methylhexane-1,5-diol, present a unique set of analytical challenges. Their polar nature, stemming from the two hydroxyl groups, can lead to poor volatility and peak tailing in gas chromatography, while their lack of a strong chromophore can limit sensitivity in UV-based liquid chromatography detection. Consequently, method development often necessitates strategies to overcome these limitations, such as chemical derivatization for GC-based methods or the use of highly sensitive mass spectrometric detection for both GC and LC approaches.

The validation of any analytical method intended for regulatory submission must adhere to stringent guidelines set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines ensure the reliability, reproducibility, and accuracy of the analytical data.[1][2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a diol like 5-Methylhexane-1,5-diol, direct analysis by GC is often hampered by its low volatility and high polarity.[7] To address this, a derivatization step is typically employed to convert the polar hydroxyl groups into less polar, more volatile functional groups.

The Rationale Behind Derivatization

Derivatization in GC analysis serves several key purposes:

  • Increased Volatility: By replacing the active hydrogens of the hydroxyl groups, intramolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.[8]

  • Improved Chromatographic Performance: Derivatized analytes tend to exhibit more symmetrical peak shapes and reduced tailing on common GC columns.[7]

  • Enhanced Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can significantly enhance the response of an electron capture detector (ECD) or provide characteristic mass fragments for MS detection.[8]

The most common derivatization techniques for alcohols and diols are silylation and acylation.[8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active protons with a trimethylsilyl (TMS) group.[9]

Experimental Workflow for GC-MS Analysis

A typical workflow for the quantification of 5-Methylhexane-1,5-diol using GC-MS would involve sample preparation, derivatization, and instrumental analysis.

Caption: Workflow for GC-MS analysis of 5-Methylhexane-1,5-diol.

Detailed Experimental Protocol: GC-MS with Silylation
  • Sample Preparation:

    • To a 1 mL aliquot of the biological matrix (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar diol).

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Vortex and centrifuge the sample to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.[9]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Sensitivity and Specificity

LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including polar molecules that are not amenable to GC analysis without derivatization.[10][11] For 5-Methylhexane-1,5-diol, LC-MS/MS offers a direct route of analysis, potentially circumventing the need for derivatization.

The Advantages of LC-MS/MS
  • Direct Analysis: In many cases, diols can be analyzed directly without derivatization, simplifying sample preparation and reducing potential sources of error.

  • High Sensitivity: Tandem mass spectrometry (MS/MS) provides excellent sensitivity by monitoring specific precursor-to-product ion transitions, minimizing background noise.

  • High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures high specificity, as it is unlikely that interfering compounds will have the same precursor ion, product ion, and retention time as the analyte of interest.

  • Versatility: LC-MS/MS can be applied to a wide range of biological matrices, including plasma, serum, urine, and tissue homogenates.[12]

Experimental Workflow for LC-MS/MS Analysis

The workflow for LC-MS/MS is generally more streamlined than for GC-MS, as the derivatization step is often omitted.

Caption: Workflow for LC-MS/MS analysis of 5-Methylhexane-1,5-diol.

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • To a 100 µL aliquot of the biological matrix, add an appropriate internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and either inject directly or evaporate and reconstitute in the initial mobile phase.

    • Alternatively, for cleaner samples and higher sensitivity, solid-phase extraction (SPE) can be employed.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined during method development).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor and product ions for the analyte and internal standard.

Method Validation: Ensuring Data Integrity

Regardless of the chosen technique, a rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[13][14][15] The key validation parameters, as outlined by the FDA and EMA, are summarized in the table below.[1][5]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[12]
Linearity & Range The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits.
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3.
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards that represent 100% recovery.Consistent and reproducible recovery is more important than 100% recovery.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

Comparative Summary of Analytical Methods

FeatureGC-MSLC-MS/MS
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by tandem mass spectrometry.
Sample Preparation Typically requires LLE or SPE followed by mandatory derivatization.Often simpler, involving protein precipitation or SPE. Derivatization is usually not required.
Sensitivity Good to excellent, depending on the derivatization agent and MS detector.Excellent, often superior to GC-MS for polar compounds.
Specificity Good, based on retention time and mass spectrum.Excellent, due to the combination of chromatographic separation and MRM transitions.
Throughput Lower, due to longer run times and the additional derivatization step.Higher, with typical run times of a few minutes.
Cost Generally lower initial and operational costs compared to LC-MS/MS.Higher initial instrument cost and potentially higher operational costs.
Analyst Expertise Requires expertise in derivatization techniques and GC troubleshooting.Requires expertise in LC and mass spectrometry.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable and powerful techniques for the quantification of 5-Methylhexane-1,5-diol. The choice between the two will depend on the specific requirements of the study, including the required sensitivity, the nature of the biological matrix, sample throughput needs, and available instrumentation.

  • LC-MS/MS is generally the recommended approach for the bioanalysis of 5-Methylhexane-1,5-diol, particularly in a drug development setting. Its high sensitivity, specificity, and ability to analyze the compound directly without derivatization offer significant advantages in terms of method robustness and sample throughput.

  • GC-MS remains a strong alternative, especially if an LC-MS/MS system is not available. While the requirement for derivatization adds a layer of complexity to the sample preparation, a well-validated GC-MS method can provide accurate and reliable data.

Ultimately, the successful implementation of any analytical method for 5-Methylhexane-1,5-diol quantification hinges on a thorough method development process and a comprehensive validation that adheres to regulatory guidelines. This ensures the generation of high-quality data that can be confidently used to support critical decisions in research and development.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • PubMed Central. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]

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  • Chemistry LibreTexts. (2023). Derivatization. [Link]

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  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. [Link]

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubMed Central. (n.d.). Bioanalytical method validation: An updated review. [Link]

  • PubChem. (n.d.). 5-Methyl-1,5-hexanediol. [Link]

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  • PubChem. (n.d.). 5-Methyl-1-phenylhexane-1,4-diol. [Link]

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  • ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. [Link]

  • Agilent. (2011). Diols Enantiomer separation of underivatized diols. [Link]

  • Chemsrc. (2025). 5-methylhexane-1,5-diol. [Link]

  • PubMed Central. (n.d.). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. [Link]

  • National Institutes of Health. (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils. [Link]

  • PubChem. (n.d.). 5-Methylhexane-1,2-diol. [Link]

  • PubMed. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. [Link]

  • PubMed Central. (n.d.). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. [Link]

  • Protocols.io. (2024). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. [Link]

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Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of 5-Methylhexane-1,5-diol Derivatives

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. The stereochemical purity of a molecule can pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound characterization. The stereochemical purity of a molecule can profoundly influence its pharmacological activity, toxicity, and overall therapeutic efficacy. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 5-Methylhexane-1,5-diol and its derivatives. We will delve into the methodologies of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and comparative data to inform your method selection.

Introduction: The Significance of Stereoisomeric Purity

5-Methylhexane-1,5-diol possesses a stereocenter at the C5 position, leading to the existence of (R)- and (S)-enantiomers. In the synthesis of chiral drugs and other bioactive molecules, this diol can serve as a critical chiral building block. Consequently, the ability to accurately quantify the enantiomeric composition of this intermediate and its subsequent derivatives is paramount for ensuring the stereochemical integrity of the final product. This guide will equip you with the foundational knowledge and practical insights to confidently select and implement the most suitable analytical method for your research needs.

Comparative Overview of Analytical Techniques

The choice of an analytical method for determining the enantiomeric excess of 5-Methylhexane-1,5-diol derivatives is contingent on several factors, including the volatility of the analyte, the required level of accuracy and precision, available instrumentation, and sample throughput considerations. Chiral GC and HPLC are direct methods that rely on the differential interaction of enantiomers with a chiral stationary phase, while NMR spectroscopy, in this context, is an indirect method that requires the formation of diastereomers with a chiral derivatizing agent.

Technique Principle Typical Stationary/Mobile Phase or Reagent Key Advantages Key Limitations
Chiral Gas Chromatography (GC) Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Stationary Phase: Cyclodextrin derivatives (e.g., β-cyclodextrin) on a capillary column.High resolution, speed, and sensitivity for volatile and thermally stable compounds.[1]Requires the analyte to be volatile and thermally stable; may require derivatization to increase volatility.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers in the liquid phase based on differential partitioning between a liquid mobile phase and a chiral stationary phase.Stationary Phase: Polysaccharide-based (e.g., cellulose or amylose derivatives).[2] Mobile Phase: Typically n-Hexane/Isopropanol mixtures.Broad applicability, high accuracy, and well-established for a wide range of compounds.[3]Can be more time-consuming than GC; requires method development for optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals for each enantiomer.Chiral Derivatizing Agent: Mosher's acid (MTPA) or chiral boronic acids.[4][5]Rapid analysis, provides structural information, and can be non-destructive to the sample.Lower sensitivity compared to chromatographic methods; requires a chiral derivatizing agent and may have overlapping signals.

In-Depth Methodologies and Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[1] For aliphatic diols like 5-Methylhexane-1,5-diol, derivatized cyclodextrins are excellent chiral stationary phases due to their ability to form transient diastereomeric inclusion complexes with the analytes.[6][7]

1. Instrumentation and Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase.

  • Carrier Gas: Hydrogen or Helium.

  • Solvents: High-purity hexane for sample dilution.

  • Sample: A solution of the 5-Methylhexane-1,5-diol derivative in hexane (approximately 1 mg/mL).

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Illustrative Data:

Enantiomer Retention Time (min) Peak Area
(R)-5-Methylhexane-1,5-diol15.295000
(S)-5-Methylhexane-1,5-diol15.85000

Calculated ee: [ (95000 - 5000) / (95000 + 5000) ] * 100 = 90%

Diagram of the Chiral GC Workflow:

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis prep Dissolve Diol Derivative in Hexane inject Inject Sample prep->inject separate Separation on Chiral Cyclodextrin Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for the separation of a broad range of chiral compounds, including alcohols and diols.[3] Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are particularly effective.[2][8]

1. Instrumentation and Materials:

  • HPLC System with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample: A solution of the 5-Methylhexane-1,5-diol derivative (e.g., a benzoate ester for UV detection) dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm (for a benzoate derivative).

  • Injection Volume: 10 µL.

3. Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for GC analysis.

Illustrative Data:

Enantiomer Retention Time (min) Peak Area
(S)-Derivative8.5120000
(R)-Derivative10.210000

Calculated ee: [ (120000 - 10000) / (120000 + 10000) ] * 100 = 84.6%

Diagram of the Chiral HPLC Workflow:

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep Dissolve Diol Derivative in Mobile Phase inject Inject Sample prep->inject separate Separation on Polysaccharide Chiral Stationary Phase inject->separate detect UV/RI Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess when coupled with a chiral derivatizing agent (CDA).[4] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic example of a CDA that reacts with alcohols to form diastereomeric esters.[9] These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.

Due to the presence of a primary and a tertiary alcohol in 5-Methylhexane-1,5-diol, derivatization with Mosher's acid chloride will preferentially occur at the less sterically hindered primary alcohol.

1. Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • High-quality NMR tubes.

  • (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride.

  • Anhydrous pyridine and deuterated chloroform (CDCl₃).

  • The 5-Methylhexane-1,5-diol sample.

  • Anhydrous reaction vial and magnetic stirrer.

2. Derivatization Procedure (perform for both R- and S-MTPA chloride in separate vials):

  • Dissolve approximately 5 mg of the 5-Methylhexane-1,5-diol in 0.5 mL of anhydrous pyridine in a dry reaction vial.

  • Add a 1.2 molar equivalent of (R)-(-)-MTPA chloride to the solution.

  • Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a few drops of water.

  • Extract the product with diethyl ether and wash with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Repeat the procedure with (S)-(+)-MTPA chloride.

3. NMR Analysis:

  • Dissolve the resulting diastereomeric esters in CDCl₃.

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Identify a well-resolved proton signal that is sensitive to the chiral center. For the mono-ester of 5-Methylhexane-1,5-diol, the protons on the carbon adjacent to the newly formed ester (C1) are good candidates.

  • Integrate the corresponding signals for the two diastereomers in the spectrum of the reaction mixture of your unknown sample with one of the MTPA enantiomers.

4. Data Analysis: The enantiomeric excess is calculated from the integrals of the well-resolved signals corresponding to the two diastereomers: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.

Illustrative Data (¹H NMR):

Diastereomer Chemical Shift (ppm) Integral
(R)-diol-(S)-MTPA ester4.15 (triplet)9.5
(S)-diol-(S)-MTPA ester4.12 (triplet)0.5

Calculated ee: [ (9.5 - 0.5) / (9.5 + 0.5) ] * 100 = 90%

Diagram of the NMR Workflow with Mosher's Acid:

cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis deriv React Diol with (R)- or (S)-MTPA Chloride purify Work-up and Purification deriv->purify dissolve Dissolve Diastereomeric Esters in CDCl₃ purify->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Conclusion and Recommendations

The selection of the optimal method for determining the enantiomeric excess of 5-Methylhexane-1,5-diol derivatives is a critical decision that should be guided by the specific requirements of your project.

  • Chiral GC is an excellent choice for routine analysis of volatile derivatives, offering high resolution and speed.

  • Chiral HPLC provides broader applicability and is the go-to method for less volatile derivatives or when higher accuracy is paramount.

  • NMR spectroscopy with a chiral derivatizing agent is a valuable tool for rapid analysis, especially during reaction optimization, and provides valuable structural confirmation.

For robust and reliable results, particularly in a drug development setting, it is often advisable to use an orthogonal method to confirm the results obtained from the primary technique. For example, a chiral HPLC method can be validated against a chiral GC method to ensure the accuracy of the enantiomeric excess determination.[10][11]

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers can confidently and accurately characterize the stereochemical purity of 5-Methylhexane-1,5-diol derivatives, ensuring the quality and integrity of their chiral molecules.

References

  • Dong, M. W. (2013). Chiral separations in pharmaceutical development. LCGC North America, 31(10), 886-901.
  • Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
  • Ahuja, S. (Ed.). (2011). Chiral separations by chromatography (Vol. 2). Oxford University Press.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. In eMagRes (Vol. 5, pp. 1395-1414). John Wiley & Sons, Ltd.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Kelly, A. M., Pérez-Fuertes, Y., Fossey, J. S., Yeste, S. L., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature protocols, 3(2), 215-219. [Link]

  • Zhang, X., Xu, J., Sun, Z., Bian, G., & Song, L. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC advances, 12(8), 4692-4696. [Link]

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and validation of chiral HPLC method for identification and quantification of (R)-enantiomer in ezetimibe. American Journal of Analytical Chemistry, 3(7), 478. [Link]

  • Chromtech. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • University of Toronto. (2004). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Polysaccharide-based chiral chromatography media in HPLC and SFC. Critical Reviews in Analytical Chemistry, 47(2), 164-178.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Armstrong, D. W., & Hinze, W. L. (1991). Chiral capillary gas chromatography: a highly selective analytical tool. LCGC North America, 9(10), 734-742.
  • PubChem. (n.d.). 5-Methyl-1,5-hexanediol. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-methylhexane-1,5-diol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-1,2-diol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylhexane-2,4-diol. Retrieved from [Link]

  • Zhang, T., Holder, E., & Franco, P. (2013). Immobilized polysaccharide-based chiral stationary phases. In Chiral Separation Techniques (pp. 1-31). Springer, Berlin, Heidelberg.
  • James, T. D., & Bull, S. D. (2008). Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols. Journal of Organic Chemistry, 73(18), 7349-7352.
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  • Curran, D. P., Zhang, Q., & Lu, H. (2010). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. The Journal of organic chemistry, 75(10), 3237-3249. [Link]

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Comparative

Comparative study of catalysts for 5-Methylhexane-1,5-diol synthesis

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 5-Methylhexane-1,5-diol Introduction: Navigating the Synthesis of a Niche Diol 5-Methylhexane-1,5-diol is a chiral diol with potential applications...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for the Synthesis of 5-Methylhexane-1,5-diol

Introduction: Navigating the Synthesis of a Niche Diol

5-Methylhexane-1,5-diol is a chiral diol with potential applications in the synthesis of specialty polymers, pharmaceuticals, and other fine chemicals. Its structure, featuring both a primary and a tertiary alcohol, presents a unique synthetic challenge. A survey of the current scientific literature reveals a notable scarcity of studies dedicated specifically to the synthesis of 5-Methylhexane-1,5-diol. This guide, therefore, adopts a first-principles approach, leveraging established catalytic methodologies for structurally analogous diols to propose and compare potential synthetic routes.

Our focus will be on catalytic hydrogenation and related transformations, as these methods generally offer high efficiency and selectivity. We will explore various catalytic systems, drawing parallels from the synthesis of similar substituted diols to provide a robust, data-driven comparison for researchers and process development scientists.

Proposed Synthetic Pathways and Catalyst Comparison

Two primary retrosynthetic disconnections for 5-Methylhexane-1,5-diol suggest feasible catalytic routes starting from readily available precursors:

  • Route A: Hydrogenation of a γ-lactone precursor.

  • Route B: Reductive cyclization of a keto-ester.

Route A: Hydrogenation of 5-Methyl-γ-hexanolactone

This route involves the ring-opening hydrogenation of 5-methyl-γ-hexanolactone. The selection of the catalyst is critical to achieve high yields and prevent the formation of byproducts.

Ruthenium-based catalysts are well-established for the hydrogenation of lactones to diols. The reaction mechanism is believed to involve the initial hydrogenation of the ester carbonyl group, followed by ring opening.

  • Ruthenium-on-Carbon (Ru/C): This is a workhorse catalyst for this type of transformation. It is relatively inexpensive, robust, and can be used under moderate hydrogen pressures. For the hydrogenation of 3-methyl-1,5-pentanediol, a structurally similar diol, a ruthenium-on-carbon catalyst has been effectively used.

  • Bimetallic Catalysts (e.g., Ru-Re/C): The addition of a second metal, such as Rhenium, can significantly enhance the activity and selectivity of the catalyst by promoting the ring opening of the lactone.

The following table summarizes typical performance data for the hydrogenation of lactones to diols using different catalytic systems.

CatalystSubstrateTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)Reference
5% Ru/Cγ-Valerolactone150-20050-100>95>95General Literature
Ru-Re/CVarious Lactones120-18040-80>98>98General Literature
Route B: Asymmetric Hydrogenation of Ethyl 5-keto-5-methylhexanoate

This route offers the potential for enantioselective synthesis of 5-Methylhexane-1,5-diol, which is often a critical requirement in pharmaceutical applications. This involves the asymmetric hydrogenation of a β-keto ester.

Chiral ruthenium-phosphine complexes are the catalysts of choice for the enantioselective hydrogenation of β-keto esters. The chirality of the resulting diol is dictated by the specific chiral ligand used.

  • Ru-BINAP Catalysts: Ruthenium complexes with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective for this transformation, often providing excellent enantioselectivity.

The enantioselective hydrogenation of various β-keto esters to chiral diols has been extensively studied.

CatalystSubstrateTemperature (°C)Pressure (bar)Yield (%)Enantiomeric Excess (%)Reference
Ru(II)-BINAPEthyl 4-chloroacetoacetate501009899General Literature
Rh(I)-DIPAMPMethyl α-acetamidoacrylate253>9595General Literature

Experimental Protocols

Representative Protocol for Route A: Hydrogenation of 5-Methyl-γ-hexanolactone using Ru/C
  • Catalyst Preparation: In a glovebox, weigh 50 mg of 5% Ru/C and add it to a 100 mL stainless steel autoclave.

  • Reaction Setup: Add a solution of 5-methyl-γ-hexanolactone (1 g, 7.8 mmol) in 20 mL of anhydrous isopropanol to the autoclave.

  • Hydrogenation: Seal the autoclave, purge it three times with nitrogen, and then three times with hydrogen. Pressurize the reactor to 50 bar with hydrogen.

  • Reaction Conditions: Heat the reactor to 150 °C and stir the reaction mixture at 1000 rpm for 12 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst and wash the catalyst with isopropanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain 5-Methylhexane-1,5-diol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes to 5-Methylhexane-1,5-diol.

Synthetic_Routes_to_5_Methylhexane_1_5_diol cluster_route_a Route A: Lactone Hydrogenation cluster_route_b Route B: Asymmetric Hydrogenation Lactone 5-Methyl-γ-hexanolactone Diol_A 5-Methylhexane-1,5-diol Lactone->Diol_A H₂, Ru/C 150°C, 50 bar Ketoester Ethyl 5-keto-5-methylhexanoate Diol_B (R) or (S)-5-Methylhexane-1,5-diol Ketoester->Diol_B H₂, Ru-BINAP 50°C, 100 bar

Validation

The Efficacy of 5-Methylhexane-1,5-diol as a Plasticizer: A Comparative Guide for Polymer Scientists

In the pursuit of novel polymer formulations with tailored properties, the selection of an appropriate plasticizer is paramount. These molecules, when incorporated into a polymer matrix, enhance flexibility, processabili...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel polymer formulations with tailored properties, the selection of an appropriate plasticizer is paramount. These molecules, when incorporated into a polymer matrix, enhance flexibility, processability, and durability by reducing the glass transition temperature (Tg).[1] Diols, a class of organic compounds containing two hydroxyl groups, are frequently employed as plasticizers or as key building blocks for polymeric plasticizers. This guide provides a comparative analysis of the potential efficacy of 5-Methylhexane-1,5-diol, a branched-chain diol, against established linear diols such as 1,2-Propanediol, 1,3-Propanediol, and 1,4-Butanediol.

While direct, comprehensive experimental data on the performance of 5-Methylhexane-1,5-diol as a primary plasticizer is not extensively available in peer-reviewed literature, we can infer its potential behavior based on well-established structure-property relationships within diol plasticizers. This guide will delve into these principles, present available data for common linear diols, and outline the experimental methodologies required for a robust evaluation.

Understanding Plasticizer Efficacy: The Role of Diol Structure

The effectiveness of a diol as a plasticizer is intrinsically linked to its molecular architecture. Key structural features influencing performance include chain length and branching.

  • Chain Length: Increasing the chain length of linear diols generally leads to greater flexibility in the polymer chains. This typically results in a more significant reduction in the glass transition temperature (Tg), tensile strength, and Young's modulus, while enhancing the elongation at break.[2]

  • Branching: The introduction of methyl branches, as seen in 5-Methylhexane-1,5-diol, can have multifaceted effects. Branching can disrupt the packing of polymer chains, which may increase free volume and, consequently, plasticizing efficiency.[3] However, the steric hindrance introduced by branched structures can also restrict segmental mobility of the polymer chains, potentially leading to a less pronounced decrease in Tg compared to a linear diol of similar molecular weight.[4][5] The presence of branched chains has been shown to improve plasticizing properties in some cases.[3]

Comparative Analysis: 5-Methylhexane-1,5-diol vs. Linear Diols

To establish a baseline for comparison, let's examine the known plasticizing effects of common linear diols. The following data, primarily from studies on Poly(vinyl chloride) (PVC), illustrates their performance.

Plasticizer/DerivativePolymerConcentration (phr)Glass Transition Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized PVCPVC0~80-85~40-50<10
1,3-Propanediol DibenzoatePVC4029.521.2380
1,5-Pentanediol DibenzoatePVC4025.120.5410
1,6-Hexanediol DibenzoatePVC4023.819.8420
DEHP (Reference)PVC4027.322.1390

Data synthesized from a study on linear alkyl diol dibenzoates in PVC.[6]

Based on structure-property relationships, we can hypothesize the performance of 5-Methylhexane-1,5-diol:

  • Glass Transition Temperature (Tg) Reduction: The C6 backbone of 5-Methylhexane-1,5-diol suggests it could be an effective plasticizer. However, the methyl branch at the 5-position may introduce some steric hindrance, potentially making its Tg depression slightly less pronounced than a linear C6 diol.

  • Mechanical Properties: The addition of plasticizers generally lowers the tensile strength and increases the elongation at break of a polymer.[7] We would expect 5-Methylhexane-1,5-diol to follow this trend. The degree of change would be dependent on its compatibility and efficiency in separating the polymer chains.

Experimental Evaluation of Plasticizer Efficacy

To rigorously assess the performance of 5-Methylhexane-1,5-diol, a series of standardized experimental protocols should be employed.

Workflow for Evaluating Plasticizer Performance

G cluster_prep Sample Preparation cluster_testing Material Characterization cluster_analysis Data Analysis & Comparison prep1 Polymer & Diol Blending prep2 Melt Compounding prep1->prep2 prep3 Specimen Molding (e.g., ASTM D638 Type V) prep2->prep3 test1 Thermal Analysis (DSC) Measure Tg prep3->test1 Conditioned Specimens test2 Mechanical Testing (Tensile Test) Measure Tensile Strength & Elongation prep3->test2 Conditioned Specimens test3 Hardness Testing (Durometer) prep3->test3 Conditioned Specimens analysis1 Compare Tg Depression test1->analysis1 test2->analysis1 analysis2 Compare Mechanical Properties test2->analysis2 test3->analysis1 analysis3 Evaluate Plasticizer Efficiency analysis1->analysis3 analysis2->analysis3

Caption: Experimental workflow for evaluating diol plasticizer efficacy.

Detailed Experimental Protocols
  • Sample Preparation:

    • Blending: The polymer (e.g., PVC, PLA) and the diol plasticizer are dry blended at various concentrations (e.g., 10, 20, 30, 40 parts per hundred resin - phr).

    • Melt Compounding: The blend is then melt-compounded using a two-roll mill or a twin-screw extruder to ensure homogeneous dispersion of the plasticizer within the polymer matrix.

    • Specimen Molding: Standardized test specimens (e.g., "dog-bone" shape for tensile testing) are prepared by compression molding or injection molding according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).[8]

  • Thermal Analysis - Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more effective plasticizer.[1]

    • Procedure: A small sample of the plasticized polymer is heated at a controlled rate (e.g., 10°C/min) in a DSC instrument. The Tg is identified as a step-change in the heat flow curve.[9]

  • Mechanical Testing - Tensile Test:

    • Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized material.

    • Procedure: The molded "dog-bone" specimens are pulled apart at a constant rate of extension in a universal testing machine until they fracture. The stress-strain curve is recorded to determine the key mechanical properties.[10]

  • Hardness Testing:

    • Objective: To measure the indentation hardness of the plasticized material.

    • Procedure: A durometer (e.g., Shore A or Shore D) is used to measure the resistance of the material to indentation under a specified force.

Logical Framework for Diol Plasticizer Selection

G cluster_diols Diol Candidate Selection cluster_results Performance Outcome start Define Polymer & Performance Requirements diol1 5-Methylhexane-1,5-diol (Branched) start->diol1 diol2 1,2-Propanediol (Linear, Short Chain) start->diol2 diol3 1,4-Butanediol (Linear, Medium Chain) start->diol3 eval Experimental Evaluation (Tg, Mechanical, etc.) diol1->eval diol2->eval diol3->eval res1 Optimal Tg Depression eval->res1 res2 Desired Mechanical Properties eval->res2 res3 Compatibility & Low Migration eval->res3 decision Select Optimal Diol Plasticizer res1->decision res2->decision res3->decision

Caption: Decision framework for selecting a diol plasticizer.

Conclusion and Future Outlook

A direct comparison with linear diols like 1,2-Propanediol, 1,3-Propanediol, and 1,4-Butanediol through the standardized experimental protocols outlined in this guide is the necessary next step. Such studies will not only elucidate the specific performance of 5-Methylhexane-1,5-diol but also contribute to a deeper understanding of the nuanced effects of branched diols as plasticizers. This knowledge will be invaluable for researchers and drug development professionals in the rational design of advanced polymer systems with precisely controlled properties.

References

  • Erythropel, H. C., Börmann, A., Nicell, J. A., Leask, R. L., & Maric, M. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. Polymers, 10(6), 646. [Link]

  • Erythropel, H. C., Börmann, A., Nicell, J. A., Leask, R. L., & Maric, M. (2018). Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. PMC. [Link]

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Comparative

A Researcher's Guide to Specificity: Cross-Reactivity Analysis of 5-Methylhexane-1,5-diol in Biological Assays

In the landscape of drug discovery and molecular biology, the specificity of a small molecule is paramount. While a compound may exhibit high affinity for its intended target, its interactions with other biological molec...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular biology, the specificity of a small molecule is paramount. While a compound may exhibit high affinity for its intended target, its interactions with other biological molecules—often termed off-target effects or cross-reactivity—can lead to unforeseen consequences, including toxicity or a misleading interpretation of its biological role. This guide provides a comprehensive framework for analyzing the cross-reactivity of 5-Methylhexane-1,5-diol, a novel investigational compound.

For the purpose of this illustrative guide, we will consider a hypothetical scenario where 5-Methylhexane-1,5-diol is being developed as a selective inhibitor of "Diol Dehydrogenase X" (DDX), a fictitious enzyme implicated in a metabolic disease. Our objective is to not only characterize its potency against DDX but also to rigorously assess its potential for cross-reactivity against a related enzyme and in a common immunoassay platform.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity can manifest in various ways. In the context of enzymatic assays, a compound may inhibit enzymes with similar active site architecture to the primary target. In immunoassays, the structural similarity of a compound to the target analyte can lead to competitive binding with the detection antibody, resulting in inaccurate quantification.[1][2] A thorough investigation of these potential interactions is a critical step in the preclinical development of any small molecule therapeutic.[3]

This guide will compare 5-Methylhexane-1,5-diol with two structurally similar, commercially available diols: 1,6-Hexanediol and 2,5-Hexanediol. By subjecting all three compounds to a battery of assays, we can establish a specificity profile for our lead compound.

Experimental Design for a Robust Cross-Reactivity Assessment

A well-designed cross-reactivity study should be multi-faceted, incorporating assessments of both on-target potency and off-target interactions. Our experimental workflow is designed to provide a clear, data-driven comparison of 5-Methylhexane-1,5-diol and its structural analogs.

experimental_workflow cluster_synthesis Compound Synthesis & QC cluster_primary_assay Primary Target Engagement cluster_cross_reactivity Cross-Reactivity Assessment cluster_data Data Analysis & Interpretation synthesis Synthesis and Purification of 5-Methylhexane-1,5-diol qc Purity and Identity Confirmation (NMR, LC-MS) synthesis->qc primary_assay Enzyme Inhibition Assay: Diol Dehydrogenase X (DDX) qc->primary_assay Test Compound secondary_enzyme Secondary Enzyme Assay: Alcohol Dehydrogenase (ADH1A) qc->secondary_enzyme Test Compound immunoassay Competitive ELISA qc->immunoassay Test Compound data_analysis IC50 Determination and Comparative Analysis primary_assay->data_analysis secondary_enzyme->data_analysis immunoassay->data_analysis

Figure 1: A schematic of the experimental workflow for assessing the cross-reactivity of 5-Methylhexane-1,5-diol.

Comparative Data Summary

The following tables summarize the hypothetical data generated from our comparative assays.

Table 1: Enzyme Inhibition Profile

CompoundDDX IC50 (µM)ADH1A IC50 (µM)Selectivity Index (ADH1A IC50 / DDX IC50)
5-Methylhexane-1,5-diol5.2> 1000> 192
1,6-Hexanediol78.5> 1000> 12.7
2,5-Hexanediol45.385018.8

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Immunoassay Cross-Reactivity

CompoundCross-Reactivity (%) in Cortisol Competitive ELISA
5-Methylhexane-1,5-diol< 0.1%
1,6-Hexanediol< 0.1%
2,5-Hexanediol1.2%
Cortisol (Positive Control)100%

Cross-reactivity is calculated as (IC50 of cortisol / IC50 of test compound) x 100.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, we present the detailed methodologies for each assay.

Protocol 1: Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against our primary target, DDX, and a secondary, related enzyme, Alcohol Dehydrogenase 1A (ADH1A).[4][5]

Materials:

  • Recombinant human DDX and ADH1A enzymes

  • NAD+ (cofactor)

  • Substrate (e.g., a specific diol for DDX, ethanol for ADH1A)

  • Test compounds (5-Methylhexane-1,5-diol, 1,6-Hexanediol, 2,5-Hexanediol) dissolved in DMSO

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • To each well, add 2 µL of the diluted test compound or DMSO (for control wells).

    • Add 178 µL of assay buffer containing the enzyme (final concentration of 5 nM) and NAD+ (final concentration of 500 µM).

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 20 µL of the substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value.

  • Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm every 30 seconds for 10 minutes. This corresponds to the reduction of NAD+ to NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the DMSO control.

    • Plot the normalized velocities against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

enzyme_inhibition_pathway Substrate Substrate (e.g., Diol) Enzyme Enzyme (DDX or ADH1A) Substrate->Enzyme NAD NAD+ NAD->Enzyme Product Product Enzyme->Product NADH NADH (Abs @ 340 nm) Enzyme->NADH Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme Inhibition

Figure 2: A conceptual diagram of the enzyme inhibition assay.

Protocol 2: Competitive ELISA for Immunoassay Cross-Reactivity

This protocol assesses the potential for the test compounds to cross-react in a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for quantifying small molecules like hormones.[7][8] We will use a commercially available cortisol ELISA kit as a representative example.

Materials:

  • Cortisol ELISA kit (containing cortisol-coated microplate, cortisol-HRP conjugate, anti-cortisol antibody, and TMB substrate)

  • Test compounds (5-Methylhexane-1,5-diol, 1,6-Hexanediol, 2,5-Hexanediol)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard and Sample Preparation: Prepare a standard curve using the cortisol standards provided in the kit. Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the standards, controls, or diluted test compounds to the appropriate wells of the cortisol-coated microplate.

    • Add 50 µL of the anti-cortisol antibody to each well.

    • Add 50 µL of the cortisol-HRP conjugate to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Washing: Aspirate the contents of the wells and wash each well five times with 300 µL of wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark for 15 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Absorbance Measurement: Read the absorbance at 450 nm within 10 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the cortisol concentrations.

    • Determine the concentration of each test compound that results in 50% inhibition of the signal (IC50).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Cortisol / IC50 of Test Compound) x 100.

Conclusion and Future Directions

Based on our hypothetical data, 5-Methylhexane-1,5-diol demonstrates high potency and selectivity for its intended target, DDX, with minimal cross-reactivity against the related enzyme ADH1A and in a representative immunoassay. The methyl group at the 5-position and the specific arrangement of the hydroxyl groups likely contribute to its favorable specificity profile compared to the linear diols, 1,6-Hexanediol and 2,5-Hexanediol.

This guide provides a foundational framework for assessing the cross-reactivity of a novel small molecule. For a comprehensive drug development program, further studies are warranted. These could include broader screening against a panel of related enzymes, assessment in cell-based assays to evaluate off-target effects in a more physiological context, and computational modeling to predict potential off-target interactions.[9][10][11] By employing a systematic and rigorous approach to cross-reactivity profiling, researchers can build a strong foundation for the development of safe and effective therapeutics.

References

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Validation

Cost-effectiveness analysis of different 5-Methylhexane-1,5-diol synthesis routes

An In-Depth Guide to the Cost-Effective Synthesis of 5-Methylhexane-1,5-diol for Research and Development Introduction: The Significance of 5-Methylhexane-1,5-diol 5-Methylhexane-1,5-diol (CAS: 1462-11-9) is a chiral dio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effective Synthesis of 5-Methylhexane-1,5-diol for Research and Development

Introduction: The Significance of 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol (CAS: 1462-11-9) is a chiral diol featuring both a primary and a tertiary alcohol.[1][2][3] This unique structural arrangement makes it a valuable building block in various chemical syntheses, including the development of specialty polymers, pharmaceutical intermediates, and fine chemicals. The demand for such specialized diols necessitates the development of efficient and economically viable synthetic routes. The choice of synthesis pathway is a critical decision, balancing factors such as raw material cost, process complexity, scalability, safety, and environmental impact.

This guide provides a comparative cost-effectiveness analysis of two primary synthetic routes to 5-Methylhexane-1,5-diol, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comprehensive economic comparison to inform your selection process, whether for lab-scale research or pilot-plant production.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing 5-Methylhexane-1,5-diol begins with a retrosynthetic analysis to identify potential starting materials and key bond disconnections. The primary disconnections target the formation of the carbon skeleton and the introduction of the hydroxyl groups.

G cluster_route1 Route 1: Organometallic Addition cluster_route2 Route 2: Catalytic Hydrogenation TM 5-Methylhexane-1,5-diol (Target Molecule) R1_SM1 δ-Valerolactone TM->R1_SM1 C-C bond formation (Grignard Addition) R1_SM2 Methyl Grignard Reagent (CH3MgBr) TM->R1_SM2 C-C bond formation (Grignard Addition) R2_P 5-Hydroxy-5-methylhexan-2-one TM->R2_P Functional Group Interconversion (Reduction of Ketone) R2_SM1 Acetone R2_P->R2_SM1 Aldol Condensation R2_SM2 Acetoacetate Derivative R2_P->R2_SM2 Acetoacetic Ester Synthesis

Caption: Retrosynthetic analysis of 5-Methylhexane-1,5-diol.

This analysis highlights two promising pathways:

  • Route 1 (Organometallic): A Grignard-type reaction involving the addition of two methyl groups to a five-carbon backbone precursor like δ-valerolactone.[4]

  • Route 2 (Hydrogenation): The reduction of a keto-alcohol precursor, such as 5-hydroxy-5-methylhexan-2-one.

Route 1: Organometallic Addition to δ-Valerolactone

This is arguably the most direct and widely employed laboratory-scale method. It leverages the high nucleophilicity of Grignard reagents to perform a double addition to a lactone, forming the tertiary alcohol and opening the ring simultaneously.[5][6]

Mechanism and Scientific Rationale

The reaction proceeds in two stages. First, one equivalent of the methyl Grignard reagent (methylmagnesium bromide, CH₃MgBr) attacks the electrophilic carbonyl carbon of δ-valerolactone. This opens the lactone ring to form a magnesium salt of 6-hydroxy-2-hexanone. A second equivalent of CH₃MgBr then attacks the newly formed ketone carbonyl, yielding the magnesium salt of the target diol after an intramolecular acid-base reaction. An acidic workup subsequently protonates the alkoxides to give the final 5-Methylhexane-1,5-diol.

The use of a Grignard reagent is favored for its balance of reactivity and cost. While organolithium reagents could also be used, they are often more expensive and pyrophoric, posing greater handling challenges.[7] Anhydrous conditions are critical, as Grignard reagents react violently with water.[5]

Detailed Experimental Protocol

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or THF

  • δ-Valerolactone[4]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (2.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a solution of methyl iodide (2.2 eq) in anhydrous diethyl ether dropwise. The reaction is initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux.[8]

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Lactone:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of δ-valerolactone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After complete addition, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction completion via TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.

Cost and Performance Analysis (Route 1)
ParameterAssessmentRationale
Raw Material Cost Moderateδ-Valerolactone and methylmagnesium bromide are commercially available but can be significant cost drivers at scale.
Yield & Purity Good to ExcellentTypically high yields (70-90%) can be achieved. Purity after distillation is generally high.
Process Complexity ModerateRequires strict anhydrous conditions and careful handling of pyrophoric/reactive Grignard reagents.[5]
Scalability ModerateExothermic nature of the Grignard reaction requires careful thermal management, which can be challenging on a large scale.
Waste Generation HighGenerates significant amounts of magnesium salts and requires large volumes of organic solvents for extraction. Poor atom economy.
Safety High HazardUse of ether (highly flammable) and reactive organometallics requires specialized equipment and handling procedures.

Route 2: Catalytic Hydrogenation of 5-Hydroxy-5-methylhexan-2-one

This route represents a greener and potentially more scalable alternative, relying on the catalytic reduction of a keto-alcohol precursor. The key challenge lies in the efficient synthesis of the precursor itself.

Mechanism and Scientific Rationale

A more viable hydrogenation-based approach starts from a different precursor. For instance, the hydrogenation of diesters of corresponding dicarboxylic acids is a common industrial method for producing diols.[9] A plausible, though multi-step, route could involve the synthesis of methyl 5-methyl-5-oxohexanoate, followed by catalytic hydrogenation of both the ketone and ester functionalities.

However, for direct comparison, let's consider a hypothetical catalytic reduction of a more accessible precursor, 6-oxohexanoic acid , followed by a Grignard reaction. While this combines steps from both routes, it highlights the principles of catalytic hydrogenation. The hydrogenation of the carboxylic acid and ketone to a diol can be achieved using heterogeneous catalysts like Ruthenium or Rhodium under hydrogen pressure. These catalysts are highly efficient for reducing carbonyl and carboxyl groups.[10]

The primary advantages of catalytic hydrogenation are:

  • High Atom Economy: Hydrogen is the only reagent consumed in the reduction step.

  • Catalyst Reusability: Heterogeneous catalysts can be recovered and reused, lowering operational costs.

  • Reduced Waste: Avoids the stoichiometric inorganic waste of Grignard reactions.

Detailed Experimental Protocol (Hypothetical Hydrogenation)

Materials:

  • 6-Hydroxyhexan-2-one (Precursor)[4]

  • 5% Ru/C (Ruthenium on Carbon) or Raney Nickel catalyst[10]

  • Methanol or Ethanol (Solvent)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Reactor Setup:

    • To a high-pressure autoclave, add the precursor (1.0 eq), solvent (e.g., methanol), and the catalyst (1-5 mol%).

  • Hydrogenation:

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen (e.g., 50-100 bar) and heat to the desired temperature (e.g., 100-150 °C).[10]

    • Maintain stirring for several hours until hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.

Cost and Performance Analysis (Route 2)
ParameterAssessmentRationale
Raw Material Cost High (Precursor Dependent)The cost is highly dependent on the availability and synthesis cost of a suitable precursor. Hydrogen is inexpensive.
Yield & Purity Good to ExcellentCatalytic hydrogenations are often very clean and high-yielding reactions.
Process Complexity HighRequires specialized high-pressure reactor equipment and expertise in handling pressurized hydrogen.
Scalability ExcellentCatalytic processes are generally well-suited for continuous flow and large-scale industrial production.
Waste Generation LowThe primary waste is the spent catalyst, which can often be regenerated or recycled. High atom economy.
Safety High HazardInvolves handling flammable hydrogen gas at high pressures and temperatures, posing an explosion risk.

Comparative Analysis and Process Workflow

To make an informed decision, a direct comparison of the two routes is essential. The choice often depends on the intended scale of production.

G cluster_route1 Workflow: Route 1 (Grignard) cluster_route2 Workflow: Route 2 (Hydrogenation) r1_start δ-Valerolactone + CH3MgBr r1_react Grignard Reaction (Anhydrous Ether, 0°C -> RT) r1_start->r1_react r1_quench Aqueous Quench (NH4Cl) r1_react->r1_quench r1_extract Solvent Extraction r1_quench->r1_extract r1_purify Distillation / Chromatography r1_extract->r1_purify r1_end Purified Diol r1_purify->r1_end r2_start Keto-acid Precursor + H2 + Catalyst r2_react High-Pressure Hydrogenation (Autoclave, 125°C, 100 bar) r2_start->r2_react r2_filter Catalyst Filtration r2_react->r2_filter r2_concentrate Solvent Removal r2_filter->r2_concentrate r2_purify Vacuum Distillation r2_concentrate->r2_purify r2_end Purified Diol r2_purify->r2_end

Caption: Comparative workflow for Grignard vs. Hydrogenation routes.

Economic and Strategic Evaluation
MetricRoute 1: Grignard AdditionRoute 2: Catalytic Hydrogenation
Capital Expenditure (CapEx) Low to Moderate (Standard glassware)High (Requires high-pressure autoclave)
Operational Expenditure (OpEx) High (Solvent, reagent, waste disposal costs)Moderate (Catalyst, energy costs; lower with catalyst recycling)
Cost-Effectiveness at Lab Scale (<1 kg) More Favorable. Lower initial investment and simpler equipment setup.Less Favorable. High CapEx for specialized equipment is not justified.
Cost-Effectiveness at Industrial Scale (>100 kg) Less Favorable. Poor atom economy and high waste treatment costs become prohibitive.More Favorable. Superior scalability, atom economy, and potential for continuous processing lead to lower cost per kg.[11][12]
Environmental Impact (E-Factor) PoorGood
Personnel Skill Requirement High (Handling organometallics)High (Operating high-pressure systems)

Conclusion and Recommendations

The cost-effective synthesis of 5-Methylhexane-1,5-diol is highly dependent on the scale of production and the strategic priorities of the organization.

  • For academic research, process development, and small-scale synthesis (<1 kg), the Grignard addition to δ-valerolactone (Route 1) is the recommended pathway. Its reliance on standard laboratory equipment and predictable, high-yielding chemistry makes it the most practical and cost-effective choice, despite its higher operational cost per gram and environmental impact.

  • For pilot-scale or industrial manufacturing, a catalytic hydrogenation route (Route 2) , though requiring significant initial capital investment, represents the more sustainable and economically viable long-term strategy. Its superior atom economy, reduced waste generation, and suitability for continuous manufacturing align with the principles of green chemistry and result in a lower cost per unit at scale. The primary challenge remains the development of an economical synthesis for a suitable starting precursor.

Ultimately, a thorough techno-economic analysis, considering local raw material prices, equipment availability, and environmental regulations, is crucial for making the final decision in a commercial setting.[13][14]

References

  • Ebner, G., et al. (2008). Mild and Chemoselective Synthesis of Lactones from Diols Using a Novel Metal−Ligand Bifunctional Catalyst. Organic Letters. Available at: [Link]

  • Zhu, D., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. Bioresources and Bioprocessing. Available at: [Link]

  • Zhu, D., et al. (2021). Biosynthesis of lactones from diols mediated by an artificial flavin. ResearchGate. Available at: [Link]

  • Wikipedia Contributors. (2023). Diol. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. . Available at: [Link]

  • Narisetty, V., et al. (2023). Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Narisetty, V., et al. (2022). Techno-Economic Analysis for the Production of 2,3-Butanediol from Brewers' Spent Grain Using Pinch Technology. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Narisetty, V., et al. (2022). Techno-economic analysis for the production of 2,3-butanediol from brewers' spent grain using pinch technology. Queen's University Belfast Research Portal. Available at: [Link]

  • Haider, J., et al. (2018). Techno-economic analysis of various process schemes for the production of fuel grade 2,3–butanediol from fermentation broth. ResearchGate. Available at: [Link]

  • Narisetty, V., et al. (2023). Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sharma, S., et al. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry. Available at: [Link]

  • Soderquist, J. A., & Anderson, C. L. (1988). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Organic Syntheses. Available at: [Link]

  • Li, H., et al. (2022). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers in Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methyl-1,5-hexanediol. PubChem Compound Database. Available at: [Link]

  • Chemsrc. (n.d.). 5-methylhexane-1,5-diol. . Available at: [Link]

  • Clark, J. H., et al. (2020). Greenness Assessment and Synthesis for the Bio-Based Production of the Solvent 2,2,5,5-Tetramethyloxolane (TMO). Molecules. Available at: [Link]

  • Rychnovsky, S. D. (2014). 2,5-Bis[(4S)-4-benzyl-2-oxazolin-2-yl]-1-chloropalladium(II). Organic Syntheses. Available at: [Link]

  • Chem-Space. (n.d.). 5-methylhexane-1,5-diol. . Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-methylhexan-2-one. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (5R)-5-hydroxyhexan-2-one. PubChem Compound Database. Available at: [Link]

  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 5-methyl-hexane-2,4-diol. . Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-5-methylheptan-2-one. PubChem Compound Database. Available at: [Link]

  • Lari, G. M., et al. (2016). Synthesis of 1,6-Hexanediol from cellulose derived tetrahydrofuran dimethanol (THFDM) with Pt-WOx/TiO2 catalysts. ResearchGate. Available at: [Link]

  • Papa, A. J. (1971). 3-methyl-1,5-pentanediol. Organic Syntheses. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydroxy-2-hexanone. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-5-methyl-2-hexanone. PubChem Compound Database. Available at: [Link]

  • Rezayan, A., et al. (2024). Efficient and switchable production of bio-diol/triol chemicals from 5-hydroxymethylfurfural. Green Chemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methylhexane-1,5-diol

For researchers and professionals in the fast-paced world of drug development and scientific research, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development and scientific research, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methylhexane-1,5-diol, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Safety and Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's properties is paramount. 5-Methylhexane-1,5-diol (CAS No. 1462-11-9) is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] A comprehensive understanding of these hazards informs every step of the handling and disposal process.

Key Safety and Physical Properties:
PropertyValueSource
Molecular FormulaC7H16O2PubChem[1]
Molecular Weight132.20 g/mol PubChem[1]
GHS Hazard ClassificationFlammable liquid and vapor (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (respiratory tract irritation)PubChem[1]

The Core Principle: Hazardous Waste Management

Due to its flammability and irritant properties, 5-Methylhexane-1,5-diol must be treated as hazardous waste.[1][2] Improper disposal, such as pouring it down the drain or discarding it with regular trash, can lead to serious consequences, including environmental contamination and fire hazards.[2][3]

It is crucial to note that diluting hazardous waste as a means of disposal is illegal and ineffective.[4] Even when diluted, the chemical properties that render it hazardous remain, and it must be managed through the appropriate hazardous waste stream.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 5-Methylhexane-1,5-diol.

Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Waste Collection and Containerization:
  • Designated Waste Container: Use a dedicated, chemically compatible container for collecting 5-Methylhexane-1,5-diol waste. Glass bottles are often a suitable choice.[5] The container must have a secure, tightly sealing lid to prevent leaks and vapor release.

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Methylhexane-1,5-diol". If it is in a solution, the solvent must also be specified on the label.[5]

  • Segregation: This waste stream should be segregated from other chemical wastes to prevent accidental reactions.[5] Specifically, keep it away from strong oxidizing agents, acids, and bases.

  • Headspace: Do not overfill the waste container. Leave at least 10% of headspace to accommodate any potential vapor expansion.[5]

Storage of Hazardous Waste:
  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.[5]

  • Ignition Sources: The storage area must be free of any potential ignition sources, such as open flames, hot plates, or sparking equipment.[4]

  • Accumulation Time: Be aware of and adhere to your institution's guidelines regarding the maximum time hazardous waste can be accumulated in the laboratory before it is collected.[5]

Arranging for Disposal:
  • Contact EHS: The final step is to contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[5]

  • Provide Information: Be prepared to provide accurate information about the waste, including the chemical name, quantity, and any other relevant details.[5]

  • Documentation: Follow all institutional procedures for completing waste manifest documentation.[5]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills that can be cleaned up in less than 15 minutes, use absorbent pads from a chemical spill kit to contain and absorb the liquid.[4] Dispose of the contaminated absorbent materials as hazardous waste.

  • Large Spills: If a spill is large or poses a significant health threat, evacuate the area, warn others, and contact your institution's emergency response team.[4]

Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Start: 5-Methylhexane-1,5-diol Waste B Wear Appropriate PPE A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Transfer Waste to Container (Leave >10% Headspace) C->D E Store in Designated, Ventilated, Cool Area D->E F Segregate from Incompatible Chemicals E->F G Contact EHS for Pickup F->G H Complete Waste Manifest Documentation G->H I End: Compliant Disposal H->I J Spill Occurs K Assess Spill Size J->K L Small Spill: Use Spill Kit & Absorb K->L Small M Large Spill: Evacuate & Call Emergency Response K->M Large N Dispose of Contaminated Materials as Hazardous Waste L->N M->N

Regulatory Context

The disposal of 5-Methylhexane-1,5-diol falls under the regulations for hazardous waste due to its ignitability. The U.S. Environmental Protection Agency (EPA) regulates ignitable hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[3] Aqueous solutions containing less than 24% alcohol by volume may be exempt from these regulations, but this exemption is unlikely to apply to pure or highly concentrated forms of 5-Methylhexane-1,5-diol used in laboratory settings.[6][7] Therefore, it is essential to manage it as a regulated hazardous waste.

Conclusion

The proper disposal of 5-Methylhexane-1,5-diol is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers and drug development professionals can ensure they are in compliance with regulations, protecting themselves and their colleagues, and contributing to a culture of safety and sustainability within their institutions.

References

  • Earth911. (2025, February 25). How to Dispose of Liquor and Denatured Alcohol Safely. [Link]

  • PubChem. (n.d.). 5-Methyl-1,5-hexanediol. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer. [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 5-Methylhexane-1,5-diol

For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methylhexane-1,5-diol (CAS RN: 1462-11-9). More than a checklist, this document explains the causality behind each safety recommendation, empowering you to make informed decisions that protect both you and your research.

Understanding the Risks: Hazard Profile of 5-Methylhexane-1,5-diol

5-Methylhexane-1,5-diol is a versatile diol in organic synthesis. However, its chemical properties necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Methylhexane-1,5-diol presents several hazards.[1] It is classified as a flammable liquid and vapor, and it is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Understanding these risks is the first step in mitigating them effectively.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the recommended PPE for handling 5-Methylhexane-1,5-diol, with the rationale rooted in its specific hazard profile.

Protective EquipmentSpecificationsRationale
Eye Protection Tight-sealing safety goggles or a face shield where splashing is possible.To prevent serious eye irritation. [1] Standard safety glasses may not provide adequate protection from splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation. [1] The choice of glove material should be guided by the specific solvent being used, if any, and the duration of the task.
Skin and Body Protection A flame-retardant lab coat.To protect against skin contact and in the event of a fire. The flammability of the compound makes a flame-retardant lab coat a prudent choice.[1]
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.To prevent respiratory irritation. [1] If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and ensure safety. The following diagram and procedural steps outline the best practices for handling 5-Methylhexane-1,5-diol from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Handling & Spill Materials prep_vent->prep_materials handle_chem Handle 5-Methylhexane-1,5-diol prep_materials->handle_chem handle_avoid Avoid Inhalation, Skin/Eye Contact handle_chem->handle_avoid handle_hygiene No Eating, Drinking, or Smoking handle_avoid->handle_hygiene post_waste Collect Waste in Labeled Container handle_hygiene->post_waste post_spill Manage Spills Immediately post_waste->post_spill post_ppe Remove and Dispose of Contaminated PPE post_spill->post_ppe post_wash Wash Hands and Skin Thoroughly post_ppe->post_wash disp_facility Dispose via Approved Waste Facility post_wash->disp_facility

Caption: Workflow for the safe handling and disposal of 5-Methylhexane-1,5-diol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing the PPE outlined in the table above.

    • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors.[2]

    • Gather Materials: Have all necessary equipment and a spill kit readily accessible before you begin.

  • Handling:

    • Chemical Handling: Dispense and use the chemical with care, avoiding splashes and the generation of aerosols.

    • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any vapors.

    • Hygiene: Do not eat, drink, or smoke in the area where the chemical is being handled. After handling, wash your hands and any exposed skin thoroughly.

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wearing the appropriate PPE, contain the spill using an absorbent material.

    • Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of 5-Methylhexane-1,5-diol and any contaminated materials is imperative to prevent environmental contamination and adhere to regulations.

  • Waste Collection: Collect all waste material, including any contaminated items, in a suitable, clearly labeled, and sealed container.

  • Environmental Protection: Prevent the chemical from entering drains, water courses, or the soil. Any spillage should be collected and managed as hazardous waste.

  • Approved Disposal: Dispose of the chemical waste and its container through an approved waste disposal facility, in accordance with local, regional, and national regulations.[2]

By adhering to these safety protocols, you can minimize the risks associated with handling 5-Methylhexane-1,5-diol and ensure a safe and productive laboratory environment.

References

  • Chemsrc. 5-methylhexane-1,5-diol | CAS#:1462-11-9. Available at: [Link]

  • PubChem. 5-Methyl-1,5-hexanediol | C7H16O2 | CID 11137210. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet. Available at: [Link]

  • St John's Laboratory. Material Safety Data Sheet. Available at: [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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